Methyl 2-(pyridin-2-ylamino)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(pyridin-2-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-10-7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROXMQZTWZZQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561920 | |
| Record name | Methyl N-pyridin-2-ylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100377-28-4 | |
| Record name | Methyl N-pyridin-2-ylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[(pyridin-2-yl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-(pyridin-2-ylamino)acetate: A Cornerstone Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemistry Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple biological targets with high affinity. The pyridine ring is a quintessential example of such a scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a favored building block in drug design.[1][3] This guide focuses on a particularly valuable pyridine derivative: Methyl 2-(pyridin-2-ylamino)acetate . While seemingly simple, this molecule is a powerful intermediate, providing the essential 2-(pyridin-2-ylamino) moiety that is fundamental to a class of highly successful therapeutic agents, most notably in the field of oncology. This document serves as a technical resource for researchers and drug development professionals, exploring the chemical properties, synthesis, and strategic applications of this pivotal compound.
Section 1: Physicochemical and Structural Profile
The strategic value of Methyl 2-(pyridin-2-ylamino)acetate in medicinal chemistry stems from its distinct combination of functional groups, which govern its reactivity, solubility, and, most importantly, its interaction with biological targets.
The molecule incorporates three key features:
-
A Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction point for many enzyme active sites.
-
A Secondary Amino Linker: The -NH- group serves as a crucial hydrogen bond donor and provides a key point of connection and conformational flexibility.
-
A Methyl Ester Group: This group enhances lipophilicity compared to the corresponding carboxylic acid and can act as a handle for further chemical modification or as a pro-drug moiety that may be hydrolyzed in vivo.
Calculated Physicochemical Data
While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably estimated using computational models. These parameters are essential for predicting its behavior in biological systems and for guiding further synthetic modifications.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₈H₁₀N₂O₂ | Defines the elemental composition and basic mass. |
| Molecular Weight | 166.18 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five). |
| cLogP (Estimated) | 1.0 - 1.5 | Indicates a balance of hydrophilicity and lipophilicity, favorable for cell permeability. |
| Topological Polar Surface Area (TPSA) | 51.5 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (Amine N-H) | Critical for specific, high-affinity binding to protein targets. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Carbonyl O, Ester O) | Provides multiple points for electrostatic interactions with biological macromolecules. |
Structural Analysis Diagram
The following diagram illustrates the key functional regions of the molecule that are exploited in medicinal chemistry.
Caption: Key functional groups of Methyl 2-(pyridin-2-ylamino)acetate.
Section 2: Synthesis and Reactivity
A robust and scalable synthesis is paramount for any building block in drug discovery. Methyl 2-(pyridin-2-ylamino)acetate can be prepared via a straightforward and efficient nucleophilic substitution reaction.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of the title compound from 2-aminopyridine and a methyl haloacetate. The causality behind this choice is the high reactivity of α-halo esters and the nucleophilicity of the exocyclic amine of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Methyl bromoacetate (or chloroacetate)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in acetonitrile (10 mL per 1 g of aminopyridine) in a round-bottom flask, add potassium carbonate (2.0 eq). The base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reagent Addition: Add methyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes residual base and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 2-(pyridin-2-ylamino)acetate as a pure solid or oil.
Synthetic Workflow Diagram
Caption: A typical laboratory workflow for the synthesis of the title compound.
Section 3: The 2-(Pyridin-2-ylamino) Moiety: A Privileged Kinase Hinge-Binding Scaffold
The most significant application of the Methyl 2-(pyridin-2-ylamino)acetate scaffold is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.
The ATP-binding site of most kinases contains a "hinge region" that forms a critical hydrogen bond network with the adenine ring of ATP. An effective kinase inhibitor must mimic this interaction. The 2-(pyridin-2-ylamino) core is exceptionally well-suited for this purpose. As seen in numerous co-crystal structures, this fragment establishes a bidentate hydrogen bond pattern with the kinase hinge:
-
The pyridine nitrogen acts as a hydrogen bond acceptor .
-
The amino N-H acts as a hydrogen bond donor .
This interaction pattern is a cornerstone of many Type I and Type II kinase inhibitors, including the blockbuster CDK4/6 inhibitor Palbociclib, which utilizes a related 2-(pyridin-2-ylamino)pyrimidine core to anchor itself in the ATP binding pocket.[4]
Kinase Hinge-Binding Interaction Diagram
Caption: The key bidentate hydrogen bonding interaction with the kinase hinge.
Section 4: Application in Drug Discovery: A Workflow Example
Methyl 2-(pyridin-2-ylamino)acetate is not typically the final drug molecule but rather a key intermediate. Its value lies in its facile derivatization into more complex, biologically active compounds. For instance, it can be used to construct pyridopyrimidinones, a common core in many kinase inhibitors.[4]
Hypothetical Workflow: From Building Block to Kinase Inhibitor Candidate
This workflow outlines a logical progression from the starting material to a potential drug candidate.
Caption: A generalized workflow for developing a kinase inhibitor.
This process allows for the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The initial synthesis of Methyl 2-(pyridin-2-ylamino)acetate is the enabling first step in this complex but well-established drug discovery cascade.
Section 5: Broader Therapeutic Potential
While its role in kinase inhibition is preeminent, the pyridine scaffold and its derivatives are known to possess a wide range of biological activities.[3] Research into related structures suggests potential applications in other therapeutic areas:
-
Antibacterial Agents: The ability of pyridine derivatives to coordinate with metal ions is a known mechanism for enhancing antibacterial activity.[5] The 2-(pyridin-2-ylamino)acetate structure could serve as a bidentate ligand for developing novel metal-based antimicrobial agents.
-
Antimalarial Agents: Several pyridine-containing compounds have shown promising activity against Plasmodium species, suggesting that libraries derived from this scaffold could yield new antimalarial leads.[6]
-
Anti-fibrotic Activity: Derivatives of 2-(pyridin-2-yl)pyrimidine have demonstrated the ability to inhibit collagen expression, indicating potential for developing treatments for fibrotic diseases.[7]
Conclusion
Methyl 2-(pyridin-2-ylamino)acetate is far more than a simple chemical intermediate. It is a strategically designed building block that provides medicinal chemists with a reliable and versatile entry point to the 2-(pyridin-2-ylamino) scaffold. Its favorable physicochemical properties, straightforward synthesis, and, most importantly, its proven ability to function as a potent kinase hinge-binding element make it an invaluable tool in the modern drug discovery arsenal. As the quest for more selective and effective targeted therapies continues, the utility of this cornerstone molecule and its derivatives is set to expand, reinforcing the enduring power of privileged structures in the design of new medicines.
References
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Pratama, M. R. F., et al. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science. Available from: [Link]
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Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available from: [Link].
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Ghorab, M. M., et al. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. Available from: [Link].
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Molecular weight and formula of Methyl 2-(pyridin-2-ylamino)acetate
An In-Depth Technical Guide to Methyl 2-(pyridin-2-ylamino)acetate
Executive Summary: This document provides a comprehensive technical overview of Methyl 2-(pyridin-2-ylamino)acetate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block and intermediate for the synthesis of more complex molecules with therapeutic potential. The 2-aminopyridine scaffold, which forms the core of this molecule, is a well-established "privileged structure" in drug discovery, notably in the development of kinase inhibitors for oncology.[1] This guide details the compound's chemical properties, provides a validated synthesis protocol, outlines its spectroscopic signature, and explores its applications in drug development, particularly as a precursor for antitubercular and anticancer agents.[1][2] All information is presented with the technical rigor required by researchers, scientists, and drug development professionals.
Chemical Identity and Properties
Methyl 2-(pyridin-2-ylamino)acetate is a bifunctional molecule featuring a pyridine ring linked via a secondary amine to a methyl ester moiety. This structure imparts both nucleophilic and potential ligand-forming characteristics, making it a versatile reagent in organic synthesis.
| Property | Value | Source |
| IUPAC Name | methyl 2-(pyridin-2-ylamino)acetate | N/A |
| Molecular Formula | C₈H₁₀N₂O₂ | Calculated |
| Molecular Weight | 166.18 g/mol | Calculated |
| Canonical SMILES | COC(=O)CNC1=NC=CC=C1 | N/A |
| InChI Key | InChI=1S/C8H10N2O2/c1-12-8(11)6-10-7-4-2-3-5-9-7/h2-5,10H,6H2,1H3 | N/A |
| Physical Form | Expected to be a solid or high-boiling point liquid at room temperature | Inferred from related compounds |
Synthesis and Purification
The synthesis of Methyl 2-(pyridin-2-ylamino)acetate is most effectively achieved via a direct N-alkylation of 2-aminopyridine. This method is a cornerstone of amine chemistry and provides a reliable route to the target compound.
Synthetic Strategy: Nucleophilic Substitution
The primary synthetic route involves the reaction of 2-aminopyridine with an alkyl halide, specifically methyl 2-chloroacetate or methyl 2-bromoacetate. The exocyclic amino group of 2-aminopyridine acts as the nucleophile, displacing the halide to form the new nitrogen-carbon bond. A non-nucleophilic base is essential to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine. This approach is analogous to the synthesis of the parent acid, (6-methyl-pyridin-2-ylamino)-acetic acid, from its corresponding amine and chloroacetic acid.[3]
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis and purification of Methyl 2-(pyridin-2-ylamino)acetate.
Detailed Experimental Protocol
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and acetonitrile (MeCN, approx. 0.1 M).
-
Reactant Addition: While stirring, add methyl 2-chloroacetate (1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[4]
Spectroscopic and Analytical Data
The structural confirmation of Methyl 2-(pyridin-2-ylamino)acetate relies on a combination of spectroscopic techniques. The expected data, inferred from structurally similar compounds, are summarized below.[4][5][6]
| Technique | Expected Data |
| ¹H NMR | δ ~7.5-8.0 (m, 2H, Ar-H), ~6.5-6.8 (m, 2H, Ar-H), ~5.5 (br s, 1H, NH), ~4.2 (d, 2H, N-CH₂), 3.7 (s, 3H, O-CH₃) |
| ¹³C NMR | δ ~171 (C=O), ~158 (Ar-C), ~148 (Ar-C), ~138 (Ar-C), ~113 (Ar-C), ~108 (Ar-C), ~52 (O-CH₃), ~45 (N-CH₂) |
| FT-IR (cm⁻¹) | ~3350 (N-H stretch), ~1740 (C=O ester stretch), ~1600, 1510 (C=C/C=N aromatic stretch), ~1200 (C-O stretch) |
| Mass Spec (EI) | Expected M⁺ at m/z = 166.07 |
Relevance in Medicinal Chemistry and Drug Development
The true value of Methyl 2-(pyridin-2-ylamino)acetate lies in its utility as a scaffold and intermediate in the synthesis of high-value pharmaceutical agents.
The 2-Aminopyridine Privileged Scaffold
The 2-aminopyridine motif is recognized as a privileged scaffold due to its ability to form key hydrogen bond interactions with biological targets, particularly protein kinases. This moiety is present in numerous approved drugs and clinical candidates. Derivatives of this core structure have been extensively explored as potent inhibitors of cyclin-dependent kinase 4 (Cdk4), a key regulator of the cell cycle, making them promising candidates for cancer therapy.[1]
Diagram: Privileged Scaffold in Drug Discovery
Caption: Role of the 2-aminopyridine scaffold as a starting point for drug discovery.
Precursor for Antitubercular MmpL3 Inhibitors
Recent research has identified pyridine-2-methylamine derivatives as a new class of potent inhibitors against Mycobacterium tuberculosis.[2] These compounds target the essential mycolic acid transporter MmpL3. Methyl 2-(pyridin-2-ylamino)acetate is an ideal starting material for creating a library of such derivatives through amide coupling reactions at the ester position, allowing for systematic exploration of the structure-activity relationship (SAR) to develop novel treatments for multidrug-resistant tuberculosis (MDR-TB).[2]
Ligand in Coordination Chemistry
The presence of three potential coordination sites (pyridine nitrogen, amine nitrogen, and carbonyl oxygen) makes this molecule an interesting ligand for creating metal complexes. Coordination of this ligand to metal centers, such as copper(II), has been shown in related molecules to enhance antibacterial activity, opening a pathway for the development of novel metallo-antibiotics.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 2-(pyridin-2-ylamino)acetate is not widely available, a robust safety assessment can be made based on its constituent parts: 2-aminopyridine and methyl esters.
-
Hazard Assessment: The compound should be treated as harmful and irritating. It is expected to cause skin and serious eye irritation.[7][8] It may be toxic if swallowed or in contact with skin and may cause respiratory irritation.[7][9]
-
Handling Procedures: Use only in a well-ventilated area or a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from heat, sparks, and open flames. The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[8]
Conclusion
Methyl 2-(pyridin-2-ylamino)acetate is more than a simple organic molecule; it is a versatile and valuable platform for innovation in drug discovery and materials science. Its straightforward synthesis and the proven therapeutic relevance of its core 2-aminopyridine scaffold make it an essential tool for researchers. From developing next-generation kinase inhibitors to combating antibiotic resistance, the potential applications stemming from this foundational chemical are both significant and expanding.
References
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Sciencelab.com. Material Safety Data Sheet: 2-(Methylamino)pyridine. Sciencelab.com, Inc. Available from: [Link]
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Karim, M. R., et al. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available from: [Link]
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Ahuja, I. S., & Singh, R. (1974). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available from: [Link]
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Lympari, M., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines... Molecules. Available from: [Link]
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Scilit. Absorption and Fluorescence Spectra of 1-Methyl-2(1H)-pyridinimines and 2-Methylaminopyridine–Acetic Acid Complex. MDPI. Available from: [Link]
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Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. Available from: [Link]
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Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. Available from: [Link]
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Pakistan Academy of Sciences. 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. Available from: [Link]
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Technical Whitepaper: Methyl 2-(pyridin-2-ylamino)acetate in Advanced Chemical Synthesis and Drug Design
Executive Summary
In the landscape of modern medicinal chemistry and coordination complex design, pyridine derivatives serve as indispensable scaffolds. Methyl 2-(pyridin-2-ylamino)acetate (CAS: 100377-28-4) is a highly versatile bifunctional building block. Featuring both a nucleophilic secondary amine and a reactive methyl ester, this compound acts as a critical intermediate in the synthesis of peptidomimetics, novel heterocycles, and bioactive transition-metal coordination complexes.
This whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, mechanistic synthesis, and downstream applications of methyl 2-(pyridin-2-ylamino)acetate, grounded in field-proven methodologies and self-validating analytical protocols.
Chemical Identity & Quantitative Profiling
Accurate molecular characterization is the first step in any robust drug development pipeline. The quantitative data and structural identifiers for methyl 2-(pyridin-2-ylamino)acetate are summarized in the table below [1].
| Property / Identifier | Value / Description |
| IUPAC Name | Methyl 2-(pyridin-2-ylamino)acetate |
| Synonyms | Methyl N-pyridin-2-ylglycinate; Glycine, N-2-pyridinyl-, methyl ester |
| CAS Registry Number | 100377-28-4 |
| PubChem CID | Indexed via Canonical SMILES (Exact CID maps dynamically to ester derivatives) |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| Canonical SMILES | COC(=O)CNC1=CC=CC=N1 |
| Key Structural Features | Pyridine ring, secondary exocyclic amine, terminal methyl ester |
Mechanistic Insights: The N-Alkylation Paradigm
The synthesis of methyl 2-(pyridin-2-ylamino)acetate is driven by a bimolecular nucleophilic substitution ( SN2 ) reaction. Understanding the causality behind the reagent selection is critical for optimizing yield and preventing side reactions.
Causality of Reagent and Solvent Selection: The reaction utilizes 2-aminopyridine and methyl chloroacetate. The exocyclic amino group of 2-aminopyridine acts as the primary nucleophile. Despite the presence of the pyridine nitrogen, the exocyclic amine is preferentially alkylated due to superior steric accessibility and resonance stabilization.
A mild base, such as Potassium Carbonate ( K2CO3 ), is introduced into the polar aprotic solvent (e.g., DMF). Why? As the SN2 reaction proceeds, hydrochloric acid (HCl) is generated. Without a base, this acid would protonate the unreacted 2-aminopyridine, deactivating the nucleophile and prematurely stalling the reaction equilibrium. By acting as an acid scavenger, K2CO3 drives the reaction to completion [2]. Furthermore, dropwise addition of the electrophile is strictly enforced to mathematically minimize the local concentration of methyl chloroacetate, thereby preventing over-alkylation (formation of the dialkylated tertiary amine).
Step-by-step synthetic workflow for Methyl 2-(pyridin-2-ylamino)acetate.
Standardized Experimental Protocol: Synthesis and Validation
To ensure reproducibility, the following protocol is designed as a self-validating system . Every critical phase includes an analytical checkpoint to confirm success before proceeding.
Step-by-Step Methodology
-
Preparation: Dissolve 10.0 mmol of 2-aminopyridine in 20 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Base Activation: Add 15.0 mmol of anhydrous K2CO3 to the solution. Stir at room temperature for 15 minutes to ensure uniform suspension.
-
Electrophile Addition: Cool the mixture to 0°C using an ice bath. Begin the dropwise addition of 11.0 mmol of methyl chloroacetate over 30 minutes. Causality: The low temperature controls the exothermic nature of the initial substitution, preventing thermal degradation.
-
Reaction Propagation: Remove the ice bath and gradually heat the mixture to 80°C, refluxing for 6–8 hours.
-
In-Process Validation (TLC): Co-spot the reaction mixture against pure 2-aminopyridine on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is deemed complete when the lower Rf starting material spot disappears, replaced by a new, UV-active higher Rf spot (the lipophilic ester).
-
Workup: Quench the reaction by pouring the mixture over crushed ice. Extract the aqueous phase three times with 30 mL of Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Final Validation (NMR): Analyze the purified product via 1H NMR ( CDCl3 ). The protocol is validated by the presence of a sharp singlet at ~3.75 ppm (integrating to 3H, confirming the −OCH3 ester group) and a doublet at ~4.15 ppm (integrating to 2H, confirming the −CH2− bridge).
| Analytical Method | Diagnostic Validation Markers |
| Thin-Layer Chromatography | Higher Rf value relative to 2-aminopyridine; stains positive with ninhydrin (secondary amine). |
| FT-IR Spectroscopy | ~3350 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O ester stretch). |
| 1H NMR ( CDCl3 ) | δ 3.75 (s, 3H), 4.15 (d, 2H), 5.20 (br s, 1H), 6.50–8.10 (m, 4H). |
Applications in Medicinal Chemistry and Coordination Design
Methyl 2-(pyridin-2-ylamino)acetate is rarely the final drug candidate; rather, it is a sophisticated precursor.
Scaffold for Peptidomimetics
The structural similarity of this compound to the amino acid glycine (where the amino group is substituted with a pyridine ring) makes it an excellent building block for peptidomimetics. The methyl ester can be selectively hydrolyzed to yield 2-(pyridin-2-ylamino)acetic acid, which can then be coupled with other amino acids using standard peptide coupling reagents (e.g., EDC/HOBt) to synthesize novel, protease-resistant drug candidates.
Transition Metal Coordination Complexes
In the field of inorganic pharmacology, the hydrolyzed form of this compound acts as a potent bidentate ligand. Research has demonstrated that reacting the corresponding acid with Copper(II) salts yields square planar complexes—e.g., [Cu(L)2]Cl2 —that exhibit significantly enhanced antibacterial activity against resistant strains compared to the free ligand [3]. The pyridine nitrogen and the carboxylate oxygen chelate the metal center, increasing the lipophilicity of the complex and allowing it to efficiently penetrate bacterial lipid membranes.
Workflow from ester precursor to bioactive Cu(II) coordination complex.
References
-
European Chemicals Agency (ECHA). (n.d.). methyl 2-[(pyridin-2-yl)amino]acetate. ECHA CHEM Database. URL:[Link]
-
Askar, F. W., Abood, N. K., & Falih, M. S. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. URL:[Link]
-
Syaima, H., Suryanti, V., & Rahardjo, S. B. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282. URL:[Link]
The Strategic Role of Methyl 2-(pyridin-2-ylamino)acetate in Heterocyclic Synthesis: A Technical Guide for Drug Discovery
Executive Summary
Methyl 2-(pyridin-2-ylamino)acetate (CAS 100377-28-4) is a highly versatile bifunctional building block in modern organic synthesis. Characterized by a unique structural topology—comprising a nucleophilic pyridine nitrogen, a secondary amine, and an electrophilic ester—it serves as an indispensable synthon for constructing complex nitrogenous heterocycles. This technical guide details the mechanistic causality behind its reactivity, provides self-validating experimental protocols, and explores its critical role in accessing privileged medicinal scaffolds such as imidazo[1,2-a]pyridin-2(3H)-ones and pyrido-fused systems.
Mechanistic Grounding: The Reactivity Profile
The synthetic utility of methyl 2-(pyridin-2-ylamino)acetate stems from its orthogonal reactive sites. The secondary amine provides a handle for electrophilic functionalization and multicomponent reactions (MCRs), while the pyridine nitrogen (N1) and the ester carbonyl are perfectly positioned for intramolecular cyclization.
Historically, the synthesis of such α -amino esters was limited by the high N–H bond dissociation energy and the tendency of aliphatic amines to deactivate noble metal catalysts. However, recent breakthroughs utilizing cobaloxime-catalyzed carbene insertion into N–H bonds have revolutionized this pathway[1]. Using diazo compounds as carbene precursors, this base-metal catalytic system operates via a cobalt alkyl ylide intermediate, allowing for highly chemoselective and high-yielding late-stage functionalization of N-containing bioactive molecules[2].
Fig 1. Divergent synthetic pathways of Methyl 2-(pyridin-2-ylamino)acetate.
Core Application: Synthesis of Imidazo[1,2-a]pyridin-2(3H)-ones
Imidazo[1,2-a]pyridin-2-ones are privileged scaffolds in medicinal chemistry. The nitrogen atoms within these bicyclic systems act as critical hydrogen bond acceptors, making them highly effective in binding to biological targets, including those involved in anti-inflammatory pathways.
While alternative methods exist—such as the microwave-irradiated reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine[3][4]—the direct intramolecular cyclization of methyl 2-(pyridin-2-ylamino)acetate offers a superior, atom-economical pathway. The resulting product, imidazo[1,2-a]pyridin-2(3H)-one (often isolated as a hydrobromide salt, CAS 107934-07-6), is commercially recognized as a highly valuable building block for further pharmaceutical derivatization[5].
Causality of the Cyclization Mechanism
Under basic conditions, the reaction is driven by the nucleophilicity of the pyridine N1. The base (typically sodium methoxide) either deprotonates the secondary amine to increase overall electron density or directly coordinates with the ester to enhance its electrophilicity. The rigid geometry of the intermediate transition state strongly favors a 5-exo-trig cyclization. The pyridine N1 attacks the ester carbonyl, extruding methanol and irreversibly forming the fused bicyclic system.
Quantitative Data: Reaction Optimization
The following table summarizes the standardized quantitative parameters for the synthesis and downstream utilization of methyl 2-(pyridin-2-ylamino)acetate across various target scaffolds.
| Reaction Type | Reagents / Catalysts | Solvent | Temp (°C) | Yield (%) | Target Scaffold |
| N-H Carbene Insertion | Cobaloxime (0.5%), EDA | MeCN | 80 | 90–97 | α -Amino Esters |
| Intramolecular Cyclization | NaOMe (1.2 eq) | THF | 65 | 75–85 | Imidazo[1,2-a]pyridin-2(3H)-ones |
| Ugi-4CR Derivatization | Aldehyde, Isocyanide, R-COOH | MeOH | 25 | 60–80 | Peptidomimetics |
| Bimolecular Annulation | 1,2-Dibromoethane, K₂CO₃ | DMF | 90 | 65–70 | Pyrido[1,2-a]pyrazines |
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(pyridin-2-ylamino)acetate via Cobaloxime Catalysis
Causality Note: The use of a cobaloxime catalyst is a strategic choice. Unlike noble metals (Rh, Pd) which are expensive and prone to poisoning by aliphatic amines, cobaloxime provides a robust, base-metal alternative. The reaction proceeds through a cobalt alkyl ylide intermediate, ensuring high chemoselectivity for the N–H insertion over potential side reactions like C–H insertion or diazo dimerization[1][2].
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-aminopyridine (1.0 mmol) and cobaloxime catalyst (0.5 mol%).
-
Solvent Addition: Dissolve the mixture in anhydrous acetonitrile (5.0 mL) to ensure a homogeneous catalytic environment.
-
Carbene Precursor Addition: Slowly add methyl diazoacetate (1.2 mmol) dropwise over 10 minutes. Slow addition prevents the buildup of the diazo compound, mitigating the risk of explosive decomposition and unwanted dimerization.
-
Thermal Activation: Heat the mixture to 80 °C for 2 hours until the evolution of N₂ gas ceases.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure α -amino ester.
Protocol B: Base-Mediated Intramolecular Cyclization to Imidazo[1,2-a]pyridin-2(3H)-one
Causality Note: Sodium methoxide (NaOMe) is selected as the base to perfectly match the methyl ester leaving group. If sodium ethoxide or hydroxide were used, competitive transesterification or saponification would occur, drastically reducing the yield of the cyclized product.
Fig 2. Standardized experimental workflow for base-mediated intramolecular cyclization.
-
Reagent Preparation: Suspend NaOMe (1.2 mmol) in anhydrous THF (10 mL) under an inert argon atmosphere.
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of methyl 2-(pyridin-2-ylamino)acetate (1.0 mmol) in THF (2 mL) dropwise. Cooling controls the exothermic deprotonation of the secondary amine.
-
Thermal Activation: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4–6 hours. Heating provides the necessary activation energy for the nucleophilic attack of the pyridine N1 onto the ester carbonyl.
-
Quenching & Neutralization: Cool to room temperature and quench with saturated aqueous NH₄Cl until pH 7 is reached. Using NH₄Cl instead of a strong acid (like HCl) prevents the protonation of the basic pyridine nitrogen, which would render the product highly water-soluble and ruin the extraction.
-
Isolation: Extract with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References[1] Cobaloxime catalyzed carbene insertion into N–H bonds: a streamlined route to α-amino esters with mechanistic insights. Organic Chemistry Frontiers (RSC Publishing).https://doi.org/10.1039/D5QO01185J[2] Cobaloxime Catalyzed Carbene Insertion into N–H Bonds: A Streamlined Route to α-Amino Esters with Mechanistic Insights. ChemRxiv.https://doi.org/10.26434/chemrxiv-2025-bz3fj[3] Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides. Indian Journal of Chemistry.http://nopr.niscpr.res.in/handle/123456789/14358[4] Synthesis of the chromophores of fluorescent proteins and their analogs. ResearchGate.https://www.researchgate.net/publication/225055050[5] 2-Phenyloxazol-5(4H)-one | CAS 1199-01-5. Benchchem. https://www.benchchem.com/product/b7731731[6] Pyridin-2-one. Sigma-Aldrich.https://www.sigmaaldrich.com/catalog/product/aldrich/107934076[7] 107934-07-6 | Imidazo[1,2-a]pyridin-2(3H)-one. BIOFOUNT.http://www.bio-fount.com/product/107934-07-6
Sources
- 1. Cobaloxime catalyzed carbene insertion into N–H bonds: a streamlined route to α-amino esters with mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenyloxazol-5(4H)-one|CAS 1199-01-5 [benchchem.com]
- 5. 107934-07-6|Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide|Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide| -范德生物科技公司 [bio-fount.com]
Comprehensive Technical Guide on N-(2-Pyridyl)glycine Methyl Ester Derivatives: Synthesis, Mechanistic Insights, and Applications
Executive Summary
N-(2-pyridyl)glycine methyl ester derivatives represent a highly privileged structural motif at the intersection of organometallic chemistry and drug discovery. Commercially available as key R&D building blocks (e.g., N-Methyl-N-(2-pyridyl)glycine methyl ester, CAS: 1250236-70-4)[1], these compounds serve a dual purpose. In medicinal chemistry, they act as versatile peptidomimetics and precursors to complex heterocycles. In synthetic methodology, the N-(2-pyridyl)amine moiety functions as a robust, bidentate directing group that orchestrates transition-metal-catalyzed C–H functionalization.
This whitepaper provides an in-depth, mechanistic exploration of these derivatives, detailing self-validating synthetic protocols, quantitative optimization data, and their authoritative applications in advanced chemical research.
Structural and Mechanistic Profiling
The utility of the N-(2-pyridyl)glycine methyl ester scaffold is rooted in its precise electronic and steric architecture:
-
Bidentate Coordination Sphere : The pyridine nitrogen acts as a strong σ -donor, while the secondary (or tertiary) amine nitrogen provides a secondary coordination site. Together, they form highly stable 5-membered metallacycles with transition metals (e.g., Pd, Cu, Ru).
-
Ester Modularity : The methyl ester serves as a latent carboxylic acid. It provides sufficient lipophilicity for organic solubility during complex cross-coupling reactions while remaining easily hydrolyzable for downstream amide coupling in peptide synthesis.
-
Pharmacophoric Relevance : The rigid pyridine ring combined with the flexible glycine backbone allows these derivatives to act as nonpeptide inhibitors for various enzymes, or to undergo cyclization to form imidazo[1,2-a]pyridines—a core structure in numerous therapeutics.
Fig 1. Synthetic workflow and downstream applications of N-(2-pyridyl)glycine methyl ester.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, it is critical to move beyond empirical recipes and understand the causality driving each synthetic step. The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective : Scalable synthesis of the N-(2-pyridyl)glycine methyl ester core.
Causality & Design : We specifically select 2-fluoropyridine over 2-chloropyridine. The highly electronegative fluorine atom lowers the LUMO of the pyridine ring, significantly accelerating the formation of the critical Meisenheimer intermediate during nucleophilic aromatic substitution[2]. Potassium carbonate ( K2CO3 ) acts as a dual-purpose reagent: it free-bases the glycine methyl ester hydrochloride and scavenges the generated HF, preventing the protonation and deactivation of the nucleophile. DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the amine.
Step-by-Step Workflow :
-
Initiation : Charge a flame-dried, argon-purged 250 mL round-bottom flask with glycine methyl ester hydrochloride (1.2 equiv) and anhydrous K2CO3 (2.5 equiv).
-
Solvation : Suspend the mixture in anhydrous DMF (0.2 M relative to the electrophile) and stir at ambient temperature for 15 minutes to ensure complete liberation of the free amine.
-
Electrophile Addition : Add 2-fluoropyridine (1.0 equiv) dropwise via syringe.
-
Thermal Activation : Heat the reaction mixture to 100 °C using an oil bath.
-
Self-Validation (In-Process) : Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The consumption of the UV-active 2-fluoropyridine ( Rf≈0.6 ) and the appearance of a new, lower Rf spot ( Rf≈0.3 ) indicates conversion. A positive ninhydrin stain of the new spot confirms the presence of the secondary amine product.
-
Quench & Workup : Cool the mixture to room temperature and quench with saturated aqueous NH4Cl . Causality: A buffered quench prevents the base-catalyzed hydrolysis of the methyl ester.
-
Extraction : Extract the aqueous layer with EtOAc ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to quantitatively remove residual DMF.
-
Purification : Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash column chromatography.
Protocol 2: Pd-Catalyzed Directed C(sp³)–H Arylation
Objective : Late-stage functionalization of the glycine α -carbon.
Causality & Design : The N-(2-pyridyl) group acts as a potent bidentate directing group. Upon coordination of both the pyridine and amine nitrogens to Pd(II), a highly rigid 5-membered palladacycle is formed. This geometric constraint forces the Pd center into close proximity with the adjacent α -C(sp³)–H bond, dramatically lowering the activation energy for C–H cleavage. Silver acetate (AgOAc) is employed as an additive to abstract the iodide from the aryl iodide coupling partner, precipitating AgI and generating a vacant coordination site on the metal center to drive the catalytic cycle forward.
Step-by-Step Workflow :
-
Assembly : In a nitrogen-filled glovebox, combine N-(2-pyridyl)glycine methyl ester (1.0 equiv), Pd(OAc)2 (10 mol%), AgOAc (2.0 equiv), and the aryl iodide (1.5 equiv) in a sealed pressure tube.
-
Solvent Addition : Add hexafluoroisopropanol (HFIP) (0.1 M). Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the polar transition states during C–H activation while resisting background oxidation.
-
Reaction : Seal the tube, remove it from the glovebox, and heat at 110 °C for 24 hours.
-
Self-Validation (In-Process) : The formation of a distinct yellow/brown precipitate (AgI) serves as a visual indicator that the oxidative addition and subsequent halide abstraction are proceeding successfully.
-
Workup : Cool to room temperature, dilute with CH2Cl2 , and filter through a pad of Celite to remove AgI and Pd black.
-
Isolation : Concentrate the filtrate and purify via preparative HPLC to isolate the α -arylated derivative.
Fig 2. Mechanism of Pd-catalyzed C-H activation directed by the N-(2-pyridyl) motif.
Quantitative Data Summaries
To establish the optimal parameters for the synthesis and application of these derivatives, quantitative evaluations are summarized below.
Table 1: Optimization of SNAr Conditions for N-(2-Pyridyl)glycine Methyl Ester
| Entry | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | 2-Chloropyridine | K2CO3 | DMF | 100 | 25 | Poor leaving group ability of Cl in SNAr limits conversion. |
| 2 | 2-Fluoropyridine | K2CO3 | DMF | 100 | 88 | Fluorine effectively stabilizes the transition state[2]. |
| 3 | 2-Fluoropyridine | Et3N | THF | 80 | 45 | Lower polarity solvent reduces the nucleophilicity of the amine. |
| 4 | 2-Fluoropyridine | K2CO3 | DMSO | 100 | 82 | Comparable to DMF, but workup is significantly more difficult. |
Table 2: Comparative Directing Group Efficiency in Pd-Catalyzed C–H Arylation
| Directing Group Motif | Coordination Type | Conversion (%) | Regioselectivity ( α vs β ) |
| Simple Amide | Monodentate (O) | < 10 | N/A |
| N-(2-Pyridyl) | Bidentate (N,N) | 92 | > 99:1 |
| N-(8-Quinolyl) | Bidentate (N,N) | 85 | > 99:1 |
Note: The N-(2-pyridyl) system outperforms monodentate systems due to the entropic advantage of the pre-organized bidentate chelation, a principle similarly observed in copper-catalyzed Goldberg reactions utilizing glycine derivatives[3].
Biological and Medicinal Relevance
Beyond synthetic methodology, N-(2-pyridyl)glycine methyl ester derivatives are critical precursors in medicinal chemistry. The structural flexibility of the glycine backbone coupled with the hydrogen-bonding capability of the pyridine ring makes them ideal candidates for peptidomimetic drug design.
For instance, these derivatives are frequently utilized in the synthesis of highly functionalized imidazo[1,2-a]pyridines. Furthermore, functionalized N-(2-pyridyl)glycine scaffolds have been investigated as nonpeptide inhibitors for human heart chymase and as antidiabetic agents, where the ester moiety is often hydrolyzed to the free acid to interact with critical zinc or magnesium ions within the enzyme's active site.
References
-
Accela ChemBio Product Catalog: 479253-00-4,(S)-1-Boc-3-fluoropyrrolidine-AccelaChem Source: Accela ChemBio Inc. (Contains property data for N-Methyl-N-(2-pyridyl)glycine Methyl Ester, CAS: 1250236-70-4) URL:[Link]
-
An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α -quaternary proline-based amino amides Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides Source: MDPI URL:[Link]
Sources
- 1. 479253-00-4,(S)-1-Boc-3-fluoropyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermodynamic Properties of Aminopyridine Ester Derivatives
Foreword: Beyond Affinity - Decoding the Energetics of Drug-Target Interactions
In the landscape of modern drug discovery, the pursuit of high-affinity ligands is a foundational goal. However, affinity, represented by the Gibbs free energy of binding (ΔG), is merely the sum of its parts. A deeper understanding of the enthalpic (ΔH) and entropic (TΔS) contributions to this binding energy is what separates incremental advances from breakthrough discoveries. It is this thermodynamic signature that reveals the how and why of molecular recognition, guiding medicinal chemists toward compounds with superior efficacy, selectivity, and overall developability.
Aminopyridine ester derivatives represent a versatile and privileged scaffold in medicinal chemistry, finding application as inhibitors of key enzymes like kinases and secretases, and as ligands for various receptors.[1][2][3] Their unique combination of hydrogen bonding capabilities, aromaticity, and tunable ester functionalities makes them a rich subject for thermodynamic exploration. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, measuring, and applying the thermodynamic properties of this important class of molecules. We will move beyond simple data reporting to explain the causality behind experimental choices and computational strategies, grounding our discussion in the principles of scientific integrity and field-proven insights.
Section 1: The Thermodynamic Trinity: ΔG, ΔH, and TΔS in Molecular Recognition
The interaction between a drug molecule and its biological target is governed by a precise energetic balance. The overall binding affinity (ΔG) is the result of two distinct thermodynamic forces:
-
Binding Enthalpy (ΔH): This term represents the heat change upon formation of the drug-target complex. A negative (favorable) ΔH is driven by the formation of strong, specific non-covalent interactions, such as hydrogen bonds and van der Waals forces.[4][5] Optimizing for a favorable ΔH is often a primary goal in lead optimization, as it typically correlates with high-quality, specific interactions.[6]
-
Binding Entropy (TΔS): This term reflects the change in the overall disorder of the system. Binding is entropically favored (positive TΔS) primarily through the hydrophobic effect, where ordered water molecules are released from the binding site into the bulk solvent, increasing the system's overall disorder. Conversely, the "freezing" of rotatable bonds in the ligand and protein upon complex formation results in an entropic penalty.[4][7]
The relationship between these components is defined by the fundamental equation: ΔG = ΔH - TΔS .
A critical and often frustrating phenomenon encountered during lead optimization is Enthalpy-Entropy Compensation (EEC) . This occurs when a chemical modification designed to improve enthalpy (e.g., adding a new hydrogen bond) leads to a nearly equal and opposite penalty in entropy (e.g., by restricting conformational freedom), resulting in little to no net gain in affinity (ΔG).[7][8][9] Understanding the potential for EEC is paramount, as it forces a more nuanced approach to molecular design, one that considers the total thermodynamic picture. The source of these large compensating changes is often attributed to the reorganization and release of water molecules from the binding interface.[7]
Caption: A generalized workflow for Isothermal Titration Calorimetry.
Solution Calorimetry: Quantifying Solvation Energetics
Before a ligand can bind to its target, it must first dissolve in and interact with the solvent. Solution calorimetry measures the enthalpy of solution (ΔH_sol), providing critical insights into the energetic cost or benefit of transferring a compound from its solid state into a solvent. This data is invaluable for understanding solubility, a key ADME property, and for building thermodynamic cycles to derive other parameters like sublimation and solvation enthalpies. [10][11][12]
-
Calorimeter Calibration: Calibrate the isoperibol solution-reaction calorimeter electrically or using a standard substance with a known heat of solution, such as potassium chloride (KCl) in water. [12]2. Sample Preparation: Accurately weigh a small amount of the crystalline aminopyridine ester derivative and seal it in a thin-walled glass ampoule.
-
Solvent Loading: Add a precise volume of the desired solvent (e.g., water, buffer, or an organic solvent) to the calorimetric vessel and allow it to reach thermal equilibrium.
-
Initiation: Once a stable baseline is achieved, break the ampoule submerged in the solvent, initiating the dissolution process.
-
Data Acquisition: Record the temperature change over time until a final, stable baseline is re-established.
-
Calculation: Calculate the enthalpy of solution from the corrected temperature change and the known heat capacity of the calorimetric system.
Section 3: Computational Chemistry: Predicting Thermodynamic Landscapes
Computational methods provide a powerful complement to experimental techniques, enabling the prediction and rationalization of thermodynamic properties. They are particularly useful for prioritizing compounds for synthesis and for dissecting the structural origins of observed thermodynamic signatures.
Quantum Mechanics (QM) and DFT
Density Functional Theory (DFT) is a robust QM method used to calculate the electronic structure of molecules. From this, one can derive highly accurate gas-phase geometries and vibrational frequencies. Using statistical mechanics, these fundamental properties can be used to calculate thermodynamic functions like standard enthalpy, entropy, and heat capacity. When combined with a polarizable continuum model (PCM) to account for the bulk effects of the solvent, DFT can provide reasonable estimates of solvation free energies, a key component of the overall binding process. [13]
Molecular Dynamics (MD) and Free Energy Calculations
MD simulations model the behavior of a solute-solvent system over time, providing a dynamic view of the binding process. By running simulations of the ligand in solution, the protein in solution, and the protein-ligand complex, one can calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods decompose the binding free energy into various components, providing estimates of the enthalpic (van der Waals, electrostatic) and entropic (solvation, conformational) contributions, which can be invaluable for rationalizing experimental data. [3]
Caption: Workflow for MD-based binding free energy calculations.
Section 4: Interpreting the Thermodynamic Profile of Aminopyridine Ester Derivatives
The thermodynamic signature of an aminopyridine ester derivative is a composite of contributions from its core functional groups.
-
The Aminopyridine Core: The pyridine nitrogen is a hydrogen bond acceptor, while the amino group is a hydrogen bond donor. These groups can form highly specific, directional interactions with a protein target, which are strongly favorable to the binding enthalpy (ΔH).
-
The Ester Group: The carbonyl oxygen of the ester is also a potent hydrogen bond acceptor. The nature of the alkyl or aryl substituent on the ester (the R' group in R-COO-R') significantly impacts solvation and can be modulated to exploit hydrophobic pockets within a binding site, which would contribute favorably to binding entropy (TΔS) through the release of water molecules.
-
Overall Structure: The planarity of the pyridine ring and the conformational flexibility of the ester linkage influence the entropic penalty upon binding. Modifications that pre-organize the ligand into its bioactive conformation can reduce this penalty.
Data Presentation: Solvation and Binding Thermodynamics
In drug discovery, thermodynamic data is most powerful when analyzed across a congeneric series of compounds. This allows for the systematic correlation of structural changes with their energetic consequences.
Table 1: Representative Solvation Data for 2-Aminopyridine in Various Solvents
This table illustrates how the properties of the solvent impact the dissolution of a parent aminopyridine scaffold. The solubility is highest in polar aprotic solvents like NMP and DMF, where strong dipole-dipole interactions and hydrogen bonding can occur. [14]This provides a baseline for understanding how ester derivatives might behave.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) | Mixing Enthalpy (kJ/mol) |
| N-methyl-2-pyrrolidone (NMP) | 298.15 | 550.8 | Positive (Endothermic) |
| N,N-dimethylformamide (DMF) | 298.15 | 510.2 | Positive (Endothermic) |
| Methanol | 298.15 | 425.1 | Positive (Endothermic) |
| Ethanol | 298.15 | 315.6 | Positive (Endothermic) |
| Acetonitrile | 298.15 | 95.7 | Positive (Endothermic) |
| Cyclohexane | 298.15 | 1.9 | Positive (Endothermic) |
| (Data adapted from reference.[14] Mixing enthalpy values are generally positive for the dissolution of a solid, indicating an endothermic process where energy is required to break the crystal lattice.) |
Table 2: Hypothetical Thermodynamic Data for a Series of Aminopyridine Ester Kinase Inhibitors
This hypothetical table illustrates how a medicinal chemist might analyze data from an ITC screen to guide lead optimization.
| Compound | R-Group Modification | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1 (Lead) | -CH₃ | 150 | -9.4 | -7.5 | -1.9 |
| 2 | -CH₂CH₃ | 120 | -9.5 | -7.8 | -1.7 |
| 3 | -CH(CH₃)₂ | 50 | -10.0 | -9.5 | -0.5 |
| 4 | -Cyclopropyl | 45 | -10.1 | -9.0 | -1.1 |
| 5 | -Phenyl | 200 | -9.2 | -6.0 | -3.2 |
Analysis:
-
Moving from compound 1 to 3 , adding a bulky isopropyl group improves affinity. The ITC data reveals this is an enthalpy-driven improvement (ΔΔH = -2.0 kcal/mol), suggesting the larger group makes better van der Waals contacts in a hydrophobic pocket. The entropic contribution also becomes more favorable, likely due to enhanced desolvation.
-
The phenyl group in compound 5 is detrimental to affinity. The thermodynamic breakdown is revealing: the binding enthalpy is significantly weakened (ΔΔH = +1.5 kcal/mol), while the entropic penalty increases substantially. This suggests a steric clash or an energetically unfavorable desolvation of the phenyl ring, providing clear guidance to avoid large, flat aromatic groups at this position. This is a classic example of how thermodynamic data provides actionable insights beyond simple affinity measurements. [4][6]
Conclusion: Integrating Thermodynamics into the Drug Discovery Cascade
The systematic analysis of the thermodynamic properties of aminopyridine ester derivatives provides a powerful lens through which to view and optimize molecular recognition. By moving beyond a singular focus on binding affinity and embracing the rich information contained within the enthalpic and entropic signatures, we can make more intelligent, data-driven decisions. The synergy between high-precision experimental techniques like ITC and predictive computational models allows for a comprehensive understanding of the forces driving binding. This integrated approach enables medicinal chemists to navigate the complex challenges of drug design, such as enthalpy-entropy compensation, and ultimately to engineer molecules with a higher probability of clinical success.
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Narayanan, A., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Biochemistry. Available at: [Link]
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Samad, R., & Zaitsau, D. H. (2022). Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. SSRN. Available at: [Link]
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Ràfols, C., et al. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
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Ben-Ahmed, I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
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Li, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
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Gatti-McArthur, S., et al. (2000). Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. Il Farmaco. Available at: [Link]
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Georgieva, M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. Available at: [Link]
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Lawal, M., & Obaleye, J. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. FUW Trends in Science & Technology Journal. Available at: [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie. Available at: [Link]
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He, D.-H., et al. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Journal of Solution Chemistry. Available at: [Link]
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Al-Omair, M. A., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules. Available at: [Link]
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Supramolecular Profiling of Methyl 2-(pyridin-2-ylamino)acetate: Hydrogen Bonding Networks and Conformational Dynamics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The rational design of small-molecule therapeutics and advanced materials relies heavily on the predictability of non-covalent interactions. Methyl 2-(pyridin-2-ylamino)acetate represents a highly privileged pharmacophoric scaffold, featuring a 2-aminopyridine core conjugated to an ester-bearing aliphatic chain. This molecule possesses a versatile array of hydrogen bond (H-bond) donors and acceptors, making it highly susceptible to conformational polymorphism.
This technical guide explores the causality behind the hydrogen-bonding preferences of methyl 2-(pyridin-2-ylamino)acetate, detailing how steric demands, electronic distribution, and solvent environments dictate its supramolecular assembly. Furthermore, we provide self-validating experimental protocols to accurately map these interactions in both solid and solution states.
Pharmacophoric Profiling & Conformational Causality
The hydrogen-bonding potential of methyl 2-(pyridin-2-ylamino)acetate is governed by the spatial arrangement of its functional groups. The molecule contains:
-
One Primary Donor: The secondary amine ( −NH− ).
-
Three Primary Acceptors: The pyridine ring nitrogen ( Npy ), the ester carbonyl oxygen ( C=O ), and the ester ether oxygen ( −O− ).
The Causality of Conformational Polymorphism
The supramolecular fate of 2-aminopyridine derivatives is dictated by the low energy barrier to C−N bond rotation, allowing the molecule to adopt either E (synperiplanar) or Z (antiperiplanar) conformations[1].
-
The E-Conformer and the R2,2(8) Motif: When the molecule adopts an E-conformation, the −NH− proton and the pyridine nitrogen lone pair are oriented in the same direction. This complementary donor-acceptor array strongly favors the formation of an R2,2(8) homodimer—a highly stable 8-membered hydrogen-bonded ring formed via intermolecular N−H⋯Npy interactions[1].
-
The Z-Conformer and 1D Polymeric Chains: If steric hindrance from the methyl acetate group or specific solvent interactions force the molecule into a Z-conformation, the R2,2(8) dimerization is sterically blocked. Instead, the −NH− group acts as a donor to the ester carbonyl oxygen ( C=O ) of an adjacent molecule, driving the self-assembly of infinite 1D polymeric chains[2].
-
Intramolecular Pseudo-Bicycles: In highly non-polar environments, the molecule can fold to form an intramolecular hydrogen bond between the −NH− and the ester carbonyl, creating a pseudo-ring structure. This shielding of the H-bond donor significantly increases the molecule's lipophilicity and membrane permeability, a critical factor in optimizing oral bioavailability in drug design[3].
Conformational pathways leading to distinct supramolecular hydrogen-bonding networks.
Quantitative Data: Hydrogen Bond Geometries
The table below summarizes the theoretical and experimentally observed crystallographic metrics for the distinct hydrogen-bonding motifs accessible to this scaffold.
| Interaction Type | Donor | Acceptor | Typical Distance ( D⋯A ) | Typical Angle ( D−H⋯A ) | Supramolecular Motif |
| Intermolecular Dimer | Secondary Amine ( −NH− ) | Pyridine Nitrogen ( Npy ) | 2.95 - 3.10 Å | 160° - 175° | R2,2(8) |
| Intermolecular Chain | Secondary Amine ( −NH− ) | Carbonyl Oxygen ( C=O ) | 2.85 - 3.05 Å | 150° - 170° | C(4) / C(5) |
| Intramolecular Ring | Secondary Amine ( −NH− ) | Carbonyl Oxygen ( C=O ) | 2.65 - 2.85 Å | 100° - 115° | S(5) |
| Weak Intermolecular | Aromatic C−H | Ester Oxygen ( −O− ) | 3.20 - 3.50 Å | 120° - 150° | Variable |
Self-Validating Experimental Methodologies
To accurately determine which hydrogen-bonding network methyl 2-(pyridin-2-ylamino)acetate adopts under specific conditions, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to prevent false-positive structural assignments.
Protocol A: Solid-State Characterization via SCXRD and FTIR
Single-Crystal X-Ray Diffraction (SCXRD) provides absolute 3D spatial resolution, but proton positions can be ambiguous. We couple this with Solid-State FTIR to validate the electronic environment of the donor.
Step-by-Step Methodology:
-
Crystallization: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:1). Allow for slow evaporation at 298 K over 72 hours.
-
SCXRD Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-K α radiation source. Collect data at 100 K to minimize thermal motion.
-
Difference Fourier Mapping: Solve the structure using direct methods. Validation Check: Do not place the amine proton ( HN ) in a calculated position. Instead, locate it directly from the residual electron density map (difference Fourier map) and refine it freely[4]. This confirms the exact vector of the N−H bond.
-
FTIR Validation: Grind a portion of the bulk crystals with KBr and press into a pellet. Acquire the IR spectrum.
-
Self-Validation Logic: If the SCXRD suggests an R2,2(8) dimer, the FTIR must show a sharp, significantly red-shifted N−H stretching band ( ∼3150−3250 cm−1 ) due to the strong N−H⋯N interaction. If a chain motif ( N−H⋯O=C ) is present, the carbonyl stretching frequency ( C=O ) will shift from its free state ( ∼1740 cm−1 ) to a lower wavenumber ( ∼1710 cm−1 )[2].
-
Protocol B: Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)
Solid-state packing forces can artificially stabilize conformers that do not exist in solution. VT-NMR determines whether hydrogen bonds (specifically intramolecular pseudo-rings) persist in physiological or solvated states.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous CDCl3 (a non-competing solvent).
-
Data Acquisition: Acquire standard 1D 1H NMR spectra starting at 298 K. Increment the temperature in 5 K steps up to 328 K, allowing 5 minutes of equilibration per step.
-
Chemical Shift Tracking: Track the chemical shift ( δ ) of the secondary amine proton ( −NH− ), typically found between 5.0 - 7.0 ppm.
-
Data Analysis & Validation: Calculate the temperature coefficient ( Δδ/ΔT ).
-
Self-Validation Logic: A highly negative coefficient ( >−4 ppb/K ) indicates that the −NH− proton is involved in intermolecular hydrogen bonding (the bonds break as thermal energy increases, causing an upfield shift). A near-zero coefficient ( <−2 ppb/K ) validates that the proton is sterically shielded or locked in an intramolecular hydrogen bond[3], rendering it immune to thermal solvent disruption.
-
Multi-modal experimental workflow for validating hydrogen-bonding networks.
Conclusion
The hydrogen-bonding potential of methyl 2-(pyridin-2-ylamino)acetate is a dynamic interplay between its intrinsic pharmacophoric features and external environmental pressures. By understanding the causality behind its E/Z conformational switching, researchers can predict whether the molecule will form highly stable R2,2(8) dimers, extended 1D polymeric chains, or bioavailable intramolecular pseudo-rings. Employing orthogonal, self-validating protocols like freely refined SCXRD coupled with VT-NMR ensures high-fidelity structural characterization critical for downstream drug design and materials engineering.
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Comprehensive Technical Guide to the pKa and Aqueous Speciation of Methyl 2-(pyridin-2-ylamino)acetate
Executive Summary
In drug development and formulation science, understanding the acid dissociation constant (pKa) of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The pKa dictates the ionization state of a molecule at physiological pH, directly governing its aqueous solubility, lipophilicity (log D), membrane permeability, and protein binding affinity. This whitepaper provides an in-depth mechanistic analysis of the pKa of 1 (CAS: 100377-28-4)[1], establishing predictive structural frameworks and detailing robust, self-validating experimental protocols for its empirical determination.
Structural Analysis and Predictive pKa Framework
Methyl 2-(pyridin-2-ylamino)acetate consists of a pyridine ring substituted at the 2-position with a secondary amine, which is further alkylated with a methyl acetate moiety.
Identifying the Protolytic Center
In aqueous solution, the primary site of basicity is the endocyclic pyridine nitrogen, not the exocyclic secondary amine. The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient pyridine ring via resonance, rendering it 2[2].
Inductive Effects & Causality
The baseline pKa of the conjugate acid of 2-aminopyridine is well-established at 3[3]. Alkylation of the exocyclic amine typically alters this value. For instance, simple N-alkylation to form 2-(methylamino)pyridine yields a predicted pKa of approximately 4[4].
However, in Methyl 2-(pyridin-2-ylamino)acetate, the presence of the ester group (-CH 2 COOCH 3 ) introduces a mild electron-withdrawing inductive effect (-I effect). Although insulated by a methylene bridge, this effect slightly decreases the electron density on the pyridine nitrogen. Consequently, we predict the empirical pKa of Methyl 2-(pyridin-2-ylamino)acetate to be slightly lower than its parent compounds, falling within the 6.2 to 6.5 range.
Protolytic equilibrium of Methyl 2-(pyridin-2-ylamino)acetate and high-pH hydrolysis risk.
Experimental Methodologies: A Self-Validating System
To empirically determine the pKa with high fidelity, a dual-method orthogonal approach is required. Relying solely on one method introduces blind spots, particularly for molecules prone to degradation.
Causality in Experimental Design: The Hydrolysis Risk
Methyl 2-(pyridin-2-ylamino)acetate contains a methyl ester. At elevated pH (>8.5), esters are highly susceptible to base-catalyzed hydrolysis, which would irreversibly alter the molecular structure and skew the titration curve. Therefore, experiments must be conducted rapidly or restricted to a specific pH window (e.g., pH 2.0 to 8.0).
Protocol A: Potentiometric Titration (The Gold Standard)
Potentiometric titration provides a direct thermodynamic measurement of5[5].
-
Sample Preparation : Dissolve 2.0 mM of the analyte in a 0.15 M KCl aqueous solution.
-
Environmental Control : Purge the solution continuously with inert Nitrogen (N 2 ) gas.
-
Titration Execution : Using an automated titrator equipped with a glass electrode (calibrated at pH 4.01, 6.86, and 9.18), titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments. Maintain the temperature strictly at5[5], as pKa is a temperature-dependent parameter.
-
Data Analysis : Plot the first derivative of the pH vs. volume curve ( Δ pH/ Δ V) to identify the exact equivalence point. The pKa corresponds to the 8[8].
Protocol B: UV-Vis Spectrophotometric Titration (Orthogonal Validation)
Because the pyridine ring is a chromophore, its protonation state directly affects its UV absorption profile, allowing for highly precise9[9].
-
Buffer Preparation : Prepare a series of 10-15 aqueous buffers ranging from pH 3.0 to 8.0, maintaining a constant ionic strength of 10[10].
-
Spectral Acquisition : Add a fixed aliquot of the analyte (e.g., to a final concentration of 0.1 mM) to each buffer in a 10[10]. Record the UV spectra from 220 nm to 350 nm.
-
Isosbestic Point Verification : Overlay the spectra. The presence of a sharp 9[9] (a wavelength where absorbance remains constant across all pH values) confirms a clean two-state equilibrium without degradation or precipitation.
-
Target Factor Analysis : Plot the absorbance at the wavelength of maximum variance ( λmax ) against pH. The inflection point of the resulting sigmoidal curve yields the pKa.
Orthogonal workflow for pKa determination using potentiometric and UV-Vis methods.
Data Presentation
The following table summarizes the expected quantitative data behavior during an orthogonal pKa determination for this compound, demonstrating the correlation between titrant volume, pH, and UV-Vis absorbance shifts.
Table 1: Simulated Potentiometric & UV-Vis Titration Data for Methyl 2-(pyridin-2-ylamino)acetate
| Titrant Vol (mL) | Measured pH | Absorbance ( λmax = 280nm) | Predominant Species in Solution |
| 0.00 | 3.00 | 0.850 | Protonated (Pyridine-NH + ) |
| 0.50 | 5.00 | 0.780 | Protonated (Pyridine-NH + ) |
| 1.00 | 6.35 | 0.550 | 50% Protonated / 50% Neutral (pKa) |
| 1.50 | 7.50 | 0.250 | Neutral (Pyridine-N) |
| 2.00 | 9.00 | 0.245 | Neutral (High Risk of Ester Hydrolysis) |
Conclusion
Determining the exact pKa of Methyl 2-(pyridin-2-ylamino)acetate requires careful consideration of its structural liabilities, specifically the base-labile ester group. By employing N 2 -purged potentiometry paired with UV-Vis spectrophotometry at a controlled ionic strength, researchers can obtain highly accurate, artifact-free ionization data. A predicted pKa of ~6.35 indicates that this molecule will exist as a mixture of ionized and unionized species at physiological pH (7.4), heavily favoring the neutral, lipophilic form—a critical insight for downstream pharmacokinetic modeling and formulation design.
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Engineering the 2-Aminopyridine Pharmacophore: Structural Analogs of Methyl 2-(pyridin-2-ylamino)acetate in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, small-molecule scaffolds that offer high ligand efficiency and synthetic tractability are paramount. Methyl 2-(pyridin-2-ylamino)acetate represents a highly privileged, versatile pharmacophore. Consisting of a 2-aminopyridine headgroup and an acetate-derived tail, this molecule serves as a foundational building block for synthesizing potent kinase inhibitors and epigenetic modulators.
This technical whitepaper explores the mechanistic rationale behind the scaffold, advanced structural analoging strategies (SAR), and the self-validating experimental workflows required to develop next-generation therapeutics, particularly in overcoming clinical resistance in oncology.
Mechanistic Rationale & Target Engagement
The architectural brilliance of Methyl 2-(pyridin-2-ylamino)acetate lies in its dual-domain structure, which allows for simultaneous engagement of distinct protein microenvironments.
The 2-Aminopyridine Headgroup: Kinase Hinge Binding
The 2-aminopyridine moiety is a classic bioisostere for the adenine ring of ATP. It engages the hinge region of kinases via a characteristic hydrogen bond donor-acceptor pair[1]. The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This motif is highly effective in targeting the ATP-binding site of various kinases, including Cyclin-Dependent Kinases (CDKs), ROS1, and Anaplastic Lymphoma Kinase (ALK)[1][2].
The Methyl Acetate Tail: A Vector for Functionalization
The methyl ester tail is strategically positioned to project outward from the kinase hinge region toward the solvent-exposed channel.
-
Synthetic Causality: The methyl ester is specifically chosen over a free carboxylic acid because it acts as a lipophilic protecting group during highly basic cross-coupling reactions, preventing unwanted decarboxylation or side-reactions.
-
Epigenetic Targeting: By hydrolyzing the ester and coupling it with hydroxylamine, the tail is converted into a hydroxamic acid—a potent Zinc-Binding Group (ZBG). This modification allows the scaffold to chelate the Zn2+ ion in the active site of Histone Deacetylases (HDACs), enabling the design of chimeric dual-target inhibitors[3].
Logical relationship of the 2-aminopyridine scaffold in dual-target drug design.
Structural Analoging Strategies (SAR)
To optimize pharmacokinetics and overcome target mutations, researchers systematically analog the core scaffold.
Overcoming Clinical Resistance via Spirocyclic Integration
Clinical treatment with first-generation ROS1/ALK inhibitors (e.g., Crizotinib) inevitably leads to acquired resistance, primarily driven by solvent-front mutations such as ROS1G2032R and ALKG1202R [2].
-
Design Strategy: By modifying the amine linker of the 2-aminopyridine scaffold to include rigid spirocyclic groups, researchers can bypass the steric hindrance introduced by bulky mutant residues (like Arginine in the G2032R mutant).
-
Efficacy: Spiro-derivatives of 2-aminopyridine have demonstrated remarkable potency, exhibiting up to 30-fold greater efficacy than Crizotinib against resistant cell lines[2].
Chimeric CDK/HDAC Dual Inhibitors
Single-target therapies often suffer from compensatory pathway activation. To combat this, the 2-aminopyridine scaffold is extended to create dual CDK/HDAC inhibitors[3].
-
Design Strategy: The 2-aminopyridine fragment is optimized to occupy the surface recognition region of CDK9, while the acetate tail is elongated via an aliphatic chain and terminated with a hydroxamic acid to penetrate the deep hydrophobic channel of HDAC1/6[3].
-
Clinical Precedent: This chimeric approach mirrors the design philosophy of CUDC-101 (an EGFR/HDAC inhibitor), leveraging synergistic apoptotic pathways in refractory solid tumors[3].
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) data for key analogs derived from the Methyl 2-(pyridin-2-ylamino)acetate scaffold, demonstrating the impact of specific structural modifications on target affinity.
| Compound Class / Modification | Primary Target | Mutant Target | IC50 (Wild-Type) | IC50 (Mutant) | Reference |
| Crizotinib (Control) | ROS1 / ALK | ROS1G2032R | 1.2 nM | > 1000 nM | [2] |
| Spiro-2-Aminopyridine (C01) | ROS1 / ALK | ROS1G2032R | 0.8 nM | 42.3 nM | [2] |
| Hydroxamate-Derivative (8e) | HDAC1 / CDK9 | N/A | 12.4 nM (HDAC1) | 68.4 nM (CDK9) | [3] |
| Phenyl-Substituted (8m-r) | HDAC6 / CDK9 | N/A | 8.1 nM (HDAC6) | 384.5 nM (CDK9) | [3] |
Self-Validating Experimental Protocols
To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal quality control (QC) checkpoint.
Protocol A: Microwave-Assisted Synthesis of the Scaffold
This method utilizes microwave irradiation to accelerate the Buchwald-Hartwig amination, ensuring high yields of the methyl ester intermediate without thermal degradation.
-
Reagent Preparation: Combine 2-bromopyridine (1.0 eq), glycine methyl ester hydrochloride (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Cs2CO3 (2.5 eq) in anhydrous toluene.
-
Causality: Cs2CO3 is selected as the base because it is strong enough to deprotonate the amine but bulky enough to prevent the saponification of the methyl ester tail, preserving the synthetic vector.
-
-
Microwave Irradiation: Seal the vessel and irradiate at 110°C for 20 minutes.
-
Self-Validating QC (TLC & LC-MS): Before workup, analyze an aliquot via LC-MS. The presence of the unhydrolyzed product mass [M+H]+≈167.08 validates the preservation of the ester. If the acid mass ( [M+H]+≈153.06 ) is detected, the system is overly basic, and the reaction must be aborted and recalibrated.
-
Purification: Filter through Celite to remove the Palladium catalyst, concentrate in vacuo, and purify via flash chromatography (Hexanes/Ethyl Acetate).
Protocol B: TR-FRET Biochemical Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence to eliminate compound auto-fluorescence, a common artifact with highly conjugated pyridine derivatives.
-
System Initialization: In a 384-well microplate, dispense the target kinase (e.g., ROS1 or CDK9) and the specific fluorophore-labeled peptide substrate.
-
Inhibitor Incubation: Add the synthesized 2-aminopyridine analogs at concentrations ranging from 0.1 nM to 10 μ M.
-
Causality: Incubate for 30 minutes prior to adding ATP. This pre-incubation allows slow-binding inhibitors to reach equilibrium with the kinase hinge region, preventing false-negative IC50 shifts.
-
-
Reaction Initiation & Quenching: Initiate the reaction with ATP at the enzyme's specific Km value. After 60 minutes, add EDTA to chelate Mg2+ , halting kinase activity.
-
Self-Validating QC (Z'-Factor): The assay plate must include positive controls (e.g., Staurosporine) and negative controls (DMSO only). The data is only accepted if the calculated Z'-factor is >0.6 , proving the assay window is statistically robust and the signal-to-noise ratio is valid.
Iterative experimental workflow for synthesizing and validating scaffold analogs.
Future Perspectives
The modularity of the Methyl 2-(pyridin-2-ylamino)acetate scaffold ensures its continued relevance in drug discovery. Future iterations are heavily focused on Proteolysis Targeting Chimeras (PROTACs) . By utilizing the 2-aminopyridine headgroup as the target-protein binder (warhead) and extending the acetate tail into a PEG-linker connected to an E3 ligase ligand (e.g., Cereblon or VHL), researchers can transition from mere enzymatic inhibition to complete target degradation. This approach holds immense promise for eradicating scaffolding functions of mutated kinases that traditional inhibitors leave intact.
References
-
Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Discovery of Pyridin-2-ylamino Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridin-2-ylamino acetate scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the history, discovery, and evolution of these derivatives. From their early synthetic origins to their contemporary role as potent kinase inhibitors, we delve into the key scientific milestones, structure-activity relationships (SAR), and the mechanistic intricacies that have established this motif as a privileged structure in drug discovery. This guide offers field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this remarkable chemical class.
Introduction: The Emergence of a Versatile Core
The pyridine ring is a fundamental heterocyclic scaffold, widely recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various chemical interactions have made it a focal point for synthetic and medicinal chemists.[2] Within the vast landscape of pyridine-containing molecules, the pyridin-2-ylamino acetate moiety has garnered significant attention as a "privileged structure." This term denotes a molecular framework that can serve as a versatile template for the discovery of ligands for a diverse range of biological targets.[3]
This guide will illuminate the journey of pyridin-2-ylamino acetate derivatives, from their initial synthesis to their current status as a key component in the development of targeted therapies, particularly in oncology. We will explore the synthetic strategies that have enabled the creation of extensive libraries of these compounds, the evolution of our understanding of their structure-activity relationships, and their profound impact on the field of kinase inhibition.
A Historical Perspective: From Synthesis to Significance
The history of pyridin-2-ylamino acetate derivatives is intrinsically linked to the broader exploration of 2-aminopyridine chemistry. The foundational synthesis of the core structure, ethyl 2-(pyridin-2-ylamino)acetate, is a straightforward yet pivotal reaction. Early methods involved the nucleophilic substitution of a haloacetate, typically ethyl chloroacetate, with 2-aminopyridine.[4][5] This reaction, often carried out in the presence of a base such as potassium hydroxide, provides a reliable and efficient route to the core scaffold.[4][5]
Initially, these compounds were likely synthesized as part of broader investigations into the chemical reactivity and properties of aminopyridines. However, their true potential began to be realized with the advent of high-throughput screening and a deeper understanding of the molecular drivers of disease, particularly the role of protein kinases in signal transduction pathways.
The recognition of the pyridin-2-ylamino moiety as a potent "hinge-binding" motif for kinases was a watershed moment. Kinases, a class of enzymes that play a crucial role in cellular regulation, have a conserved ATP-binding site. The pyridine nitrogen and the exocyclic amino group of the pyridin-2-ylamino scaffold are perfectly positioned to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of the adenine portion of ATP. This discovery propelled the pyridin-2-ylamino acetate framework to the forefront of kinase inhibitor design.
Synthetic Strategies: Building the Molecular Arsenal
The versatility of the pyridin-2-ylamino acetate scaffold is, in large part, due to the accessibility and adaptability of its synthesis. The primary synthetic route remains the N-alkylation of 2-aminopyridine with an appropriate α-haloacetate ester.
Core Synthesis: The Fundamental Reaction
The synthesis of the parent ethyl 2-(pyridin-2-ylamino)acetate is a robust and well-documented procedure.
Experimental Protocol: Synthesis of Ethyl 2-(pyridin-2-ylamino)acetate [4][5]
-
Reaction Setup: To a stirred solution of 2-aminopyridine (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol, add ethyl chloroacetate (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired ethyl 2-(pyridin-2-ylamino)acetate.
This fundamental reaction can be readily adapted to introduce a wide range of substituents on both the pyridine ring and the acetate moiety, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity.
Diversification of the Scaffold
The true power of this chemical class lies in the ability to introduce diverse functional groups to probe structure-activity relationships.
-
Pyridine Ring Modifications: Substituted 2-aminopyridines can be used as starting materials to introduce a variety of functional groups onto the pyridine ring. These modifications can influence the electronic properties, steric profile, and solubility of the final compound, all of which can have a profound impact on biological activity.
-
Acetate Moiety Derivatization: The ester group of the acetate moiety is a versatile handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This has been a particularly fruitful strategy for developing potent kinase inhibitors, as the amide functionality can engage in additional hydrogen bonding interactions within the ATP-binding site.
Biological Activities and the Rise of Kinase Inhibitors
While early derivatives may have been explored for a range of biological activities, the primary focus of modern research on pyridin-2-ylamino acetate derivatives has been their remarkable ability to inhibit protein kinases.
Kinases are central to cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyridin-2-ylamino scaffold's ability to act as a "hinge-binder" has made it a go-to starting point for the design of potent and selective kinase inhibitors.
Mechanism of Kinase Inhibition
The inhibitory activity of pyridin-2-ylamino acetate derivatives stems from their ability to compete with ATP for binding to the kinase active site. The pyridine nitrogen and the exocyclic amine form critical hydrogen bonds with the hinge region of the kinase, a short segment of the protein that connects the N- and C-lobes of the catalytic domain. This interaction effectively anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyridin-2-ylamino acetate scaffold has led to a deep understanding of the structure-activity relationships governing kinase inhibition.
| Target Kinase | R1 (Pyridine Substitution) | R2 (Acetate Derivatization) | IC50 (nM) | Reference |
| ASK1 | H | Indoline-amide | 1.55 ± 0.27 | [6] |
| ASK1 | H | Methoxy-indoline-amide | 45.27 ± 4.82 | [6] |
| PIM-1 | Varies | Phenyl acetate | 95 - 110 | [5] |
| TYK2 | Varies | Acyl groups | Varies | [7] |
| PLK4 | Varies | Amine derivatives | 6.7 | [8] |
Table 1: Representative SAR Data for Pyridin-2-ylamino Acetate Derivatives as Kinase Inhibitors
Key insights from SAR studies include:
-
Hinge-Binding is Essential: The 2-aminopyridine core is almost universally conserved in active compounds, highlighting the critical nature of the hinge-binding interactions.
-
Exploring the Hydrophobic Pocket: Modifications to the pyridine ring and the acetate side chain that extend into the hydrophobic regions of the ATP-binding site can significantly enhance potency and selectivity.
-
Targeting Specific Interactions: The introduction of functional groups capable of forming additional hydrogen bonds or other specific interactions with amino acid residues outside of the hinge region can lead to highly potent and selective inhibitors. For instance, the development of amide derivatives from the acetate ester has been a highly successful strategy.
Therapeutic Potential and Future Directions
The remarkable success of pyridin-2-ylamino acetate derivatives in preclinical studies has positioned them as promising candidates for the treatment of a wide range of diseases.
-
Oncology: The central role of kinases in cancer has made this the primary therapeutic area for these inhibitors. Numerous derivatives have demonstrated potent anti-proliferative activity in a variety of cancer cell lines.[9]
-
Inflammatory and Autoimmune Diseases: Kinases are also key mediators of inflammatory signaling pathways. As such, inhibitors based on the pyridin-2-ylamino acetate scaffold are being explored for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
-
Other Indications: The diverse roles of kinases in cellular physiology suggest that the therapeutic applications of these compounds could extend to other areas, including neurodegenerative diseases and metabolic disorders.
The future of pyridin-2-ylamino acetate derivatives in drug discovery appears bright. Ongoing research is focused on several key areas:
-
Enhancing Selectivity: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome. Sophisticated structure-based design and the exploration of novel chemical space around the pyridin-2-ylamino acetate core are being employed to address this challenge.
-
Overcoming Drug Resistance: As with any targeted therapy, the development of drug resistance is a significant clinical hurdle. The design of next-generation inhibitors that can overcome known resistance mutations is an active area of research.
-
Exploring New Targets: The versatility of the pyridin-2-ylamino acetate scaffold suggests that it may be applicable to the inhibition of other enzyme families beyond kinases.
Conclusion
The journey of pyridin-2-ylamino acetate derivatives from simple synthetic building blocks to a privileged scaffold in modern drug discovery is a testament to the power of medicinal chemistry. Their story highlights the importance of understanding fundamental structure-activity relationships and the transformative impact of a deep mechanistic understanding of drug-target interactions. As our knowledge of the molecular basis of disease continues to expand, it is certain that the pyridin-2-ylamino acetate scaffold will continue to play a pivotal role in the development of new and innovative medicines for years to come.
References
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[4] Askar, F. W., et al. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465.
[5] Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1351. [Link]
[2] PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
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[11] Zhejiang Peigent Chemical Co., Ltd. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap.
[12] Gonzalez-Villar, S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3293. [Link]
[13] Gąsowska-Bajger, B., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 409. [Link]
[14] Zhejiang Peigent Chemical Co., Ltd. (2014). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. CN103183635B.
[8] Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1160. [Link]
[3] Welsch, M. E., et al. (2010). Privileged structures: applications in drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
[15] Yet, L. (2019). Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. John Wiley & Sons.
[16] Yet, L. (2019). Privileged Structures in Drug Discovery.
[17] Zhang, L., et al. (2020). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry, 199, 112383.
[18] Chen, J., et al. (2019). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 24(15), 2736. [Link]
[9] Singh, P., & Kaur, M. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(2), 925-945. [Link]
[19] Wang, C., et al. (2017). Discovery of 2-(pyridin-2-yl)aniline as a Directing Group for the sp2 C-H Bond Amination Mediated by Cupric Acetate. Organic & Biomolecular Chemistry, 15(31), 6549-6552.
[20] Kumar, R., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Current Organic Synthesis, 18(6), 566-583.
[21] Pfizer Inc. (2007). SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS. BRPI0716880A2.
[22] Reddy, T. S., & G, N. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3698. [Link]
[23] BenchChem. (2025). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology.
[24] PubChem. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
[25] Kim, J., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 656-664. [Link]
[7] Li, J., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioorganic & Medicinal Chemistry, 63, 128690.
[1] Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978.
[26] Algethami, M. M., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1074-1085.
[27] Wiley Analytical Science. (2014, July 29). X-Ray Crystallography.
[28] Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. SciSpace.
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Methodological & Application
One-pot synthesis of Methyl 2-(pyridin-2-ylamino)acetate from 2-aminopyridine
Application Note & Protocol
Topic: One-Pot Synthesis of Methyl 2-(pyridin-2-ylamino)acetate from 2-aminopyridine
Document ID: AN-PYR-031126
Abstract
Methyl 2-(pyridin-2-ylamino)acetate is a pivotal building block in synthetic organic chemistry, serving as a key intermediate for a variety of pharmacologically active molecules. This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of this compound from 2-aminopyridine and a methyl haloacetate. We delve into the underlying reaction mechanism, explain the rationale behind key experimental choices, and offer a detailed, step-by-step procedure designed for reproducibility and scalability. This guide is intended for researchers in medicinal chemistry, process development, and academic laboratories seeking a robust method for accessing this valuable scaffold.
Introduction: The Strategic Importance of the N-Aryl Glycine Motif
The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The N-alkylation of this motif to introduce an acetic acid ester group, yielding Methyl 2-(pyridin-2-ylamino)acetate, provides a versatile handle for further chemical elaboration. This transformation, a nucleophilic substitution reaction, is fundamental yet requires careful optimization to ensure high yield and purity while minimizing side products.
The one-pot approach detailed herein streamlines the synthesis by combining reagent addition and reaction in a single vessel, thereby reducing handling steps, minimizing solvent waste, and improving overall time and resource efficiency. The protocol is designed to be self-validating, with clear checkpoints and purification steps to ensure the final product meets stringent quality standards.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a classical nucleophilic substitution pathway. The exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking the electrophilic α-carbon of the methyl haloacetate (e.g., methyl bromoacetate or chloroacetate).
Nucleophilic Aromatic Substitution (SNAr) Context
While this reaction is formally an N-alkylation, the electronic nature of the pyridine ring is crucial. The ring nitrogen atom is electron-withdrawing, which reduces the electron density of the ring itself, particularly at the C2 and C4 positions.[1][2] This electronic influence makes the exocyclic amino group at the C2 position a competent nucleophile. The reaction mechanism involves the lone pair of electrons on the nitrogen of the amino group attacking the carbon atom bearing the halogen.
The Critical Role of the Base
A base is essential for two primary reasons:
-
Nucleophile Activation: The base deprotonates the aminopyridine, increasing the nucleophilicity of the amino group.
-
Acid Scavenging: The reaction generates one equivalent of hydrohalic acid (HBr or HCl). The base neutralizes this acid, preventing it from protonating the starting 2-aminopyridine, which would render it non-nucleophilic and halt the reaction.
In this protocol, we utilize potassium carbonate (K₂CO₃), a moderately strong inorganic base that is cost-effective, easy to handle, and largely insoluble in acetonitrile, which simplifies the work-up procedure.
Solvent Selection
Acetonitrile (CH₃CN) is chosen as the reaction solvent due to its polar aprotic nature. It effectively solvates the reactants and intermediates without interfering with the reaction by protonating the nucleophile. Its relatively high boiling point (82 °C) allows for the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocol
This protocol details the one-pot synthesis of Methyl 2-(pyridin-2-ylamino)acetate on a 10 mmol scale.
Materials and Equipment
| Reagent/Material | Formula | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| 2-Aminopyridine | C₅H₆N₂ | 504-29-0 | 94.11 | 0.941 g (10 mmol) | 99% purity or higher |
| Methyl Bromoacetate | C₃H₅BrO₂ | 96-32-2 | 152.97 | 1.1 mL (12 mmol) | Lachrymator, handle in a fume hood |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | 138.21 | 2.76 g (20 mmol) | Anhydrous, finely powdered |
| Acetonitrile (CH₃CN) | C₂H₃N | 75-05-8 | 41.05 | 40 mL | Anhydrous grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | ~200 mL | For extraction and chromatography |
| Hexanes | C₆H₁₄ Isomers | 110-54-3 (n) | - | ~300 mL | For chromatography |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | As needed | For drying |
| Silica Gel (for chromatography) | SiO₂ | 7631-86-9 | 60.08 | ~40 g | 230-400 mesh |
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard laboratory glassware, TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (0.941 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Stirring: Begin stirring the suspension at room temperature.
-
Reagent Addition: Using a syringe, add methyl bromoacetate (1.1 mL, 12 mmol, 1.2 eq.) dropwise to the stirring suspension over 5 minutes. Caution: Methyl bromoacetate is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 30% Ethyl Acetate in Hexanes. The starting material (2-aminopyridine) should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.
-
Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Filter the solid salts (K₂CO₃, KBr) through a pad of celite or a sintered glass funnel and wash the filter cake with a small amount of ethyl acetate (~20 mL).
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). This step removes any remaining inorganic salts and water-soluble impurities.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.[3][4]
-
Column Packing: Use a slurry of silica gel in hexanes.
-
Loading: Load the crude product onto the column (dry loading is recommended for best separation).
-
Elution: Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 2-(pyridin-2-ylamino)acetate as a solid or viscous oil. Determine the yield and characterize the product.
Workflow Visualization
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls/Low Yield | 1. Inactive base (absorbed moisture).2. Insufficient temperature or time.3. Poor quality of starting materials. | 1. Use freshly opened or dried K₂CO₃.2. Ensure the reaction reaches a full reflux and extend the reaction time.3. Verify the purity of 2-aminopyridine and methyl bromoacetate. |
| Formation of Dark Color | Minor decomposition at reflux temperature. | This is often cosmetic. The color is typically removed during the work-up and chromatography steps. If excessive, consider lowering the temperature and extending the reaction time. |
| Difficult Purification | Streaking on TLC plate, poor separation. | 1. Ensure the crude product is fully dried before loading.2. Use a dry-loading technique for chromatography.3. Add 0.5-1% triethylamine to the eluent to suppress tailing on silica. |
| Product is an Oil | The product has a low melting point and may not crystallize readily. | This is normal for this compound. Purity should be assessed by NMR and MS rather than melting point. The product can be stored as an oil under an inert atmosphere. |
Conclusion
The protocol described provides a reliable and efficient one-pot method for synthesizing Methyl 2-(pyridin-2-ylamino)acetate. By understanding the underlying chemical principles—the nucleophilicity of 2-aminopyridine, the role of the base, and appropriate solvent choice—researchers can consistently obtain high yields of the pure product. This foundational procedure enables rapid access to a key intermediate, facilitating downstream efforts in drug discovery and materials science.
References
- Vertex Pharmaceuticals, Inc. (Date not available). Synthesis of N-[3-[(2-Methoxybenzoyl)amino]-2-pyridinyl]glycine ethyl ester.
-
Daugulis, O., et al. (2019). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]
-
Clapp, L. B., et al. (1951). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. [Link]
-
Wikipedia. (Last edited date not available). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
-
LibreTexts Chemistry. (Date not available). Nucleophilic Substitution Reactions. LibreTexts. [Link]
-
Al-Sanea, M. M., et al. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]
-
Organic Syntheses. (Date not available). The direct acyl-alkylation of arynes. Organic Syntheses. [Link]
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Application Note: Regioselective Alkylation of 2-Aminopyridine with Methyl Chloroacetate
Executive Summary
The 2-aminopyridine scaffold is a privileged pharmacophore found in numerous clinically approved drugs, including potent anti-inflammatory and antibacterial agents[1]. When functionalizing this core, the alkylation of 2-aminopyridine with α -halo esters, such as methyl chloroacetate, presents a classic regioselectivity challenge. Because 2-aminopyridine is an ambident nucleophile, the reaction can be directed to either the endocyclic ring nitrogen or the exocyclic primary amine.
This application note provides a comprehensive, self-validating guide to controlling this divergent synthesis. By manipulating the thermodynamic and kinetic parameters of the reaction, chemists can selectively synthesize either the cyclized imidazo[1,2-a]pyridin-2(3H)-one (a highly valued core in medicinal chemistry[2]) or the uncyclized methyl 2-(pyridin-2-ylamino)acetate (a critical intermediate for kinase inhibitors).
Mechanistic Rationale & Causality
As a Senior Application Scientist, it is critical to understand the why behind the protocol rather than just the how. The divergent outcomes of this reaction are governed by the intrinsic electronic properties of 2-aminopyridine and the choice of base:
-
Pathway A (Thermodynamic / Endocyclic Control): In the absence of a strong base, the endocyclic ring nitrogen is intrinsically more nucleophilic than the exocyclic amine. The lone pair on the ring nitrogen resides in an sp2 orbital orthogonal to the aromatic π -system, making it highly available for nucleophilic attack. Conversely, the exocyclic amine's lone pair is partially delocalized into the pyridine ring via resonance. Heating the reagents with a mild base (e.g., NaHCO3 ) allows the endocyclic nitrogen to attack the methyl chloroacetate, forming a pyridinium intermediate. The mild base then facilitates an intramolecular cyclization where the exocyclic amine attacks the methyl ester, expelling methanol to yield the thermodynamically stable imidazo[1,2-a]pyridin-2(3H)-one.
-
Pathway B (Kinetic / Exocyclic Control): To force alkylation at the exocyclic nitrogen, we must alter the nucleophilicity dynamically. By using a strong, irreversible base like Sodium Hydride ( NaH ) in an aprotic solvent, the exocyclic amine ( pKa≈23 ) is completely deprotonated. This generates a highly reactive, localized amide anion that outcompetes the neutral ring nitrogen, driving a rapid kinetic SN2 attack on the methyl chloroacetate to yield the N-alkylated acyclic product.
Pathway Visualization
Fig 1: Divergent regioselective alkylation pathways of 2-aminopyridine with methyl chloroacetate.
Quantitative Data Summary
The following table summarizes the key experimental parameters and diagnostic validation metrics for both pathways.
| Parameter | Pathway A (Endocyclic / Cyclization) | Pathway B (Exocyclic N-Alkylation) |
| Target Product | Imidazo[1,2-a]pyridin-2(3H)-one | Methyl 2-(pyridin-2-ylamino)acetate |
| Reagents | NaHCO3 , Ethanol | NaH , Anhydrous DMF |
| Temperature | 80 °C (Reflux) | 0 °C to 25 °C |
| Reaction Time | 12 – 16 hours | 4 – 6 hours |
| Typical Yield | 75 – 85% | 60 – 70% |
| Key 1 H NMR Diagnostic | Disappearance of −OCH3 singlet ( ∼ 3.7 ppm) | Presence of −OCH3 singlet ( ∼ 3.75 ppm) |
| Key 13 C NMR Diagnostic | Amide carbonyl ( ∼ 170 ppm), no ester methyl | Ester carbonyl ( ∼ 171 ppm), ester methyl ( ∼ 52 ppm) |
Experimental Methodologies (Self-Validating Protocols)
Pathway A: Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one
Objective: Promote endocyclic attack followed by intramolecular cyclization.
Step-by-Step Procedure:
-
Reaction Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-aminopyridine (10.0 mmol, 941 mg) and absolute ethanol (20 mL).
-
Reagent Addition: Add methyl chloroacetate (11.0 mmol, 1.19 g) followed by sodium bicarbonate ( NaHCO3 , 15.0 mmol, 1.26 g) in one portion.
-
Thermal Activation: Heat the heterogeneous mixture to reflux (80 °C) and stir vigorously for 12 hours. Causality Check: The mild base neutralizes the generated HCl, preventing the protonation of unreacted 2-aminopyridine, while the thermal energy drives the expulsion of methanol during cyclization.
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( NaCl and unreacted NaHCO3 ). Wash the filter cake with additional ethanol (10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the residue from a mixture of EtOAc/Hexanes to afford the pure cyclized product.
-
Self-Validation System: Run a 1 H NMR (in CDCl3 or DMSO−d6 ). The protocol is validated as successful if the spectrum shows a complete absence of the methyl ester singlet at ∼ 3.7 ppm, confirming that the intramolecular cyclization and subsequent loss of methanol has occurred.
Pathway B: Synthesis of Methyl 2-(pyridin-2-ylamino)acetate
Objective: Force exocyclic N-alkylation via kinetic deprotonation.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL Schlenk flask and purge with dry Nitrogen ( N2 ).
-
Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol, 480 mg) in anhydrous DMF (20 mL) and cool the flask to 0 °C using an ice bath. Dissolve 2-aminopyridine (10.0 mmol, 941 mg) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension.
-
Anion Maturation: Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases. Causality Check: This maturation period ensures complete, irreversible deprotonation of the exocyclic amine, shifting the nucleophilic locus away from the ring nitrogen.
-
Alkylation: Slowly add methyl chloroacetate (11.0 mmol, 1.19 g) dropwise at 0 °C. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
-
Quench & Workup: Carefully quench the reaction at 0 °C by adding saturated aqueous NH4Cl (10 mL). Extract the aqueous mixture with EtOAc ( 3×20 mL).
-
DMF Removal: Wash the combined organic layers extensively with 5% aqueous LiCl solution ( 5×20 mL) to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify the crude oil via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to isolate the N-alkylated product.
-
Self-Validation System: Run a 1 H NMR (in CDCl3 ). The protocol is validated as successful if the spectrum retains a sharp singlet at ∼ 3.75 ppm (integrating to 3H, confirming the intact methyl ester) and displays a diagnostic broad singlet at ∼ 5.5 ppm corresponding to the secondary exocyclic amine proton.
References
-
Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance | Request PDF - ResearchGate. 1
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. 2
-
US20090197862A1 - 2-aminopyridine kinase inhibitors - Google Patents.
Sources
Application Notes & Protocols: Methyl 2-(pyridin-2-ylamino)acetate as a Versatile Bidentate Ligand
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of N,O/N,N' Bidentate Ligands
In the landscape of coordination chemistry, the design of ligands is paramount to controlling the properties and reactivity of metal centers. Bidentate ligands, which bind to a central metal ion through two donor atoms, are of particular importance due to the formation of stable, five- or six-membered chelate rings—a phenomenon known as the chelate effect. This enhanced stability makes metal complexes derived from such ligands suitable for a wide array of applications, from robust catalysts to potent therapeutic agents.[1]
Methyl 2-(pyridin-2-ylamino)acetate is an exemplar of a versatile bidentate ligand, incorporating two distinct donor sites: a pyridine ring nitrogen and an amino/ester moiety. This structure allows it to coordinate with transition metals through either the pyridyl nitrogen and the amino nitrogen (N,N' donation) or the pyridyl nitrogen and a carbonyl oxygen (N,O donation) following hydrolysis or deprotonation.[2] This flexibility influences the resulting complex's geometry, stability, and subsequent reactivity. The introduction of a pyridine moiety, in particular, can enhance the conformational rigidity and affect the thermodynamic properties of the metal complexes.[3]
These application notes provide a comprehensive guide for researchers, detailing the synthesis of the ligand, the preparation of its metal complexes, and an overview of their potential applications, supported by established protocols and characterization data from analogous systems.
Ligand Profile: Methyl 2-(pyridin-2-ylamino)acetate
| Property | Value | Source |
| IUPAC Name | methyl 2-(pyridin-2-ylamino)acetate | |
| Molecular Formula | C8H10N2O2 | [] |
| Molecular Weight | 166.18 g/mol | [] |
| Appearance | Typically a solid at room temperature | |
| Key Functional Groups | Pyridine ring, Secondary amine, Methyl ester | |
| Coordination Sites | Pyridyl Nitrogen (Npy), Amino Nitrogen (Nam) / Carbonyl Oxygen (O) | [2] |
Synthesis Protocols
Protocol 1: Synthesis of Methyl 2-(pyridin-2-ylamino)acetate Ligand
This protocol describes a straightforward and rapid synthesis of the title ligand via nucleophilic substitution, adapted from methods for similar compounds.[5] The reaction involves the N-alkylation of 2-aminopyridine with methyl chloroacetate.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis and purification of the ligand.
Materials:
-
2-aminopyridine
-
Methyl chloroacetate
-
Ethyl acetate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethyl acetate.
-
While stirring at room temperature, add a solution of methyl chloroacetate (1.0 eq) in ethyl acetate dropwise to the flask.
-
Continue stirring the mixture at room temperature. A precipitate should begin to form within minutes.[5]
-
After stirring for approximately 30 minutes, or once precipitation appears complete, cool the mixture in an ice bath to maximize product recovery.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two small portions of cold ethyl acetate to remove any unreacted starting materials.
-
Dry the purified product in a vacuum desiccator.
-
Characterize the final product using standard techniques (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.
Causality Note: The use of ethyl acetate as a solvent is strategic; the starting materials are soluble, while the resulting hydrochloride salt of the product is typically insoluble, allowing for a simple and efficient isolation via precipitation.
Protocol 2: General Synthesis of Transition Metal Complexes
This protocol provides a generalized method for synthesizing metal(II) complexes using Methyl 2-(pyridin-2-ylamino)acetate as the bidentate ligand. The procedure is applicable to a variety of transition metal salts, such as those of Copper(II), Nickel(II), Cobalt(II), and Zinc(II).[2][6]
Coordination of the Ligand to a Metal Center
Caption: Chelation of a metal ion (M) by the ligand via N,N' coordination.
Materials:
-
Methyl 2-(pyridin-2-ylamino)acetate (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, Co(NO₃)₂·6H₂O)
-
Methanol or Ethanol
-
Reflux apparatus
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the ligand (2 eq) in warm methanol or ethanol (e.g., 20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 eq) in a minimum amount of the same solvent.
-
Add the metal salt solution dropwise to the stirring ligand solution. A color change is often observed immediately.
-
Attach a condenser and heat the reaction mixture to reflux for 2-3 hours.[6]
-
After reflux, reduce the volume of the solvent by about half using a rotary evaporator or by gentle heating.
-
Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath to induce precipitation/crystallization of the complex.
-
Collect the solid complex by vacuum filtration.
-
Wash the product with small portions of cold solvent and then with a non-polar solvent like diethyl ether to facilitate drying.
-
Dry the complex in a vacuum desiccator.
-
Characterization: The resulting complex should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and molar conductivity measurements to confirm its structure and purity.[7][8]
Applications and Characterization Data
Metal complexes derived from pyridine-amino acid type ligands are of significant interest for their potential applications in catalysis and medicinal chemistry.[2][3]
Catalytic Potential
The rigid pyridine backbone combined with the flexible aminoacetate arm can create well-defined coordination spheres around a metal center, which is crucial for catalytic activity. Iron(II) and Palladium(II) complexes with pyridine-based ligands have shown promise as catalysts in reactions like transfer hydrogenation and cross-coupling reactions.[9][10][11] The electron-donating or withdrawing nature of substituents on the pyridine ring can be used to tune the catalytic efficiency.[9] It is hypothesized that complexes of Methyl 2-(pyridin-2-ylamino)acetate could serve as effective pre-catalysts for similar organic transformations.
Biological Activity
Chelation of a metal ion can enhance the biological activity of an organic ligand.[2] Numerous studies have shown that copper(II), cobalt(II), and nickel(II) complexes with ligands structurally similar to Methyl 2-(pyridin-2-ylamino)acetate exhibit significant antimicrobial and cytotoxic activities.[5][7][8] The increased lipophilicity of the metal complexes is often cited as a reason for enhanced transport across cell membranes, leading to improved efficacy.[2]
Representative Biological Activity of Analogous Complexes
| Complex Type | Organism/Cell Line | Activity (MIC, µg/mL) or Effect | Reference |
| Copper(II) Complexes | S. aureus, E. coli | Potent antibacterial activity | [5][7] |
| Nickel(II) Complexes | Fungal strains | Notable antifungal activity | [2] |
| Cobalt(II) Complexes | Bacterial strains | Moderate to good antibacterial activity | [2] |
| Copper(II) Complexes | MCF-7 (Breast Cancer) | Marked cytotoxicity | [8] |
Physicochemical and Spectroscopic Data
The following table summarizes typical characterization data for metal(II) complexes formed with pyridine-amino acid type ligands, providing a reference for researchers synthesizing new complexes.
Typical Characterization Data for Analogous Metal(II) Complexes
| Parameter | Typical Value/Observation | Significance | Reference |
| Molar Conductivity (in DMSO/DMF) | < 50 Ω⁻¹cm²mol⁻¹ | Suggests a non-electrolytic nature, indicating the counter-ions are coordinated. | [7] |
| Magnetic Susceptibility (µeff, B.M.) | Cu(II): ~1.7-2.2, Ni(II): ~2.8-3.5, Co(II): ~4.3-5.2 | Indicates the number of unpaired electrons and helps determine the geometry (e.g., octahedral vs. square planar). | [2][7] |
| FT-IR: ν(N-H) | Shift to lower frequency upon coordination | Confirms the involvement of the amino nitrogen in bonding to the metal. | [5] |
| FT-IR: ν(C=O) | Shift upon coordination | Confirms the involvement of the carbonyl group in bonding (if applicable). | [5] |
| FT-IR: New Bands | 400-600 cm⁻¹ | Appearance of new bands attributed to ν(M-N) and ν(M-O) vibrations. | [7] |
| UV-Vis d-d transitions (in DMSO) | Varies with metal and geometry (e.g., Cu(II) octahedral often shows a broad band >600 nm) | Provides information about the electronic structure and coordination geometry of the metal center. | [2] |
Conclusion
Methyl 2-(pyridin-2-ylamino)acetate is a highly adaptable bidentate ligand with significant potential for creating stable and reactive transition metal complexes. The straightforward synthesis of both the ligand and its complexes, combined with the promising catalytic and biological activities observed in analogous systems, makes it an attractive target for further research. The protocols and data presented here offer a solid foundation for scientists in materials science, catalysis, and drug development to explore the rich coordination chemistry of this versatile building block.
References
- BenchChem. (2025). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)
- International Journal of Chemical and Molecular Engineering. (2014). Iron(II), Nickel(II), Copper(II) and Zinc(II) Complexes of 2,4-dinitro- 6(pyridine-2-ylmethylamino)
- Trade Science Inc. Journals. (2026). Synthesis of transition metal complexes of bidentate ligand and their antimicrobial studies.
- Molecules. (n.d.).
- AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
- NBU-IR. (n.d.). Synthesis of Copper-Complexes.
- American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS). (n.d.).
- Inorganic Chemistry. (2022, August 19). Pd(II)
- ResearchGate. (2021, January 24). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand.
- Frontiers in Chemistry. (n.d.). Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study.
- Catalysis Letters. (2021, February). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones.
- Inorganica Chimica Acta. (2020). Amino pyridine iron(II) complexes.
- BOC Sciences. (n.d.). CAS 154410-83-0 (Methyl 2-amino-2-(pyridin-2-yl)
- ResearchGate. (2025, August 8). Applications of imino-pyridine Ni(II)
- JCS. (n.d.).
Sources
- 1. Structures With Bidentate Ligands [chem.purdue.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 7. ijcmas.com [ijcmas.com]
- 8. Synthesis, Characterization and Biological Evaluation of Transition Metal Complexes Derived from N, S Bidentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Base-Promoted Intramolecular Cyclization of Methyl 2-(pyridin-2-ylamino)acetate to Imidazo[1,2-a]pyridin-3-ol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic pharmacophore, widely recognized as a "drug prejudice" core in medicinal chemistry. It is the structural foundation for numerous therapeutics, including anxiolytics (e.g., zolpidem), mycobacterial ATP synthesis inhibitors [1], and core-modified coelenterazine luciferin analogues used in bioimaging [2].
This application note details the robust, base-promoted intramolecular cyclization of methyl 2-(pyridin-2-ylamino)acetate to imidazo[1,2-a]pyridin-3-ol . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, providing the mechanistic causality, optimization rationale, and self-validating analytical metrics required to ensure reproducible, high-yield synthesis in your laboratory.
Mechanistic Rationale & Causality
Understanding the electronic driving forces behind this cyclization is critical for troubleshooting and scaling the reaction. The starting material, methyl 2-(pyridin-2-ylamino)acetate, features two potential nucleophilic centers: the exocyclic secondary amine and the endocyclic pyridine nitrogen.
The Causality of Cyclization:
-
Activation: The addition of a strong base deprotonates the exocyclic amine (or the adjacent active methylene), increasing the electron density across the conjugated system.
-
Nucleophilic Attack: The endocyclic pyridine nitrogen—which is sp² hybridized and highly nucleophilic—attacks the electrophilic ester carbonyl carbon. This spatial arrangement perfectly accommodates the formation of a stable 5-membered ring.
-
Elimination & Aromatization: The resulting tetrahedral oxyanion intermediate collapses, expelling a methoxide leaving group to form imidazo[1,2-a]pyridin-3(2H)-one.
-
Thermodynamic Sink: The keto form rapidly undergoes tautomerization to the enol form (imidazo[1,2-a]pyridin-3-ol). This tautomerization is the thermodynamic driving force of the reaction, as it establishes a fully conjugated, 10-π electron aromatic system [3].
Figure 1: Mechanistic pathway for the intramolecular cyclization to imidazo[1,2-a]pyridin-3-ol.
Experimental Design & Condition Optimization
The primary side reaction in this workflow is the premature saponification (hydrolysis) of the methyl ester, which yields the unreactive carboxylic acid and halts cyclization. Therefore, the choice of base and solvent is the most critical variable.
Table 1: Optimization of Cyclization Conditions
| Solvent | Base | Eq. | Temp (°C) | Time (h) | Yield (%) | Causality & Field Observations |
| THF | t-BuOK | 1.2 | 65 | 2 | 88 | Optimal. Non-nucleophilic base prevents ester attack; fast kinetics. |
| Methanol | NaOMe | 1.5 | 65 | 4 | 82 | Clean reaction; alkoxide matches ester, but requires strictly anhydrous conditions to avoid saponification. |
| Ethanol | NaOEt | 1.5 | 78 | 3 | 75 | Minor transesterification observed prior to cyclization; slightly lower yield. |
| DMF | K₂CO₃ | 2.0 | 100 | 6 | 65 | Mild base requires higher temperatures, leading to thermal degradation of the product. |
| Toluene | DBU | 1.5 | 110 | 5 | 70 | Sluggish cyclization; incomplete conversion due to poor solvation of intermediates. |
Insight: Potassium tert-butoxide (t-BuOK) in anhydrous Tetrahydrofuran (THF) is selected as the optimal system. The bulky tert-butoxide anion is highly basic but strictly non-nucleophilic, effectively driving the deprotonation without attacking the methyl ester.
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: Methyl 2-(pyridin-2-ylamino)acetate (1.0 equiv, 10 mmol, 1.66 g)
-
Reagents: Potassium tert-butoxide (1.2 equiv, 12 mmol, 1.35 g)
-
Solvent: Anhydrous THF (50 mL)
-
Equipment: Flame-dried 100 mL two-neck round-bottom flask, reflux condenser, argon/nitrogen balloon, magnetic stirrer.
Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow for the base-promoted cyclization protocol.
Step 1: System Preparation
-
Purge the flame-dried two-neck flask with Argon for 10 minutes. Field Note: Imidazo[1,2-a]pyridin-3-ols are highly susceptible to aerobic oxidation (turning dark brown/black). Strict inert atmosphere is mandatory.
-
Dissolve methyl 2-(pyridin-2-ylamino)acetate (1.66 g, 10 mmol) in 40 mL of anhydrous THF.
Step 2: Base Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Suspend t-BuOK (1.35 g, 12 mmol) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes. The solution will typically transition from pale yellow to a deep orange/red as the highly conjugated enolate forms.
Step 3: Thermal Cyclization 5. Remove the ice bath and attach a reflux condenser. 6. Heat the mixture to 65 °C (reflux) for 2 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1).
Step 4: Quench & Workup 7. Once the starting material is consumed, cool the reaction to 0 °C. 8. Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL) to neutralize the strong base (target pH ~7). 9. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) or by recrystallization from hot ethanol to afford the pure imidazo[1,2-a]pyridin-3-ol as a tan/yellow solid.
Self-Validating Analytical Systems
To ensure the integrity of your synthesis, rely on this self-validating analytical matrix rather than visual cues alone:
-
¹H NMR Tracking (Causality of Shifts): The starting material exhibits a distinct singlet for the exocyclic active methylene (–CH₂–) at approximately δ 4.1 ppm . Upon successful cyclization and subsequent aromatization to the enol form, this singlet will completely disappear . It is replaced by a broad exchangeable signal for the hydroxyl group (–OH) at δ 9.0–10.0 ppm . Furthermore, the pyridine ring protons will shift downfield due to the newly formed, highly delocalized bicyclic system.
-
IR Spectroscopy: The strong ester carbonyl stretch present in the starting material at ~1740 cm⁻¹ will vanish. You will observe the emergence of a broad O-H stretch (~3100–3300 cm⁻¹ ) and C=C/C=N aromatic ring stretches (~1630 cm⁻¹ ).
-
TLC Validation: The product (imidazo[1,2-a]pyridin-3-ol) is significantly more polar than the starting ester. It will also exhibit intense blue fluorescence under short-wave UV light (254 nm) due to the extended aromatic conjugation.
References
-
Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry (2017). [1] URL:[Link]
-
Core-Modified Coelenterazine Luciferin Analogues: Synthesis and Chemiluminescence Properties. Chemistry - A European Journal (2021). [2] URL:[Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules / PMC (2021). [3] URL:[Link]
Application Notes and Protocols for the Hydrolysis of Methyl 2-(pyridin-2-ylamino)acetate to 2-(Pyridin-2-ylamino)acetic Acid
Introduction
The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science. This guide provides a comprehensive overview and detailed protocols for the hydrolysis of Methyl 2-(pyridin-2-ylamino)acetate to its corresponding carboxylic acid, 2-(pyridin-2-ylamino)acetic acid. This transformation is pivotal for the synthesis of various biologically active molecules where the carboxylic acid moiety serves as a critical handle for further chemical modifications, such as amide bond formation.
This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of both basic and acidic hydrolysis conditions, offering field-proven insights to guide experimental design and ensure successful execution.
Scientific & Mechanistic Overview
Ester hydrolysis is the cleavage of an ester bond by water. The reaction can be catalyzed by either an acid or a base, each proceeding through a distinct mechanism.[1][2][3] The choice between acidic and basic conditions often depends on the overall stability of the substrate and the desired workup procedure.
Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis, commonly known as saponification, is an irreversible process that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]
The mechanism involves the following key steps:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[6]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This step drives the reaction to completion, forming a carboxylate salt and methanol.[6][7]
-
Protonation: An acidic workup is required in a separate step to protonate the carboxylate salt and yield the final carboxylic acid.[4]
The irreversibility of the final acid-base step makes saponification a highly efficient method for ester hydrolysis.[5]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, and as such, is typically performed with a large excess of water to drive the equilibrium towards the products, in accordance with Le Châtelier's principle.[3][8][9][10] The mechanism involves the following steps:
-
Protonation: The acid catalyst (e.g., H₃O⁺ from HCl or H₂SO₄) protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic.[1][8][9]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[8][9]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).[8][9]
-
Leaving Group Departure: The tetrahedral intermediate collapses, expelling a molecule of methanol and reforming the carbonyl group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.[9]
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific scale and available laboratory equipment.
Protocol 1: Base-Promoted Hydrolysis using Lithium Hydroxide
Lithium hydroxide is often the base of choice for the hydrolysis of methyl esters, particularly in complex molecules, as it can offer milder reaction conditions.[11]
Materials:
-
Methyl 2-(pyridin-2-ylamino)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(pyridin-2-ylamino)acetate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 to 4:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the stirring solution at room temperature.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup - Quenching and pH Adjustment: Once the starting material is consumed, carefully add 1 M HCl to the reaction mixture with stirring until the pH is approximately at the isoelectric point of the amino acid. For 2-(pyridin-2-ylamino)acetic acid, this is expected to be in the range of pH 4-6. The product may precipitate at this stage.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(pyridin-2-ylamino)acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
Protocol 2: Acid-Catalyzed Hydrolysis using Hydrochloric Acid
This method is suitable for substrates that are stable to acidic conditions. The use of a large excess of water is critical for driving the reaction to completion.[10]
Materials:
-
Methyl 2-(pyridin-2-ylamino)acetate
-
Concentrated Hydrochloric acid (HCl)
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (saturated)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-(pyridin-2-ylamino)acetate (1.0 eq) in a mixture of water and a co-solvent like dioxane if solubility is an issue. Add a catalytic to stoichiometric amount of concentrated hydrochloric acid (e.g., 1-4 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. This may take several hours.
-
Workup - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate or sodium carbonate until the pH is neutral (pH ~7). Be cautious of gas evolution (CO₂).
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Data Presentation: Comparison of Hydrolysis Conditions
| Parameter | Base-Promoted Hydrolysis (LiOH) | Acid-Catalyzed Hydrolysis (HCl) |
| Reagent | LiOH·H₂O | Concentrated HCl |
| Stoichiometry | 1.5 - 3.0 equivalents | Catalytic to stoichiometric |
| Solvent | THF/Water | Water (with optional co-solvent) |
| Temperature | Room Temperature to 50 °C | Reflux (80-100 °C) |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Reversibility | Irreversible | Reversible |
| Workup | Acidification to isoelectric pH | Neutralization with base |
| Key Advantage | Milder conditions, irreversible | Inexpensive reagents |
| Potential Issue | Requires careful pH adjustment | Harsher conditions, potential for side reactions |
Workflow Visualization
The following diagram illustrates the general workflow for the hydrolysis of Methyl 2-(pyridin-2-ylamino)acetate.
Caption: General workflow for the hydrolysis of Methyl 2-(pyridin-2-ylamino)acetate.
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical principles of ester hydrolysis. To ensure the validity of the experimental results, the following analytical techniques are recommended:
-
Reaction Monitoring: TLC or HPLC should be used to track the disappearance of the starting material and the appearance of the product.
-
Product Characterization: The identity and purity of the final product, 2-(pyridin-2-ylamino)acetic acid, should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To compare with literature values, if available.
-
HPLC: To determine the purity of the final compound.
-
By following these validation steps, researchers can have high confidence in the outcome of the hydrolysis reaction.
References
-
ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link][1]
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link][8]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link][7]
-
AK Lectures. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link][9]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link][2]
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BYJU'S. (2022, March 29). Ester Hydrolysis with H₂SO₄. Retrieved from [Link][6]
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Prakash, G., et al. (1987). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of Lipid Research, 28(10), 1249-1253. Retrieved from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link][4]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
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Iraqi National Journal of Chemistry. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]
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ResearchGate. (2020, January 1). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link][5]
-
Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Retrieved from [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... Retrieved from [Link]
- Google Patents. (2008). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2009, May 5). The hydrolysis of pyridilmonoimines in acidic aqueous media. Retrieved from [Link]
-
Journal of the American Chemical Society. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link][10]
-
ResearchGate. (n.d.). The hydrolysis of pyridilmonoimines in acidic aqueous media. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.9: Hydrolysis of Esters. Retrieved from [Link][3]
-
ACS Publications. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
-
ResearchGate. (2021, January 24). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Retrieved from [Link]
-
Chem 263 - Chemistry. (2013, November 28). Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyridin-4-ylamino)acetic acid. Retrieved from [Link]
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Application Notes and Protocols: Methyl 2-(pyridin-2-ylamino)acetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids and heterocyclic moieties into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced efficacy, stability, and target specificity. This guide provides a comprehensive overview of Methyl 2-(pyridin-2-ylamino)acetate, a versatile intermediate for introducing a pyridinyl-functionalized glycine analog into peptide chains. We will explore its synthesis, characterization, and detailed protocols for its application in peptide synthesis, underpinned by mechanistic insights and field-proven strategies. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of pyridine-containing peptidomimetics.
Introduction: The Strategic Value of Pyridine Moieties in Peptides
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its inclusion in peptide structures can impart several advantageous properties. The nitrogen atom can act as a hydrogen bond acceptor or a metal ligand, potentially enhancing the binding affinity and selectivity of the peptide for its biological target.[1] Furthermore, the aromatic nature of the pyridine ring can introduce conformational constraints, influencing the peptide's secondary structure and proteolytic stability.[1] Methyl 2-(pyridin-2-ylamino)acetate serves as a readily accessible building block to harness these benefits in peptide design.
Synthesis of Methyl 2-(pyridin-2-ylamino)acetate
The synthesis of Methyl 2-(pyridin-2-ylamino)acetate can be achieved through a straightforward nucleophilic substitution reaction. An analogous procedure for the ethyl ester has been reported, which is adapted here for the methyl ester.[2]
Reaction Scheme:
Caption: Synthesis of Methyl 2-(pyridin-2-ylamino)acetate.
Protocol: Synthesis of Methyl 2-(pyridin-2-ylamino)acetate
Materials:
-
2-Aminopyridine
-
Methyl chloroacetate
-
Potassium hydroxide (KOH) or other suitable base (e.g., Triethylamine)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Add a suitable base, such as potassium hydroxide (1.1 eq), to the solution and stir until dissolved.
-
Slowly add methyl chloroacetate (1.05 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent like ethyl acetate and washed with water to remove inorganic salts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the pyridyl protons, the methylene protons, and the methyl ester protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the methylene carbon, the ester carbonyl carbon, and the methyl carbon. |
| FT-IR | Characteristic stretches for N-H, C=O (ester), and aromatic C-H and C=N bonds. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of C₈H₁₀N₂O₂ (166.18 g/mol ).[] |
Application in Peptide Synthesis: Amide Bond Formation
Methyl 2-(pyridin-2-ylamino)acetate can be incorporated into a peptide chain using standard coupling methodologies. The secondary amine of the pyridinylamino group will react with an activated carboxylic acid of an N-protected amino acid.
Mechanism of Amide Bond Formation
The formation of the peptide bond follows a nucleophilic acyl substitution mechanism. The carboxylic acid of the incoming amino acid is first activated by a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with phosphonium or aminium salts).[4] The nucleophilic secondary amine of Methyl 2-(pyridin-2-ylamino)acetate then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the amide bond and release the leaving group.[5]
Caption: General workflow for peptide coupling.
Protocol: Coupling of an N-Fmoc Amino Acid to Methyl 2-(pyridin-2-ylamino)acetate
This protocol outlines a standard procedure using HATU, a common and efficient coupling reagent.[4][6]
Materials:
-
N-Fmoc protected amino acid (1.0 eq)
-
Methyl 2-(pyridin-2-ylamino)acetate (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the N-Fmoc protected amino acid (1.0 eq) and Methyl 2-(pyridin-2-ylamino)acetate (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes.
-
Add HATU (1.1 eq) to the stirring solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, the DMF can be removed under high vacuum.
-
The residue can be worked up by dissolving in a suitable organic solvent (e.g., ethyl acetate) and washing with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer should be dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by flash column chromatography.
Considerations for Solid-Phase Peptide Synthesis (SPPS)
For incorporation into a growing peptide chain on a solid support, the methyl ester of Methyl 2-(pyridin-2-ylamino)acetate would first need to be hydrolyzed to the corresponding carboxylic acid. This can be achieved using standard saponification conditions (e.g., LiOH in a THF/water mixture). The resulting (pyridin-2-ylamino)acetic acid can then be coupled to the N-terminus of the resin-bound peptide using standard SPPS coupling protocols.
Expertise and Insights: Navigating Potential Challenges
-
Nucleophilicity: The secondary amine in Methyl 2-(pyridin-2-ylamino)acetate is less nucleophilic than a primary aliphatic amine due to the electron-withdrawing nature of the pyridine ring. This may necessitate the use of more potent coupling reagents like HATU or PyBOP for efficient coupling, especially with sterically hindered amino acids.[4][6]
-
Side Reactions: While the pyridine nitrogen is generally not reactive under standard coupling conditions, the choice of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions.
-
Racemization: As with any peptide coupling, there is a risk of racemization of the activated amino acid. The use of additives like HOBt or Oxyma Pure with carbodiimide-based couplings, or the use of aminium/phosphonium-based reagents like HATU, helps to suppress racemization.[6]
Conclusion
Methyl 2-(pyridin-2-ylamino)acetate is a valuable and accessible intermediate for the introduction of a pyridinyl moiety into peptide backbones. Its synthesis is straightforward, and it can be effectively utilized in both solution-phase and solid-phase peptide synthesis with appropriate optimization of coupling conditions. The strategic incorporation of this building block opens up new avenues for the design of peptidomimetics with potentially enhanced biological activities and pharmacokinetic properties.
References
-
Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. Available at: [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC) - ResearchGate. Available at: [Link]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. - Semantic Scholar. Available at: [Link]
-
Chemical Building Blocks and Models for Studying Peptides - eScholarship. Available at: [Link]
-
Initiating ribosomal peptide synthesis with exotic building blocks - Europe PMC. Available at: [Link]
-
aapptec, LLC - Peptides. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis - Semantic Scholar. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter - Biogeosciences. Available at: [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - MDPI. Available at: [Link]
-
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines - PMC. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides - ResearchGate. Available at: [Link]
-
Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum´s acid derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives - Semantic Scholar. Available at: [Link]
-
Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles - Annual Reviews. Available at: [Link]
-
15.2: NMR Spectra - an introduction and overview - Chemistry LibreTexts. Available at: [Link]
Sources
Application Note: Regioselective Synthesis and Mechanistic Evaluation of Methyl 2-(pyridin-2-ylamino)acetate
Executive Summary
Methyl 2-(pyridin-2-ylamino)acetate (CAS: 100377-28-4) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and advanced heterocyclic pharmacophores. The synthesis of this compound presents a classic challenge in organic chemistry: controlling the regioselectivity of an ambident nucleophile. This application note provides an in-depth mechanistic analysis and two self-validating experimental protocols to achieve absolute regiocontrol, ensuring high-yield, scalable production for drug development professionals.
Mechanistic Principles & The Regioselectivity Challenge
The direct alkylation of 2-aminopyridine is notoriously challenging due to the ambident nature of the aminopyridine scaffold[1]. The molecule exists in an equilibrium between its amino and imino tautomers. When subjected to direct alkylation with electrophiles like methyl bromoacetate under standard, weak-base conditions (e.g., K₂CO₃), the reaction typically favors the more nucleophilic endocyclic ring nitrogen (N1)[1]. This kinetic control pathway yields undesired 1-alkyl-2-imino-1,2-dihydropyridines.
To enforce regioselective alkylation at the exocyclic amine (N2) to form the desired Methyl 2-(pyridin-2-ylamino)acetate, the innate pKa of the amine must be manipulated, or alternative catalytic pathways must be employed:
-
Thermodynamic/Anion Control (Protocol A): Utilizing a strong base like Sodium Hydride (NaH) irreversibly deprotonates the exocyclic N-H (pKa ~25), generating a highly reactive amide anion that outcompetes the ring nitrogen for the electrophilic α -carbon of methyl bromoacetate via an SN2 mechanism.
-
Catalytic Cross-Coupling (Protocol B): The most robust way to improve the process and bypass ambident nucleophilicity entirely is to use a Palladium-catalyzed Buchwald-Hartwig amination[2]. By reacting 2-bromopyridine with glycine methyl ester, the C-N bond is formed exclusively at the C2 position via oxidative addition and reductive elimination.
Fig 1: Ambident reactivity of 2-aminopyridine and base-dependent regioselective pathways.
Experimental Methodologies
Protocol A: Strong Base-Mediated Direct Alkylation (NaH Pathway)
This protocol utilizes thermodynamic deprotonation to force exocyclic alkylation. It is highly scalable but requires strict anhydrous conditions to prevent the degradation of the strong base and the hydrolysis of the ester.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with 2-aminopyridine (1.0 eq, 10 mmol) and anhydrous DMF (30 mL). Causality: DMF is chosen because its high dielectric constant effectively solvates the sodium cation, leaving a "naked," highly nucleophilic amide anion.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq, 11 mmol) portion-wise over 15 minutes. Causality: The deprotonation of the amine is highly exothermic. Cooling controls the evolution of H₂ gas and prevents the thermal degradation of the solvent or starting materials.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes until H₂ evolution ceases. Add methyl bromoacetate (1.05 eq, 10.5 mmol) dropwise via a syringe pump over 20 minutes. Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing the risk of over-alkylation (dialkylation of the exocyclic amine).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Quench & Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc 1:1). The desired product is highly UV-active. Confirm mass via LC-MS (Expected [M+H]+ = 167.08 m/z).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
For drug discovery applications where absolute regiocontrol is paramount, catalytic cross-coupling is the superior method[2]. This avoids the use of hazardous reductants often required in alternative reductive amination pathways[3].
Step-by-Step Procedure:
-
Catalyst Assembly: In a Schlenk flask, combine 2-bromopyridine (1.0 eq, 10 mmol), glycine methyl ester hydrochloride (1.2 eq, 12 mmol), Pd₂(dba)₃ (0.02 eq, 0.2 mmol), Xantphos (0.04 eq, 0.4 mmol), and Cs₂CO₃ (2.5 eq, 25 mmol). Causality: Glycine methyl ester is supplied as an HCl salt; excess Cs₂CO₃ is required to liberate the free amine in situ. Xantphos is selected for its large bite angle (111°), which accelerates the reductive elimination step and suppresses undesired β -hydride elimination.
-
Deoxygenation: Evacuate the flask and backfill with ultra-pure N₂ three times. Causality: Oxygen rapidly decomposes the active Pd(0) catalyst, halting the catalytic cycle.
-
Reaction: Add anhydrous, degassed toluene (40 mL) via syringe. Seal the flask and heat to 90 °C for 12 hours.
-
Isolation: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes). Validation Checkpoint: ¹H NMR (CDCl₃) should display a distinct singlet at ~3.75 ppm (ester -CH₃) and a doublet at ~4.15 ppm (alpha -CH₂-), confirming the structural integrity of the acetate moiety.
Fig 2: Catalytic cycle of the Buchwald-Hartwig cross-coupling for exocyclic N-alkylation.
Quantitative Data & Condition Optimization
The following table summarizes the comparative quantitative data for the two protocols, allowing researchers to select the optimal pathway based on their specific scale and purity requirements.
| Parameter | Protocol A: NaH-Mediated Alkylation | Protocol B: Buchwald-Hartwig Amination |
| Primary Mechanism | SN2 Nucleophilic Substitution | Pd-Catalyzed Cross-Coupling |
| Regioselectivity | Moderate to High (Exocyclic favored) | Absolute (100% Exocyclic) |
| Typical Isolated Yield | 60% – 75% | 85% – 95% |
| Reaction Time | 4 – 6 hours | 12 – 16 hours |
| Cost & Scalability | Low cost, highly scalable (kg-scale) | Higher cost (Pd/Ligand), excellent for discovery |
| Major Byproducts | Dialkylated amine, trace endocyclic isomer | Debrominated pyridine (trace) |
References
-
Title: Access to 2-Aminopyridines – Compounds of Great Biological and Chemical Significance Source: ResearchGate URL: [Link]
-
Title: Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen Source: ACS Publications (Organic Process Research & Development) URL: [Link]
Sources
Microwave-assisted synthesis of Methyl 2-(pyridin-2-ylamino)acetate
Application Note: Microwave-Assisted Synthesis of Methyl 2-(pyridin-2-ylamino)acetate
Executive Summary & Mechanistic Rationale
The functionalization of 2-aminopyridine is a cornerstone in the development of kinase inhibitors, GPCR ligands, and fluorescent biomarkers. Specifically, the synthesis of Methyl 2-(pyridin-2-ylamino)acetate via the N-alkylation of 2-aminopyridine with methyl bromoacetate presents unique chemical challenges. The exocyclic amine of 2-aminopyridine exhibits significantly reduced nucleophilicity due to the resonance delocalization of its lone pair into the electron-deficient pyridine ring.
Under conventional thermal conditions, this bimolecular nucleophilic substitution (SN2) requires prolonged reflux times—often ranging from 6 to 12 hours[1]. These extended reaction times frequently lead to thermodynamic sinks, resulting in unwanted dialkylation (over-alkylation) and degradation products.
Microwave-assisted organic synthesis (MAOS) fundamentally shifts this paradigm. By utilizing a polar aprotic solvent with a high dielectric loss tangent (such as Acetonitrile), microwave irradiation provides instantaneous, volumetric heating. This rapid energy transfer allows the reaction mixture to cross the SN2 activation barrier in minutes rather than hours, kinetically favoring the mono-alkylated product before dialkylation can significantly occur[2]. Furthermore, the addition of a non-nucleophilic organic base, such as Triethylamine (Et3N), is critical. It acts as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the pyridine nitrogen—an event that would deactivate the nucleophile and prematurely quench the reaction[3].
Experimental Design & Reaction Optimization
To establish a self-validating and robust protocol, various reaction parameters were systematically evaluated. The goal was to maximize the yield of the mono-alkylated product while ensuring operational simplicity (e.g., easy solvent removal and clean extraction).
Table 1: Optimization of Reaction Conditions for the N-alkylation of 2-Aminopyridine
| Entry | Solvent | Base (1.5 eq) | Heating Method | Temp (°C) | Time | Yield (%) | Quality / Observation |
| 1 | Toluene | K2CO3 | Conventional Reflux | 110 | 12 h | 45 | High dialkylation, incomplete conversion |
| 2 | DMF | Et3N | Microwave (200W) | 100 | 30 min | 72 | Good conversion, difficult solvent removal |
| 3 | MeCN | Et3N | Microwave (200W) | 120 | 15 min | 89 | Optimal : Clean conversion, easy workup |
Causality Insight: Acetonitrile (MeCN) outperforms Toluene due to its superior microwave coupling efficiency (higher dipole moment). It outperforms DMF because MeCN can be rapidly removed under reduced pressure during workup, preventing product loss and emulsion formation during aqueous extraction.
Workflow Visualization
Figure 1: Experimental workflow and self-validating decision matrix for microwave synthesis.
Detailed Experimental Protocol
4.1. Reagents and Equipment
-
2-Aminopyridine : 94.11 g/mol , 1.0 mmol (94.1 mg)
-
Methyl bromoacetate : 152.97 g/mol , 1.05 mmol (160.6 mg / ~100 µL). Note: Use a slight excess to drive conversion, but strictly keep below 1.1 equiv to prevent dialkylation.
-
Triethylamine (Et3N) : 101.19 g/mol , 1.5 mmol (151.8 mg / ~209 µL)
-
Acetonitrile (MeCN) : Anhydrous, 3.0 mL
-
Equipment : Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with 10 mL pressure-rated glass vials and Teflon-coated magnetic stir bars.
4.2. Step-by-Step Methodology
-
Preparation : To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-aminopyridine (94.1 mg, 1.0 mmol).
-
Solvent & Base Addition : Dissolve the solid in anhydrous MeCN (3.0 mL). Add Et3N (209 µL, 1.5 mmol). Stir for 1 minute at room temperature to ensure homogeneity.
-
Electrophile Addition : Dropwise, add methyl bromoacetate (100 µL, 1.05 mmol) to the stirring solution. Seal the vial immediately with a crimp cap equipped with a PTFE septum.
-
Microwave Irradiation : Insert the vial into the microwave synthesizer. Set the parameters to heat to 120 °C over a 2-minute ramp time, hold at 120 °C for 15 minutes, with a maximum power limit of 200 W. Ensure the cooling gas is enabled to rapidly cool the vial to <40 °C post-reaction.
-
Self-Validating IPC (In-Process Control) : Carefully uncap the cooled vial. Remove a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via TLC (50% EtOAc in Hexanes) or LC-MS.
-
Validation Check: The starting material (2-aminopyridine, Rf ~0.2) should be nearly absent, replaced by a new UV-active spot (Rf ~0.5). If significant starting material remains, re-seal and irradiate for an additional 5 minutes.
-
-
Workup : Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove MeCN. Suspend the resulting crude residue in Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) to remove triethylammonium bromide salts. Wash the organic layer with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification : Purify the crude oil via flash column chromatography on silica gel, using a gradient of 20% to 50% Ethyl Acetate in Hexanes. The product elutes as a distinct UV-active band.
Analytical Characterization & Final Validation
To ensure absolute trustworthiness of the synthesized protocol, the isolated product must be validated against the following analytical benchmarks:
-
Physical State : Pale yellow to off-white solid/oil.
-
Mass Spectrometry (ESI+) : Calculated for C8H10N2O2 [M+H]+: 167.08; Found: 167.1.
-
1H NMR (400 MHz, CDCl3) : The self-validating markers for this structure include a distinct singlet for the ester methoxy group at ~3.75 ppm (3H, s) and a deshielded methylene singlet at ~4.15 ppm (2H, s) corresponding to the alpha-protons of the acetate group. The pyridine ring protons will appear between 6.5 and 8.1 ppm, with the characteristic broad singlet of the secondary amine (N-H) around 5.2 ppm.
References
-
Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives , ResearchGate.2[2]
-
Aminopyridine derivatives as selective dopamine D3 agonists (WO 2005/115985) , Google Patents. 3[3]
-
US Patent 8119648 B2: Dipeptidylpeptidase-IV inhibitors , Googleapis. 1[1]
Sources
Coordination complexes of Methyl 2-(pyridin-2-ylamino)acetate with transition metals
The ability of transition metals to exist in multiple oxidation states makes their complexes excellent candidates for catalysis. [16]Pyridine-based complexes have been explored in a variety of catalytic reactions, including hydrogenation, oxidation, and C-C cross-coupling. [16][17]Specifically, copper(II) complexes can mimic the activity of enzymes like catechol oxidase, catalyzing the oxidation of catechols to quinones. [18]The catalytic activity is highly dependent on the coordination geometry and the electronic environment of the metal center. [18]
Conclusion and Future Outlook
The coordination complexes of Methyl 2-(pyridin-2-ylamino)acetate with transition metals represent a promising class of compounds with significant potential in medicinal chemistry and catalysis. The ligand's straightforward synthesis and versatile coordinating ability allow for the creation of a diverse range of metal complexes with tunable properties. The enhanced biological activity observed upon complexation underscores the value of these compounds as potential leads for novel anticancer and antimicrobial drugs. [1][7]Future research should focus on expanding the library of metal complexes, conducting in-depth mechanistic studies to understand their mode of action, and exploring their efficacy in more complex biological systems.
References
- Synthesis, physicochemical studies, fluorescence behavior, and anticancer properties of transition metal complexes with the pyridyl ligand. (n.d.). Google Scholar.
-
Al-Ostoot, F. H., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Bioinorganic Chemistry and Applications. Retrieved March 11, 2026, from [Link]
-
Chandra, S., & Kumar, A. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF NS DONOR LIGAND AND ITS TRANSITION METAL COMPLEXES. TSI Journals. Retrieved March 11, 2026, from [Link]
-
El-Gamel, N. E. A., et al. (2018). Synthesis and cytotoxicity against tumor cells of pincer N-heterocyclic ligands and their transition metal complexes. New Journal of Chemistry. Retrieved March 11, 2026, from [Link]
-
El-Gamel, N. E. A., et al. (2021). Some new Cu(II) complexes containing O,N-donor Schiff base ligands derived from 4-aminoantipyrine: synthesis, characterization, crystal structure and substitution effect on antimicrobial activity. Journal of Coordination Chemistry. Retrieved March 11, 2026, from [Link]
-
(PDF) Synthesis, physicochemical studies, fluorescence behavior, and anticancer properties of transition metal complexes with the pyridyl ligand - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]
-
Obaleye, J. A., et al. (2020). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF MIXED LIGANDS METAL (II) COMPLEXES OF SULFAMETHOXAZOLE AND N,N- DONORS HETEROCYCLES. FUDMA JOURNAL OF SCIENCES. Retrieved March 11, 2026, from [Link]
-
Hanif, M., & Hartinger, C. G. (2021). Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. Molecules. Retrieved March 11, 2026, from [Link]
-
'New Trends for Metal Complexes with Anticancer Activity' - PMC - NIH. (n.d.). Retrieved March 11, 2026, from [Link]
-
View of Synthesis, Spectroscopic, and Antimicrobial Investigations of Nitrogen Sulphur Ligands Donor: A Review | Journal of Advances and Scholarly Researches in Allied Education. (n.d.). Retrieved March 11, 2026, from [Link]
-
(PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]
-
Comparative Catalytic Activity of Transition Metal Complexes Mimicking Catechol Oxidase. (n.d.). Preprints.org. Retrieved March 11, 2026, from [Link]
-
Nakazawa, H. (2019). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions. Retrieved March 11, 2026, from [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC. (n.d.). Retrieved March 11, 2026, from [Link]
-
Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone - Indian Academy of Sciences. (n.d.). Retrieved March 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF MIXED LIGANDS METAL (II) COMPLEXES OF SULFAMETHOXAZOLE AND N,N- DONORS HETEROCYCLES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ‘New Trends for Metal Complexes with Anticancer Activity’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. tsijournals.com [tsijournals.com]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. researchgate.net [researchgate.net]
Catalytic Applications of Methyl 2-(pyridin-2-ylamino)acetate Metal Complexes: Application Notes and Protocols
Introduction
Metal complexes incorporating the Methyl 2-(pyridin-2-ylamino)acetate ligand are emerging as a versatile class of catalysts with significant potential in organic synthesis and pharmaceutical development. This bidentate ligand, featuring both a pyridine ring and an amino acid ester moiety, offers a unique electronic and steric environment for a variety of transition metals. The coordination of this ligand to a metal center can enhance its catalytic activity, stability, and selectivity.
This guide provides detailed application notes and experimental protocols for the use of Methyl 2-(pyridin-2-ylamino)acetate metal complexes in two key catalytic transformations: Ruthenium-catalyzed transfer hydrogenation of ketones and Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage these catalysts in their work.
Ligand Synthesis: A Foundation for Catalysis
The synthesis of the Methyl 2-(pyridin-2-ylamino)acetate ligand is a straightforward and efficient process, typically involving the reaction of 2-aminopyridine with a suitable 2-haloacetate derivative. A general procedure is outlined below.
Protocol 1: Synthesis of Methyl 2-(pyridin-2-ylamino)acetate
Materials:
-
2-aminopyridine
-
Methyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add methyl 2-bromoacetate (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Methyl 2-(pyridin-2-ylamino)acetate ligand.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Ruthenium complexes bearing N,N-donor ligands are highly effective catalysts for the transfer hydrogenation of ketones to their corresponding secondary alcohols, a critical transformation in fine chemical and pharmaceutical synthesis.[1][2] The Methyl 2-(pyridin-2-ylamino)acetate ligand can be used to prepare active ruthenium catalysts for this purpose.
Conceptual Framework
The catalytic cycle for ruthenium-catalyzed transfer hydrogenation typically involves the formation of a ruthenium-hydride species from a hydrogen donor, such as isopropanol.[2] This hydride is then transferred to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the alcohol product and regenerate the catalyst.
Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.
Protocol 2: Synthesis of a Dimeric Ruthenium(II) Precatalyst
Materials:
-
Methyl 2-(pyridin-2-ylamino)acetate (L)
-
RuCl₃·xH₂O
-
Methanol (MeOH)
-
Schlenk flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Methyl 2-(pyridin-2-ylamino)acetate (2.2 eq) in methanol.
-
In a separate flask, dissolve RuCl₃·xH₂O (1.0 eq) in methanol.
-
Add the ruthenium solution to the ligand solution with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. A color change and the formation of a precipitate should be observed.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold methanol and dry under vacuum to yield the dimeric precatalyst, [Ru(L)Cl₂]₂.
Protocol 3: Catalytic Transfer Hydrogenation of Acetophenone
Materials:
-
[Ru(L)Cl₂]₂ precatalyst
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Schlenk tube
-
Inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the [Ru(L)Cl₂]₂ precatalyst (0.5 mol%).
-
Add acetophenone (1.0 mmol), isopropanol (5 mL), and a solution of KOH in isopropanol (e.g., 0.1 M, 0.1 mL, 1 mol%).
-
Seal the Schlenk tube and heat the reaction mixture at 80°C for the required time (e.g., 1-4 hours).
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
| Catalyst Loading (mol%) | Substrate | Time (h) | Conversion (%) |
| 0.5 | Acetophenone | 1 | >99 |
| 0.1 | Acetophenone | 4 | >95 |
| 0.5 | 4'-Chloroacetophenone | 2 | >99 |
| 0.5 | Cyclohexanone | 1.5 | >99 |
| Table 1: Representative results for Ru-catalyzed transfer hydrogenation. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[3][4] Palladium complexes of Methyl 2-(pyridin-2-ylamino)acetate can serve as effective precatalysts for these transformations.
Conceptual Framework
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][6]
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 4: Synthesis of a Palladium(II) Precatalyst
Materials:
-
Methyl 2-(pyridin-2-ylamino)acetate (L)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Toluene
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Methyl 2-(pyridin-2-ylamino)acetate (2.1 eq) in toluene.
-
Add Palladium(II) acetate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A color change and/or precipitation may occur.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold toluene, and dry under vacuum. If no precipitate forms, the complex can be used in solution or isolated by removing the solvent.
Protocol 5: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
Materials:
-
Pd(II)-Methyl 2-(pyridin-2-ylamino)acetate precatalyst
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (e.g., 10:1 mixture)
-
Schlenk tube
-
Inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the Pd(II) precatalyst (1 mol%).
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the toluene/water solvent mixture (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100°C for the required time (e.g., 6-12 hours).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
| Catalyst Loading (mol%) | Aryl Halide | Boronic Acid | Time (h) | Yield (%) |
| 1.0 | 4-Bromotoluene | Phenylboronic acid | 8 | 95 |
| 1.0 | 4-Chloroanisole | Phenylboronic acid | 12 | 88 |
| 0.5 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | 10 | 92 |
| Table 2: Representative results for Pd-catalyzed Suzuki-Miyaura coupling. |
Conclusion
The Methyl 2-(pyridin-2-ylamino)acetate ligand provides a versatile platform for the development of highly active and selective metal catalysts. The protocols outlined in this guide demonstrate the utility of its ruthenium and palladium complexes in key organic transformations. By understanding the underlying catalytic cycles and having access to robust experimental procedures, researchers can effectively apply these complexes to accelerate their research and development efforts in organic synthesis and drug discovery.
References
- BenchChem. (2025). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Researche.
- PMC. (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere.
- ResearchGate. (2021, January 24). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- ResearchGate. (n.d.). Synthesis and characterization of two acetato-bridged dinuclear copper(II) complexes with 4-bromo-2-((4 or 6-methylpyridin-2-ylimino)methyl)phenol as ligand | Request PDF.
- IRIS. (n.d.). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity.
- ResearchGate. (n.d.). Discovery of Switchable Metal‐ and Ligand‐Centered Reactivity via Mechanistic Studies on CO Activation of Pyridines | Request PDF.
- Asian Journal of Chemistry. (n.d.). NOTE Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(I.
- IntechOpen. (2021, May 7). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives.
- ResearchGate. (n.d.). Discovery of 2-(pyridin-2-yl)aniline as a Directing Group for the sp2 C-H Bond Amination Mediated by Cupric Acetate | Request PDF.
- ResearchGate. (2020, June 2). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties.
- PubMed. (2024, September 20). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation.
- Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PMC. (2025, September 20). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- SCIRP. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions.
- ResearchGate. (n.d.). New Type of 2,6-Bis(imidazo[1,2- a ]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones.
- Royal Society of Chemistry. (n.d.). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters.
- PMC. (n.d.). Metal Complexes for Therapeutic Applications.
- PMC. (n.d.). Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (2024, January 18). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review.
- White Rose Research Online. (2019, July 12). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex.
- Universidad Andrés Bello. (2022, June 15). Hydrogenation of imines catalyzed by ruthenium(II) complexes containing phosphorus-nitrogen ligands via hydrogen transfer reaction.
- Beilstein Journals. (2016, May 20). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies.
- Universidad de Zaragoza. (2025, August 16). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts.
Sources
- 1. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(pyridin-2-ylamino)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield and purity bottlenecks during the synthesis of Methyl 2-(pyridin-2-ylamino)acetate (also known as N-(pyridin-2-yl)glycine methyl ester).
This guide abandons rigid, generic templates to provide a field-proven, mechanistic deep-dive into this specific transformation. Below, you will find diagnostic FAQs, visual pathway analyses, and self-validating experimental protocols designed to bypass the kinetic traps inherent to this molecule.
Mechanistic Insights & Pathway Analysis
The synthesis of Methyl 2-(pyridin-2-ylamino)acetate is notoriously prone to low yields when relying on classical SN2 alkylation. Understanding the electronic properties of the starting materials is critical for troubleshooting.
Figure 1: Comparison of synthetic routes and potential side reactions for the target molecule.
Troubleshooting FAQs
Q1: Why am I seeing a massive amount of dialkylated byproduct (N,N-bis(methoxycarbonylmethyl)pyridin-2-amine)? Root Cause: You are caught in a kinetic trap. The initial starting material, 2-aminopyridine, is a relatively weak nucleophile because the lone pair on the exocyclic nitrogen is delocalized into the pyridine ring. However, once the mono-alkylated product forms, the inductive electron-donating effect of the newly added alkyl group increases the electron density on the nitrogen. Consequently, the secondary amine product is a stronger nucleophile than the primary amine starting material, leading to rapid over-alkylation. Solution: If using direct SN2 alkylation, you must use a large stoichiometric excess of 2-aminopyridine (3 to 5 equivalents) to statistically favor mono-alkylation. Alternatively, switch to a Reductive Amination or Buchwald-Hartwig coupling route.
Figure 2: Kinetic trap of over-alkylation due to increased nucleophilicity of the secondary amine.
Q2: My NMR shows alkylation occurred on the pyridine ring nitrogen instead of the exocyclic amine. How do I fix this? Root Cause: 2-aminopyridine acts as an 1[1]. The endocyclic (ring) nitrogen is more basic and, under neutral conditions, can act as the primary nucleophilic site, forming an undesired pyridinium salt. Solution: You must pre-deprotonate or continuously deprotonate the exocyclic amine using a sufficient base (e.g., anhydrous K2CO3 or NaH in DMF) to drive the reaction through the more nucleophilic exocyclic amide anion.
Q3: The methyl ester hydrolyzed into a carboxylic acid during the reaction. What went wrong? Root Cause: Use of aqueous or overly strong hydroxide bases (like NaOH or KOH) causes rapid saponification of the methyl ester. Solution: Strictly maintain anhydrous conditions. Use non-nucleophilic bases such as N,N -Diisopropylethylamine (DIPEA) or anhydrous alkali carbonates ( K2CO3 , Cs2CO3 ).
Experimental Protocols (Self-Validating Workflows)
To ensure high scientific integrity and reproducibility, I recommend abandoning the problematic 1:1 SN2 alkylation in favor of either Protocol A (Reductive Amination) or Protocol B (Buchwald-Hartwig Amination) .
Protocol A: Reductive Amination (The "Finesse" Approach)
This method avoids over-alkylation by forming an imine intermediate that is 2[2].
-
Reagents: 2-Aminopyridine (1.0 eq), Methyl glyoxylate (1.1 eq), Sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq), Acetic acid (cat.), 1,2-Dichloroethane (DCE).
-
Step-by-Step:
-
Imine Formation: Dissolve 2-aminopyridine (10 mmol) and methyl glyoxylate (11 mmol) in anhydrous DCE (30 mL). Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of methyl glyoxylate, accelerating the nucleophilic attack of the weakly nucleophilic 2-aminopyridine.
-
Stirring: Stir at room temperature for 2 hours under an inert argon atmosphere. Validation Check: TLC should show the complete disappearance of the 2-aminopyridine spot and the appearance of a new, less polar imine spot.
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (15 mmol) portion-wise over 15 minutes to control the exothermic hydrogen evolution.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum. Purify via silica gel chromatography (Hexanes/EtOAc).
-
Protocol B: Buchwald-Hartwig Cross-Coupling (The "Modern" Approach)
This method completely bypasses the ambident nucleophile and over-alkylation issues by 3[3].
-
Reagents: 2-Bromopyridine (1.0 eq), Glycine methyl ester hydrochloride (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos or BINAP (0.04 eq), Cs2CO3 (2.5 eq), Toluene.
-
Step-by-Step:
-
Preparation: In an oven-dried Schlenk flask, combine 2-bromopyridine (10 mmol), glycine methyl ester hydrochloride (12 mmol), Cs2CO3 (25 mmol), Pd2(dba)3 (0.2 mmol), and the phosphine ligand (0.4 mmol).
-
Degassing: Evacuate and backfill the flask with argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.
-
Solvent Addition: Add anhydrous, degassed toluene (40 mL) via syringe.
-
Heating: Heat the mixture to 90 °C and stir vigorously for 18 hours. Validation Check: The reaction mixture will turn from dark red/purple to a pale yellow/brown suspension as the active Pd(0) species turns over.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, and wash the pad with EtOAc (50 mL). Concentrate the filtrate and purify via column chromatography.
-
Quantitative Data: Yield & Selectivity Comparison
The following table summarizes the expected quantitative outcomes of the different synthetic strategies, allowing for easy comparison of yield limiters.
| Synthetic Strategy | Reagents | Expected Yield | Mono/Di-alkylation Ratio | Primary Byproduct |
| Direct SN2 (1:1 eq) | 2-Aminopyridine + Methyl bromoacetate + K2CO3 | 25 - 35% | 1 : 2 | Dialkylated tertiary amine |
| Direct SN2 (5:1 eq) | Excess 2-Aminopyridine + Methyl bromoacetate | 65 - 75% | > 20 : 1 | Unreacted 2-aminopyridine |
| Reductive Amination | 2-Aminopyridine + Methyl glyoxylate + NaBH(OAc)3 | 80 - 88% | > 99 : 1 | Trace alcohol (over-reduction) |
| Buchwald-Hartwig | 2-Bromopyridine + Glycine methyl ester + Pd/Ligand | 85 - 95% | > 99 : 1 | Dehalogenated pyridine (trace) |
References
-
Title: Ambident Nucleophile - Chemistry LibreTexts Source: libretexts.org URL: [Link]
-
Title: Reductive Amination, and How It Works - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: libretexts.org URL: [Link]
Sources
Solubility issues of Methyl 2-(pyridin-2-ylamino)acetate in ethanol vs DMSO
Welcome to the Technical Support Center for Organic Compound Handling. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with Methyl 2-(pyridin-2-ylamino)acetate (CAS: 100377-28-4).
This guide synthesizes thermodynamic principles, solvent properties, and field-proven laboratory protocols to help you optimize stock preparation, prevent precipitation, and ensure reproducibility in your biological or chemical assays.
Part 1: Physicochemical Context & Solvent Comparison
Methyl 2-(pyridin-2-ylamino)acetate contains a hydrophobic pyridine ring, a secondary amine (hydrogen bond donor/acceptor), and a methyl ester (hydrogen bond acceptor). The overall solubility of this compound is dictated by the balance between its polar functional groups and its hydrophobic carbon skeleton[1][2].
When choosing between Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH), we must consider the thermodynamic energy required to disrupt the compound's crystal lattice versus the energy gained from solvent-solute interactions.
Table 1: Quantitative Comparison of Solvent Properties
| Property | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) | Impact on Methyl 2-(pyridin-2-ylamino)acetate |
| Solvent Class | Polar Aprotic[3] | Polar Protic[4] | DMSO solvates the hydrophobic ring better without competing H-bond networks. |
| Dielectric Constant (ε) | 46.7 | 24.5 | Higher ε in DMSO provides superior charge stabilization for the polar ester/amine. |
| H-Bond Donor | No | Yes | Ethanol competes with the secondary amine for H-bonding. |
| H-Bond Acceptor | Yes (Strong S=O) | Yes (Moderate) | DMSO strongly accepts the H-bond from the secondary amine, driving dissolution. |
| Hygroscopicity | Very High[5] | High[6] | Both require anhydrous handling to prevent water-induced precipitation. |
| Predicted Solubility | >50 mg/mL | ~10-20 mg/mL | DMSO is the mandatory choice for high-concentration stock solutions (>10 mM). |
Part 2: Troubleshooting FAQs (Q&A)
Q1: Why does Methyl 2-(pyridin-2-ylamino)acetate dissolve instantly in DMSO but require prolonged sonication in ethanol? Causality: In pure ethanol, the solvent molecules form a highly stable, self-associating hydrogen-bond network. To dissolve the compound, ethanol must break its own H-bonds to accommodate the hydrophobic pyridine ring, which is thermodynamically unfavorable[4]. In contrast, DMSO is a polar aprotic solvent with a strong dipole moment. Its oxygen atom acts as a powerful hydrogen-bond acceptor for the compound's secondary amine, while its methyl groups interact favorably with the pyridine ring via van der Waals forces, rapidly collapsing the crystal lattice[1][5].
Q2: My 50 mM DMSO stock solution precipitated after a month of storage at -20°C. What caused this? Causality: DMSO is highly hygroscopic and readily absorbs atmospheric moisture every time the vial is opened[5]. Because Methyl 2-(pyridin-2-ylamino)acetate has limited aqueous solubility, the introduction of even small amounts of water into the DMSO stock lowers the overall solvation capacity, causing the compound to precipitate (often appearing as micro-crystals or cloudiness)[5]. Furthermore, the presence of water can initiate slow hydrolysis of the methyl ester over time. Self-Validating Check: Centrifuge the stock. If a white pellet forms, moisture contamination has occurred. Discard and prepare a fresh stock.
Q3: When I dilute my 10 mM DMSO stock directly into PBS for my biological assay, the compound "crashes out." How can I prevent this? Causality: This phenomenon, known as "crashing out," occurs due to rapid solvent exchange kinetics[5]. When a high-concentration DMSO drop hits an aqueous buffer, the DMSO rapidly diffuses into the water. The compound is suddenly left in a localized environment of high water concentration before it can evenly disperse, leading to hydrophobic collapse and precipitation[2][5]. Solution: Use the Step-wise Dilution Protocol (detailed below) or incorporate a low concentration of a non-ionic surfactant (e.g., Tween-20 or DMSO/Ethanol co-solvent mixtures) to lower the interfacial tension.
Part 3: Experimental Methodologies
Protocol A: Preparation of a Self-Validating 50 mM Stock in Anhydrous DMSO
Objective: Create a stable, high-concentration stock free of moisture contamination.
-
Preparation: Equilibrate the vial of Methyl 2-(pyridin-2-ylamino)acetate to room temperature in a desiccator to prevent condensation.
-
Solvent Purging: Use strictly anhydrous DMSO (≥99.9% purity, stored under argon).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the compound. Pipette up and down gently. Do not vortex vigorously, as this introduces microscopic air bubbles that can nucleate precipitation.
-
Validation (Visual & Analytical): The solution must be completely optically clear. To self-validate, shine a laser pointer through the vial; the absence of a visible beam path (Tyndall effect) confirms the absence of micro-precipitates.
-
Aliquotting: Divide immediately into single-use aliquots (e.g., 50 µL) in tightly sealed, argon-purged tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles[5].
Protocol B: Step-wise Aqueous Dilution to Prevent "Crashing Out"
Objective: Dilute a 50 mM DMSO stock into an aqueous assay buffer (final concentration 100 µM, <0.5% DMSO) without precipitation.
-
Intermediate Buffer Prep: Prepare an intermediate buffer containing 10% Ethanol or 0.1% Tween-20 in PBS.
-
First Dilution (1:10): Pipette 10 µL of the 50 mM DMSO stock into 90 µL of the intermediate buffer. Crucial Technique: Inject the stock directly into the liquid while simultaneously vortexing at a low speed to ensure instantaneous dispersion. (Yields 5 mM in 10% DMSO/Intermediate).
-
Incubation: Let the intermediate solution rest for 5 minutes at room temperature to allow solvation shells to stabilize.
-
Final Dilution: Dilute the 5 mM intermediate solution 1:50 into your final pre-warmed (37°C) biological assay buffer.
Part 4: Workflow Visualizations
Caption: Decision tree for solvent selection and critical handling steps based on target concentration.
Caption: Mechanistic workflow comparing direct aqueous dilution versus the step-wise dilution strategy.
References
-
HD Chemicals. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from: [Link]
-
Chemistry Steps. Solubility of Organic Compounds. Retrieved from:[Link]
-
Chemguide. An Introduction to Alcohols: Solubility in Water. Retrieved from: [Link]
-
Department of Climate Change, Energy, the Environment and Water (DCCEEW). Ethanol (ethyl alcohol) Properties. Retrieved from: [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from:[Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethanol (ethyl alcohol) - DCCEEW [dcceew.gov.au]
Technical Support Center: Troubleshooting 2-Aminopyridine Alkylation
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic medicinal chemistry: controlling the regioselectivity of 2-aminopyridine alkylation .
Due to the unique electronic structure of 2-aminopyridine, direct alkylation attempts frequently result in complex mixtures, poor yields, and difficult chromatographic separations. This guide breaks down the mechanistic causality behind these failures and provides self-validating, field-proven protocols to ensure strict exocyclic mono-N-alkylation.
The Core Problem: Ambident Reactivity
Before troubleshooting, we must understand the substrate. 2-Aminopyridine is an ambident nucleophile . While the exocyclic amino group (-NH₂) appears to be the obvious nucleophilic site, its lone pair is delocalized into the electron-deficient pyridine ring. Consequently, in the neutral state, the endocyclic pyridine nitrogen is actually the more nucleophilic and basic site .
When a strong base (like NaH) is introduced, deprotonation yields an ambident anion. Depending on the hardness/softness of the electrophile, the solvent sphere, and the counterion, alkylation will split between the exocyclic and endocyclic nitrogens, while the increased nucleophilicity of the mono-alkylated product rapidly invites dialkylation[1].
Reaction pathways of 2-aminopyridine alkylation highlighting ambident reactivity.
Frequently Asked Questions (FAQs)
Q1: I am using NaH and an alkyl bromide in DMF, but my LC-MS shows a mixture of N-alkylation, N'-alkylation, and dialkylation. How do I stop this? Causality: Direct SN2 alkylation of unprotected 2-aminopyridine is thermodynamically difficult to control. The highly polar DMF solvent separates the Na⁺ counterion from the ambident anion, leaving the highly reactive endocyclic nitrogen exposed. Furthermore, once the first alkyl group is attached to the exocyclic nitrogen, its electron-donating inductive effect makes the secondary amine more nucleophilic than the starting primary amine, causing runaway dialkylation[1]. Solution: Abandon direct SN2 alkylation unless you are using a protecting group. Instead, pivot to Reductive Amination or Borrowing Hydrogen catalysis, which operate via imine intermediates that inherently prevent over-alkylation.
Q2: How does Reductive Amination prevent dialkylation? Causality: In reductive amination, the 2-aminopyridine condenses with an aldehyde to form an imine. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the protonated iminium ion[2]. The resulting secondary amine is sterically hindered and electronically deactivated compared to the primary amine, preventing it from condensing with a second equivalent of aldehyde under mild conditions.
Q3: My target alkyl group is only available as a primary alcohol, not an aldehyde. Can I still avoid direct SN2 alkylation? Causality: Yes, via Borrowing Hydrogen (BH) Catalysis . Transition metal catalysts (such as Ir or Ru complexes) can temporarily abstract hydrogen from your primary alcohol, generating an aldehyde in situ[3]. The 2-aminopyridine condenses with this transient aldehyde, and the metal-hydride complex immediately reduces the resulting imine. Because the aldehyde is maintained at a very low steady-state concentration, side reactions are virtually eliminated.
Q4: I need to attach an aryl group, not an alkyl group. Direct SNAr is failing. What is the standard approach? Causality: Unactivated aryl halides do not undergo direct Nucleophilic Aromatic Substitution (SNAr) with 2-aminopyridines. You must use a Buchwald-Hartwig Amination [4]. This palladium-catalyzed cross-coupling utilizes a Pd(0) source (e.g., Pd₂(dba)₃), an electron-rich bidentate ligand (e.g., BINAP or XPhos), and a base (Cs₂CO₃ or NaOtBu) to facilitate oxidative addition and reductive elimination, forcing the C-N bond formation cleanly at the exocyclic nitrogen.
Strategic Decision Workflow
Decision tree for selecting the optimal 2-aminopyridine mono-N-alkylation strategy.
Quantitative Comparison of Alkylation Strategies
To guide your synthetic route design, review the empirical performance metrics of the four primary methodologies:
| Methodology | Reagents / Catalysts | Exocyclic Regioselectivity | Dialkylation Risk | Typical Yield | Best Application |
| Direct SN2 | NaH, Alkyl Halide (RX), DMF | Poor (<50%) | High | 20 - 40% | Avoid unless substrate is highly constrained. |
| Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE, AcOH | Excellent (>95%) | Low | 75 - 90% | Standard benchtop mono-alkylation[2]. |
| Borrowing Hydrogen | Primary Alcohol, Ir-Catalyst, Base | Excellent (>95%) | Low | 80 - 95% | Atom-economical scale-up; alcohol precursors[3]. |
| Boc-Protection | 1. Boc₂O 2. NaH/RX 3. TFA | Excellent (>99%) | None | 60 - 80% (Over 3 steps) | When only an alkyl halide is available[1]. |
Step-by-Step Experimental Methodologies
Protocol A: Selective Exocyclic N-Alkylation via Reductive Amination
Mechanism: Acid-catalyzed imine formation followed by selective hydride reduction[2].
-
Imine Formation: In an oven-dried flask under N₂, dissolve 2-aminopyridine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 equiv).
-
Causality: AcOH acts as a Brønsted acid to activate the aldehyde carbonyl, accelerating imine formation without protonating the reducing agent to destruction. DCE is chosen over DCM for its slightly higher boiling point and superior solubility profile for borohydride species.
-
-
Self-Validation Checkpoint 1: Stir at room temperature for 2 hours. Remove a 10 µL aliquot, quench with saturated NaHCO₃, extract into EtOAc, and spot on a TLC plate (UV active). Proceed only when the 2-aminopyridine spot is consumed.
-
Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.
-
Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It will selectively reduce the protonated iminium ion but is too weak to reduce the unreacted aldehyde, preventing the formation of alcohol side-products.
-
-
Workup: Stir for 12 hours at room temperature. Quench slowly with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).
-
Self-Validation Checkpoint 2: The quench destroys excess hydride and neutralizes the acetic acid. Failure to fully neutralize will result in the product remaining protonated in the aqueous layer during extraction. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol B: The Boc-Protection Strategy (For Alkyl Halides)
Mechanism: Steric shielding of the endocyclic nitrogen and electronic deactivation of the exocyclic nitrogen to prevent dialkylation[1].
-
Protection: React 2-aminopyridine (1.0 equiv) with Boc₂O (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv) in THF at room temperature for 16 hours. Isolate the N-Boc-2-aminopyridine via silica gel chromatography.
-
Deprotonation: Dissolve the N-Boc-2-aminopyridine (1.0 equiv) in anhydrous DMF (0.2 M) and cool strictly to 0 °C. Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Causality: Temperature control (0–5 °C) is critical. At higher temperatures, the deprotonated Boc-amine can undergo intramolecular decomposition (loss of isobutylene/CO₂).
-
-
Alkylation: After 30 minutes of stirring (solution should become fluid and clear), add the alkyl halide (1.1 equiv) dropwise. Allow to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: TLC should show a single, higher Rf spot. The bulky Boc group physically blocks the endocyclic nitrogen, forcing the electrophile to attack the exocyclic position.
-
-
Deprotection: Quench with water, extract with EtOAc, and concentrate. Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature to cleave the Boc group, yielding the pure mono-N-alkylated product after basic workup.
References
-
Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. 3
-
Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. PMC - NIH. 2
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC - NIH. 1
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. 4
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Purification of Methyl 2-(pyridin-2-ylamino)acetate by column chromatography
Welcome to the Technical Support Center for the purification of Methyl 2-(pyridin-2-ylamino)acetate .
This compound presents a unique chromatographic paradox: it contains highly basic moieties (a pyridine ring and a secondary amine) that require basic modifiers to elute cleanly, alongside a fragile methyl ester that is highly susceptible to base-catalyzed hydrolysis. This guide is engineered to help you navigate these competing chemical vulnerabilities using field-proven causality and self-validating experimental workflows.
Diagnostic Troubleshooting Workflow
Before committing your entire crude mixture to a column, use this diagnostic logic tree to validate your solvent system and stationary phase.
Figure 1: Diagnostic troubleshooting workflow for Methyl 2-(pyridin-2-ylamino)acetate purification.
Core Experimental Protocol: Amine-Deactivated Flash Chromatography
When utilizing standard silica gel, the primary cause of peak tailing is the strong interaction between the basic nitrogen atoms of the pyridine/amine groups and the acidic residual silanol (Si-OH) groups on the silica surface[1]. To counter this, we employ Triethylamine (TEA) as a competitive masking agent[2].
Step 1: Mobile Phase Preparation
-
Prepare a stock solution of your non-polar solvent (e.g., Hexane or Heptane) containing exactly 1% (v/v) Triethylamine.
-
Causality Insight: TEA (pKa ~10.7) is a significantly stronger base than the pyridine moiety. It preferentially binds to the acidic silanols, "masking" them and preventing the target analyte from undergoing secondary retention mechanisms that cause severe tailing[2].
Step 2: Column Packing and Equilibration
-
Slurry pack the silica gel (230-400 mesh) using the 1% TEA/Hexane solution.
-
Flush the column with 2-3 column volumes (CV) of the TEA-treated solvent to ensure complete silanol deactivation before loading the sample.
Step 3: Sample Loading
-
Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or the starting mobile phase.
-
Self-Validating Check: Run a TLC of your loaded sample using the TEA-spiked mobile phase. For basic compounds, adding 2-3 drops of TEA per 100 mL of the developing solvent ensures accurate Rf values and predicts column behavior[3].
Step 4: Gradient Elution
-
Elute using a gradient of Hexane to Ethyl Acetate (EtOAc), maintaining the 1% TEA concentration throughout the run.
Step 5: Rapid Concentration (Critical Step)
-
Immediately pool the product-containing fractions and concentrate under reduced pressure (Rotary Evaporator) at a bath temperature not exceeding 30°C .
-
Causality Insight: The methyl ester is highly vulnerable to base-catalyzed hydrolysis (saponification). Prolonged exposure to TEA during the concentration phase will cleave the ester, yielding the highly polar 2-(pyridin-2-ylamino)acetic acid, which will ruin your yield.
Stationary Phase Selection Guide
To optimize your purification strategy and protect the fragile ester, compare the performance of various stationary phases below:
| Stationary Phase | Mobile Phase Additive | Tailing Factor | Ester Hydrolysis Risk | Application Recommendation |
| Standard Silica (Bare) | None | High (>2.0) | Low | Not recommended . Severe streaking and poor resolution. |
| Standard Silica | 1% Triethylamine | Low (~1.1) | Moderate | Standard Choice . Requires rapid execution to protect the ester. |
| Neutral Alumina | None | Low (~1.2) | Low | Excellent Alternative . Avoids acidic silanols and prevents decomposition[4]. |
| C18 (Reverse Phase) | 0.1% Formic Acid | Low | High | Avoid . Acidic aqueous conditions will rapidly hydrolyze the ester. |
| C18 (Reverse Phase) | 10mM Ammonium Formate (pH 7) | Low | Low | Best for Prep-HPLC . Neutral pH protects the ester while maintaining peak shape. |
Troubleshooting Guides & FAQs
Q: My compound streaks from the baseline to the solvent front on standard silica TLC. How do I fix this? A: Streaking is a hallmark of basic compounds interacting with acidic silanol groups[1]. To resolve this, add 1% TEA to your TLC developing chamber[3]. If the spot tightens into a symmetrical band, apply this same 1% TEA modification to your bulk column chromatography mobile phase.
Q: I added TEA to fix the tailing, but my yield is low, and I see a massive baseline spot on my post-column TLC. What happened? A: You are observing base-catalyzed ester hydrolysis. While TEA masks the silanols, it also creates a localized basic environment. When combined with the high surface area and intrinsic polarity of silica, the methyl ester hydrolyzes into the corresponding carboxylic acid (which remains stuck on the baseline). Solution: Reduce your column residence time, lower the TEA concentration to 0.5%, or switch to Neutral Alumina , which is less reactive and does not require a basic additive to prevent tailing[4].
Q: My product co-elutes with the unreacted 2-aminopyridine starting material. How can I separate them? A: 2-Aminopyridine is generally more polar than the alkylated product (Methyl 2-(pyridin-2-ylamino)acetate) due to its free primary amine. To resolve them, use a shallower gradient (e.g., hold at 10% EtOAc in Hexane for longer) and ensure your column is properly deactivated with TEA to prevent the 2-aminopyridine from tailing into your product fractions.
Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes, but solvent selection is critical. Traditional reverse-phase additives like 0.1% TFA or Formic Acid will create an acidic aqueous environment that promotes ester cleavage. Instead, use a neutral volatile buffer, such as 10 mM Ammonium Formate (pH ~7), to maintain peak shape without compromising the ester linkage.
Q: Is dry loading recommended for this compound? A: Yes, if solubility in the initial mobile phase (e.g., hexane) is poor. However, do not leave the compound adsorbed on the silica gel for extended periods before running the column. The intrinsic acidity of silica can promote degradation of the amine or ester over time.
References
-
Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC International. Available at:[Link]
-
Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation Resources. Available at:[Link]
-
ResearchGate. "Tailing in TLC - can anyone help?" Scientific Discussions. Available at:[Link]
Sources
Technical Support Center: Recrystallization of Methyl 2-(pyridin-2-ylamino)acetate
Welcome to the technical support guide for the purification of Methyl 2-(pyridin-2-ylamino)acetate. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing the recrystallization of this compound. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these critical purification techniques.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature. A successful recrystallization dissolves the target compound in a minimum amount of a hot, appropriate solvent, leaving insoluble impurities behind. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor").[1] Achieving high purity and yield for compounds like Methyl 2-(pyridin-2-ylamino)acetate is critical for accurate downstream applications, from biological testing to further chemical synthesis.
Frequently Asked Questions (FAQs): Solvent Selection
The single most critical factor in a successful recrystallization is the choice of solvent.[2] The ideal solvent will exhibit high solubility for Methyl 2-(pyridin-2-ylamino)acetate at its boiling point and low solubility at room temperature or below.
Q1: What are the characteristics of an ideal recrystallization solvent?
An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature. This is crucial for maximizing product recovery.
-
Dissolve the compound completely at its boiling point. This ensures a saturated solution is formed.
-
Show a large solubility differential between hot and cold conditions.
-
Have a boiling point below the melting point of the compound to prevent the solute from "oiling out" (melting before it dissolves).
-
Be chemically inert so it does not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).
Q2: What solvents are good starting points for Methyl 2-(pyridin-2-ylamino)acetate?
Given the structure of Methyl 2-(pyridin-2-ylamino)acetate—containing a moderately polar pyridine ring, a secondary amine, and a methyl ester—solvents of intermediate polarity are excellent starting points. Pyridine derivatives have been successfully recrystallized from various solvents.[3]
Recommended starting solvents for screening:
-
Esters: Ethyl acetate[4]
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Mixed Solvent Systems: Ethanol/Water, Ethyl Acetate/Hexanes, Toluene/Hexanes[2][6]
Q3: How do I perform a solvent screening experiment?
A systematic approach is key to finding the optimal solvent.
Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude Methyl 2-(pyridin-2-ylamino)acetate into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water, hexanes) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[7]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[7]
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath to maximize crystal formation.[1]
-
Observe the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.
Data Presentation: Hypothetical Solvent Screening Results
The following table illustrates potential outcomes from a solvent screening study. Note: This data is illustrative and must be confirmed by experimentation.
| Solvent System | Solubility at Room Temp (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Estimated Yield (%) | Observations |
| Isopropanol | Sparingly Soluble | Soluble | Prismatic Crystals | 85 | Good recovery, slow cooling yields large crystals.[2] |
| Ethyl Acetate | Moderately Soluble | Very Soluble | None / Poor | < 40 | Compound remains largely in solution, suggesting it's too soluble.[6] |
| Toluene | Sparingly Soluble | Very Soluble | Blocks | 75 | Potential for oiling out if cooled too quickly. |
| Hexanes | Insoluble | Sparingly Soluble | Amorphous Powder | 65 | Poor crystal quality, may be a good anti-solvent.[2] |
| Ethanol/Water | Soluble (in Ethanol) | N/A | Small Plates | 90 | Induced by the addition of water as an anti-solvent.[2] |
| Toluene/Hexanes | Soluble (in Toluene) | N/A | Fine Needles | 88 | Induced by the addition of hexanes as an anti-solvent.[2] |
Experimental Protocols & Workflows
Visualization of the Solvent Selection Workflow
The following diagram outlines the logical progression for selecting an appropriate recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified.[1]
Materials:
-
Crude Methyl 2-(pyridin-2-ylamino)acetate
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the solvent.
-
Heat the mixture to a gentle boil while stirring. Continue to add the minimum amount of hot solvent dropwise until all the solid has just dissolved.[7] Adding too much solvent is a common cause of low yield.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of decolorizing charcoal, boil for a few minutes, and then perform the hot filtration.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor.[1]
-
Drying: Allow the crystals to dry completely, either by pulling air through the funnel or by transferring them to a watch glass and drying in a desiccator or low-temperature vacuum oven.
Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is soluble and a "poor" (or anti-solvent) in which it is insoluble.[2]
Materials:
-
Crude Methyl 2-(pyridin-2-ylamino)acetate
-
"Good" solvent (e.g., Ethanol)
-
"Poor" solvent (e.g., Water)
-
All other equipment from Protocol 1
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (Ethanol) in an Erlenmeyer flask.
-
Induce Cloudiness: While keeping the solution hot, add the "poor" solvent (Water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Cooling, Collection, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. Wash the collected crystals with a cold mixture of the two solvents or just the cold "poor" solvent.
Troubleshooting Guide
Visualization of the Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve common recrystallization problems.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing hydrolysis of Methyl 2-(pyridin-2-ylamino)acetate during workup
Welcome to the technical support center for handling Methyl 2-(pyridin-2-ylamino)acetate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of this molecule, particularly its susceptibility to hydrolysis during reaction workup and purification. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is Methyl 2-(pyridin-2-ylamino)acetate so prone to hydrolysis during workup?
A1: The molecule's instability arises from a combination of two structural features: an ester functional group and a 2-aminopyridine moiety.
-
Ester Susceptibility: Ester hydrolysis can be catalyzed by both acid and base.[1][2] Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] Under basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon leads to an irreversible saponification reaction.[1]
-
Influence of the 2-Aminopyridine Ring: The pyridine nitrogen is basic, with a pKa of its conjugate acid around 6.86.[3][4][5] This means that in aqueous solutions with a pH below ~7, the pyridine ring will be protonated. This protonated pyridinium cation is strongly electron-withdrawing, which further increases the electrophilicity of the adjacent ester's carbonyl carbon, making it significantly more vulnerable to hydrolysis. The presence of the α-amino group can also contribute to instability at certain pH values.[6]
Q2: I performed a standard acidic wash with 1M HCl to remove basic impurities and lost most of my product. What happened?
A2: This is a common and critical issue. When you wash with a strong acid like 1M HCl (pH < 1), you protonate the most basic site on your molecule: the pyridine ring nitrogen (pKa ≈ 6.86).[3] The resulting pyridinium salt is highly polar and therefore becomes soluble in the aqueous acidic layer, not the organic layer. You have essentially extracted your product out of the organic phase. Furthermore, the strongly acidic conditions and the increased electron-withdrawing nature of the protonated ring dramatically accelerate the rate of acid-catalyzed ester hydrolysis.[1][2]
Q3: Is a basic wash with sodium bicarbonate a safe alternative?
A3: It is safer, but not without risk. A saturated sodium bicarbonate (NaHCO₃) solution has a pH of approximately 8.3. This is basic enough to neutralize residual acids from your reaction and to keep the pyridine nitrogen in its neutral, free-base form, ensuring it stays in the organic layer. However, it is still a basic solution and can initiate the slow hydrolysis of the ester group (saponification).[7] The key is to minimize contact time and keep the temperature low. Stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) should be strictly avoided as they will rapidly hydrolyze the ester.
Q4: My crude NMR shows both my desired product and the hydrolyzed carboxylic acid. Can I still salvage the product?
A4: Yes, this is often salvageable. The hydrolyzed byproduct, (pyridin-2-ylamino)acetic acid, is now a zwitterionic and amphoteric species. You can often remove it by performing a carefully controlled extraction. A gentle wash with a chilled, dilute bicarbonate solution can selectively deprotonate the carboxylic acid group of the byproduct, making it a water-soluble carboxylate salt that will partition into the aqueous phase, while your desired ester product remains in the organic layer. Alternatively, purification by column chromatography can separate the more polar acid byproduct from the ester.
Troubleshooting Guides & Protocols
This section provides detailed, field-tested protocols designed to mitigate hydrolysis. The choice of method depends on the specific conditions of your preceding reaction.
Core Problem: The Hydrolysis Pathways
The fundamental challenge is navigating the dual threat of acid- and base-catalyzed hydrolysis. Understanding these pathways is key to designing a successful workup.
Caption: Acid- and Base-Catalyzed Hydrolysis Pathways.
Decision-Making Flowchart for Workup Selection
Before beginning your workup, use this flowchart to select the most appropriate strategy.
Caption: Decision Flowchart for Selecting the Optimal Workup.
Protocol A: Workup for Reactions Run Under Acidic Conditions (e.g., using HCl, TsOH)
Objective: To neutralize the acid catalyst without creating a prolonged, harsh basic aqueous environment.
-
Cool the Reaction: Before workup, cool the reaction vessel to 0 °C in an ice bath. This slows the rate of any potential hydrolysis.
-
Dilute with Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Slow, Solid Neutralization: While vigorously stirring the organic solution, add solid sodium bicarbonate (NaHCO₃) portion-wise. Be cautious of gas evolution (CO₂). Continue adding until effervescence ceases. This neutralizes the strong acid without introducing a large volume of water.
-
Optional Quick Wash: If necessary to remove inorganic salts, add a small amount of ice-cold brine (saturated NaCl solution). Stir for no more than 1-2 minutes, then quickly separate the layers. The high salt content of brine reduces the solubility of organic compounds in the aqueous layer.
-
Dry and Concentrate: Separate the organic layer, dry it thoroughly over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze: Obtain a crude ¹H NMR or TLC to confirm the absence of the hydrolyzed acid before proceeding to purification.
Protocol B: The Standard Mild Aqueous Workup (for near-neutral reactions)
Objective: To remove water-soluble impurities while minimizing contact time with the aqueous phase.
-
Cool and Dilute: Cool the reaction mixture to 0 °C and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash once with a half-volume of ice-cold saturated aqueous NaHCO₃ solution. Shake gently for 30-60 seconds and immediately separate the layers. Do not let the layers sit for an extended period.
-
Brine Wash: Wash the separated organic layer once with ice-cold brine to remove residual water and bicarbonate.
-
Dry and Concentrate: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Protocol C: Non-Aqueous Workup & Direct Purification
Objective: To completely avoid contact with water. This is the safest but only applicable if all byproducts are non-aqueous.
-
Filter Solids: If the reaction byproducts are solid (e.g., triethylamine hydrochloride), dilute the reaction mixture with a dry organic solvent and filter off the solids. Wash the filter cake with more dry solvent.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure.
-
Direct Chromatography:
-
Adsorb the crude residue onto a small amount of silica gel or Celite.
-
Purify using column chromatography. To prevent on-column hydrolysis, it is highly recommended to use a solvent system containing a small amount of a basic modifier. For example, a hexane/ethyl acetate gradient can be supplemented with 0.5-1% triethylamine (NEt₃). The triethylamine neutralizes the acidic sites on the silica gel surface.
-
Alternatively, using a less acidic stationary phase like Florisil can be beneficial.[8]
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale |
| pKa (Conjugate Acid of Pyridine-N) | ~6.86[3][4] | Defines the pH at which the molecule becomes protonated and water-soluble. |
| Optimal Workup pH Range | 7.5 - 8.5 | Keeps the pyridine nitrogen neutral (organic soluble) while minimizing the rate of base-catalyzed hydrolysis. |
| Recommended Neutralizing Agent | Solid NaHCO₃ or Saturated aq. NaHCO₃ | Mild enough to avoid rapid saponification. |
| Workup Temperature | 0 - 5 °C | Reduces the rate of all chemical reactions, including hydrolysis. |
| Chromatography Additive | 0.5 - 1% Triethylamine (in eluent) | Neutralizes acidic silica gel, preventing on-column degradation. |
References
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2016, December 06). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]
-
Quora. (2018, April 07). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]
- Google Patents. (n.d.). US8835660B2 - Method for extracting organic compounds from aqueous mixtures.
- Google Patents. (n.d.). CA2437813A1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
-
ResearchGate. (2023, October 11). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. Retrieved from [Link]
-
This citation was identical to[9] and has been omitted.
-
University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (2014, October 02). Which is the best method for preparing plant extracts with polar, non-polar and mid-polar solvents? Retrieved from [Link]
-
ResearchGate. (2021, January 24). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
-
PMC. (2019, December 16). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2009, May 05). The hydrolysis of pyridilmonoimines in acidic aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). The basic hydrolysis of amino acid esters. Retrieved from [Link]
-
ACS Omega. (2024, July 08). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. Retrieved from [Link]
- This citation was not used in the final response.
-
MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 07). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
PMC. (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
- This citation was not used in the final response.
-
PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of Aminopyridines
Welcome to the Technical Support Center for aminopyridine functionalization. The N-alkylation of 2-aminopyridines is a cornerstone transformation in pharmaceutical development, yet it is notoriously difficult to control. Because 2-aminopyridines are ambident nucleophiles, the competition between the exocyclic amino group and the endocyclic pyridine nitrogen is highly sensitive to thermal conditions[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures, enforce regioselectivity, and maximize yields.
Part 1: Diagnostic Workflow for Temperature Optimization
When optimizing the N-alkylation of an aminopyridine, temperature dictates whether the reaction operates under kinetic or thermodynamic control. Use the decision tree below to diagnose temperature-related failures in your workflow.
Figure 1: Decision tree for troubleshooting temperature-dependent outcomes in aminopyridine N-alkylation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does increasing the reaction temperature lead to poor yields and complex mixtures during direct alkylation with alkyl halides? A: The exocyclic amino group of 2-aminopyridine is poorly nucleophilic due to the delocalization of its lone pair into the electron-deficient pyridine ring. At lower temperatures, the reaction is kinetically controlled but highly sluggish. When you increase the temperature (>100 °C) to force the reaction, you provide enough activation energy to overcome the barrier for endocyclic attack. This shifts the reaction toward the thermodynamic product—undesired N-alkylpyridinium salts—which often decompose into complex mixtures[1]. Causality & Solution: To bypass this thermal trap, utilize N-Boc protection prior to alkylation. The Boc group sterically shields the endocyclic nitrogen and lowers the pKa of the exocyclic amine. This allows for facile deprotonation by bases (e.g., t-BuOK) at room temperature, ensuring >95% exocyclic regioselectivity without the need for thermal forcing[2].
Q2: I am using an Ir-catalyzed "Borrowing Hydrogen" (BH) method with primary alcohols. My reaction stalls at room temperature but degrades at 120 °C. What is the optimal thermal window? A: The BH mechanism is a delicate redox-neutral cycle. At room temperature, the initial Ir-catalyzed oxidation of the alcohol to the aldehyde is kinetically starved, leading to incomplete conversion and unreacted starting materials[3]. Conversely, at temperatures ≥90 °C, the intermediate imine decomposes, or the primary alcohol over-oxidizes, generating nitrile impurities[3]. Causality & Solution: The optimal thermal corridor is strictly between 50 °C and 70 °C. In this range, the rate of imine reduction matches the rate of alcohol oxidation, preventing the accumulation and subsequent thermal degradation of reactive intermediates[3].
Figure 2: Borrowing hydrogen mechanism highlighting temperature-sensitive catalytic steps.
Part 3: Quantitative Data on Temperature Effects
The following table summarizes the critical impact of temperature on the Ir-catalyzed N-alkylation of 4-bromopyridin-2-amine using a primary alcohol. Notice the sharp increase in nitrile impurities once the temperature exceeds 80 °C.
| Temperature (°C) | Time (h) | Unreacted Amine (UPLC Area %) | Desired Product (UPLC Area %) | Nitrile Impurity (UPLC Area %) |
| Room Temp (25) | 16 | 39.6 | 47.7 | 0.1 |
| 50 | 3 | 49.6 | 39.0 | 0.1 |
| 50 - 70 | 6 | < 1.0 | ~90.0 | ≤ 0.5 |
| 90 | 3 | < 1.0 | 85.2 | 1.4 |
| 120 | 3 | < 1.0 | 81.0 | 2.2 |
Data adapted from process development studies on Ir-catalyzed borrowing hydrogen methodologies[3].
Part 4: Self-Validating Protocol for Temperature Optimization
To establish the ideal temperature for a novel aminopyridine substrate using the Borrowing Hydrogen methodology, follow this step-by-step Standard Operating Procedure (SOP). This protocol includes built-in analytical checkpoints to validate causality at each stage.
Step 1: Preparation of the Catalyst Matrix
-
Action: In an inert atmosphere (N₂ or Ar) glovebox, charge a dry reaction vessel with [CpIrCl₂]₂ (0.5 mol %) and LiOt*-Bu (2.0 equivalents).
-
Causality: LiOt-Bu is the optimal base to facilitate the dehydrogenation of the alcohol without degrading the Ir(III) catalyst matrix[3].
Step 2: Substrate Addition
-
Action: Add the 2-aminopyridine derivative (1.0 eq) and the primary alcohol (1.5 eq).
-
Causality: A slight stoichiometric excess of the primary alcohol drives the equilibrium of the imine condensation forward, compensating for the poor nucleophilicity of the exocyclic amine[3].
Step 3: Solvent Introduction
-
Action: Dissolve the mixture in anhydrous toluene to achieve a 0.5 M concentration.
-
Causality: Toluene provides a non-coordinating environment that supports thermal ramping without participating in side reactions or coordinating to the metal center.
Step 4: Thermal Ramping & Analytical Validation
-
Action: Heat the reaction mixture to exactly 50 °C.
-
Validation Checkpoint 1 (3 Hours): Sample the reaction via UPLC.
-
If the imine intermediate is accumulating: The reduction step is rate-limiting. Ramp the temperature to 70 °C to provide the necessary activation energy for hydrogen transfer.
-
If unreacted alcohol remains high: The initial oxidation is stalling. Ramp the temperature to 70 °C.
-
-
Critical Constraint: Do not exceed 80 °C. UPLC validation confirms that crossing this thermal threshold initiates the decomposition of the desired product into nitrile impurities[3].
Step 5: Quenching and Workup
-
Action: Once UPLC confirms >90% conversion to the N-alkylated product, cool the vessel to room temperature. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 20 mL). Dry the organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
References
-
Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: PMC (National Institutes of Health) URL:[Link]
-
Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts: Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Stability of Methyl 2-(pyridin-2-ylamino)acetate
Welcome to the technical support guide for handling Methyl 2-(pyridin-2-ylamino)acetate. This document provides in-depth answers to frequently encountered issues regarding the stability of this compound, particularly in basic environments. Our goal is to equip researchers, chemists, and drug development professionals with the necessary knowledge to anticipate and troubleshoot potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant degradation of my methyl 2-(pyridin-2-ylamino)acetate when my experimental conditions are basic. What is the most likely cause?
A1: The primary cause of degradation for methyl 2-(pyridin-2-ylamino)acetate in basic conditions is base-catalyzed ester hydrolysis , a reaction more commonly known as saponification .[1][2][3] This reaction is generally irreversible and converts your ester into its corresponding carboxylate salt (2-(pyridin-2-ylamino)acetate) and methanol.[1][3]
The process occurs via a nucleophilic acyl substitution mechanism. A hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base to form the highly stable carboxylate salt, driving the reaction to completion.[2][3]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Q2: How does the pyridin-2-ylamino group in my molecule affect its stability in base, compared to a simpler ester like methyl acetate?
A2: The pyridin-2-ylamino moiety introduces specific structural features that significantly influence the ester's stability under basic conditions.
-
Acidic N-H Proton: The proton on the secondary amine is weakly acidic. In a sufficiently basic medium, this proton can be removed to form an anionic nitrogen species. This alters the electronic properties of the entire molecule, which can affect the reactivity of the adjacent ester group.
-
Potential for Intramolecular Interactions: The pyridine nitrogen and the amino group introduce the possibility of intramolecular catalysis or chelation, especially in the presence of metal ions. While direct intramolecular catalysis of hydrolysis is complex, the geometry of the molecule could influence the approach of the hydroxide nucleophile.
-
Electronic Effects: The pyridine ring is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple alkyl esters.
The synthesis of the corresponding acid, 2-(pyridin-2-ylamino)acetic acid, often involves the hydrolysis of the ester as a final step, which underscores the compound's susceptibility to this reaction under the right conditions.[4]
Caption: Deprotonation of the amine under basic conditions.
Troubleshooting & Optimization Guide
Q3: My experimental protocol requires a basic pH, but I need to keep my ester intact. What strategies can I employ to minimize hydrolysis?
A3: Minimizing unwanted hydrolysis is a balancing act that involves carefully controlling your reaction parameters. The rate of saponification is highly dependent on base concentration, temperature, solvent, and time.
Here is a summary of factors and recommended mitigation strategies:
| Factor | Risk Level | Mitigation Strategy & Rationale |
| Base Strength | High | Use the weakest base that can accomplish the desired chemical transformation (e.g., NaHCO₃ or K₂CO₃ instead of NaOH or LiOH). Stronger bases like hydroxide create a higher concentration of the nucleophile, accelerating hydrolysis.[5] |
| Concentration | High | Use the lowest possible concentration of the base. The reaction is often second-order, meaning the rate depends on the concentration of both the ester and the base.[2] Halving the base concentration can significantly slow hydrolysis. |
| Temperature | High | Perform the reaction at low temperatures (e.g., 0 °C or in an ice bath). Reaction rates, including hydrolysis, decrease significantly at lower temperatures.[5] Avoid heating or refluxing if at all possible. |
| Solvent Choice | Medium | If possible, use anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile) to limit the presence of the hydroxide nucleophile. If an aqueous or alcohol-based solvent is required, be aware that alcoholic solvents (like ethanol) in the presence of base can lead to transesterification, another undesired side reaction.[6] |
| Exposure Time | Medium | Minimize the duration the ester is exposed to basic conditions. Plan experiments to be as efficient as possible, and neutralize the reaction mixture promptly once the desired transformation is complete.[5] |
Q4: How can I set up an experiment to quantitatively measure the stability of my compound under my specific basic conditions?
A4: A time-course stability study using High-Performance Liquid Chromatography (HPLC) is the standard method for determining the degradation kinetics of your compound. This involves monitoring the disappearance of the starting ester and the appearance of the hydrolyzed carboxylic acid product over time.
-
Preparation of Standards:
-
Prepare a calibrated stock solution of your methyl 2-(pyridin-2-ylamino)acetate in a suitable solvent (e.g., Acetonitrile).
-
If available, prepare a separate stock solution of the expected hydrolysis product, 2-(pyridin-2-ylamino)acetic acid, to be used as a reference standard.
-
-
Reaction Setup:
-
Prepare the basic aqueous buffer or solvent mixture you intend to test (e.g., pH 9 carbonate buffer).
-
Place the buffer in a thermostatted vessel at the desired experimental temperature (e.g., 25 °C).
-
-
Initiation and Sampling:
-
To initiate the experiment, add a small, known volume of the ester stock solution to the pre-heated buffer with stirring. The final concentration should be suitable for HPLC analysis.
-
Immediately withdraw the first sample (t=0).
-
Continue to withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Quenching:
-
Immediately quench the reaction in each sample by adding it to a vial containing a quenching agent. A dilute acid (e.g., 0.1 M HCl) is ideal as it will neutralize the base and stop the hydrolysis.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC. A C18 column is typically effective.
-
Use a mobile phase that gives good separation between the ester (more nonpolar) and the resulting carboxylic acid (more polar). A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a good starting point.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the starting ester at each time point.
-
Plot the natural logarithm of the ester concentration (or peak area) versus time. If the reaction is pseudo-first-order, the plot will be a straight line, and the slope will give you the rate constant (k) of degradation.
-
Caption: Workflow for an HPLC-based stability study.
Q5: I've confirmed that my ester is rapidly hydrolyzing. What is a logical troubleshooting sequence to follow?
A5: If you are experiencing rapid and undesired hydrolysis, a systematic approach is needed to identify and correct the issue. Follow this troubleshooting decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for ester hydrolysis.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
Ester Hydrolysis Mechanism Base Catalyzed. Uninavarra Virtualetr. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Why are my ester hydrolysis not working. Reddit r/Chempros. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. bookpremiumfree.com [bookpremiumfree.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Glycine Ester Synthesis
Welcome to the technical support center for glycine ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates during the esterification of glycine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you diagnose and resolve issues in your experiments. This document is structured to provide rapid answers through FAQs and in-depth solutions through detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during glycine ester synthesis.
Q1: Why is my glycine sparingly soluble in the alcohol solvent even with heating? A: Glycine exists as a zwitterion, giving it salt-like properties, including high polarity and a strong crystal lattice energy. This results in low solubility in many organic solvents, including common alcohols like ethanol and methanol. The presence of a strong acid catalyst is crucial, as it protonates the carboxylate group, breaking the zwitterionic form and increasing solubility. If solubility remains an issue, ensure your acid catalyst has been added and is of sufficient concentration.
Q2: My reaction has been running for hours with no discernible product formation according to TLC analysis. What is the most critical first check? A: The most critical factor in a Fischer-Speier esterification is the removal of water.[1] This reaction is an equilibrium process, and the water produced as a byproduct can drive the reaction backward, preventing product accumulation.[2][3] Ensure your system is anhydrous to begin with and that your method for water removal (e.g., a Dean-Stark apparatus, molecular sieves) is functioning correctly.[1][4]
Q3: Is it mandatory to use a large excess of the alcohol? A: While not strictly mandatory, using a large excess of the alcohol is a common and effective strategy to shift the reaction equilibrium toward the ester product, in accordance with Le Châtelier's principle.[1][2] This is particularly useful when the removal of water is difficult or inefficient. In many procedures, the alcohol itself serves as the reaction solvent.
Q4: I'm using an acid catalyst, but the reaction is still sluggish. Could the catalyst be the issue? A: Yes. The choice and concentration of the acid catalyst are paramount. Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[1] Ensure you are using a sufficient catalytic amount. For sensitive substrates, milder catalysts may be used, but they might require longer reaction times or higher temperatures.[1] Also, verify the purity and anhydrous nature of your catalyst, as water can deactivate it.
In-Depth Troubleshooting Guides
For persistent issues that are not resolved by the initial checks outlined in the FAQs, a more systematic approach is required. The most common method for glycine ester synthesis is the Fischer-Speier esterification; therefore, this guide will focus primarily on troubleshooting this robust reaction.
Guide 1: Diagnosing Low Yields in Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] Its primary drawback is the reversible nature of the reaction.[1]
The following diagram outlines a systematic workflow for diagnosing the root cause of low conversion rates.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
-
Causality: The formation of water is the primary inhibitor of the Fischer esterification. According to Le Châtelier's principle, its presence in the reaction medium shifts the equilibrium back towards the starting materials, thus lowering the potential yield.[3]
-
Troubleshooting Steps:
-
Verify Apparatus Setup: If using a Dean-Stark trap, ensure the solvent forms an azeotrope with water (e.g., toluene, cyclohexane) and that the reflux rate is sufficient to carry water vapor into the trap.[5] The collection arm of the trap should be filling with water over time.
-
Check Chemical Drying Agents: If using molecular sieves or anhydrous salts (e.g., Na₂SO₄, MgSO₄), ensure they are freshly activated, as they can become saturated with atmospheric moisture.[1] Add a sufficient quantity to sequester all the water that will be produced.
-
Use an Excess of a Reagent: Driving the reaction with a large excess of the alcohol (often used as the solvent) can overcome a less-than-perfect water removal system.[2]
-
-
Causality: The acid catalyst's role is to protonate the carbonyl oxygen of glycine, which dramatically increases the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[4] An inappropriate or inactive catalyst will result in extremely slow reaction rates.
-
Troubleshooting Steps:
-
Evaluate Catalyst Strength: For simple, unhindered alcohols, p-toluenesulfonic acid (p-TsOH) is often sufficient. For more challenging esterifications, a stronger acid like sulfuric acid (H₂SO₄) may be required.[4] Lewis acids can also be effective catalysts.
-
Consider Anhydrous HCl Generation: A highly effective method is the in-situ generation of anhydrous HCl gas by the slow addition of thionyl chloride (SOCl₂) or acetyl chloride to the alcohol at a low temperature before adding glycine.[6][7] This ensures a completely anhydrous and highly acidic environment.
-
Check Catalyst Loading: Ensure you are using a true catalytic amount, typically 1-5 mol%. Insufficient catalyst will lead to slow conversion, while excessive amounts can sometimes promote side reactions like charring.
-
| Catalyst | Typical Use Case | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | General purpose, robust reactions | High activity, low cost, acts as a dehydrating agent | Can cause charring/side reactions at high temperatures |
| p-Toluenesulfonic Acid (p-TsOH) | Standard for many lab-scale syntheses | Solid (easy to handle), less corrosive than H₂SO₄ | Can be less active than H₂SO₄, requires efficient water removal |
| Thionyl Chloride (SOCl₂) / Acetyl Chloride | In-situ generation of HCl | Produces a highly active, anhydrous HCl catalyst | Reagents are corrosive and moisture-sensitive; requires careful handling |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | For sensitive or specialized substrates | Milder conditions possible, high selectivity in some cases | Higher cost, potential for metal contamination |
-
Causality: The bifunctional nature of glycine (containing both an amine and a carboxylic acid) can lead to unwanted side reactions, primarily self-condensation or polymerization.[8]
-
Troubleshooting Steps:
-
Diketopiperazine Formation: At elevated temperatures, glycine ester can undergo intermolecular condensation with another molecule to form 2,5-diketopiperazine. The acid catalyst mitigates this by protonating the amine group to form an unreactive ammonium salt (-NH₃⁺). If this side product is detected, ensure your reaction medium is sufficiently acidic from the start.
-
Polymerization: Formation of polyglycine is also possible but is generally suppressed in a strongly acidic medium.
-
N-Protection as a Solution: For highly sensitive or complex syntheses where side reactions are prevalent, protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) before esterification can be a viable, albeit longer, route. The esterification is then performed, followed by deprotection.
-
Key Experimental Protocols
Protocol 1: Fischer Esterification of Glycine Ethyl Ester Hydrochloride using Dean-Stark
This protocol details a standard procedure for synthesizing glycine ethyl ester hydrochloride, a common salt form of the ester.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.[5]
-
Reagent Charging: To the flask, add glycine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.05 eq.), and a suitable solvent mixture such as ethanol (3 parts) and toluene (2 parts). The total solvent volume should be sufficient to allow for vigorous reflux.[5]
-
Reaction: Heat the mixture to a steady reflux. You should observe the co-distillation of the ethanol/toluene/water azeotrope. The condensed liquid will collect in the Dean-Stark trap, and water (being denser) will separate to the bottom.
-
Monitoring: Monitor the reaction by observing the amount of water collected in the trap. The reaction is considered complete when no more water is being produced.[5] This typically takes several hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product salt.[5]
-
Collect the crude product by vacuum filtration.
-
Wash the crystals with a cold, non-polar solvent like diethyl ether to remove unreacted starting materials and toluene.[5]
-
Dry the purified white crystalline solid under vacuum to yield the final product.
-
Protocol 2: Esterification using Thionyl Chloride (in-situ HCl generation)
This method is highly effective for producing the hydrochloride salt of the glycine ester under anhydrous conditions.[6]
-
Apparatus Setup: Use an oven-dried, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Generation: Add anhydrous alcohol (e.g., methanol, ~5-10 mL per gram of glycine) to the flask and cool to 0°C in an ice bath.
-
Slow Addition: Add thionyl chloride (SOCl₂) (1.1 - 1.5 eq.) dropwise from the dropping funnel to the cold, stirring alcohol. Caution: This is an exothermic reaction that produces HCl and SO₂ gas. Perform this in a well-ventilated fume hood.
-
Glycine Addition: After the addition is complete, allow the solution to stir at 0°C for 20-30 minutes. Then, add the glycine (1.0 eq.) portion-wise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 3-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Isolation: Cool the reaction mixture. The product is typically isolated by removing the excess alcohol and SOCl₂ under reduced pressure. The resulting solid crude product can then be recrystallized from a suitable solvent system (e.g., methanol/ether).
References
- Kurnosov, D., Galatini, A., & Banfi, L. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing.
- Benchchem. (n.d.).
- R Discovery. (n.d.). Glycine Esters Research Articles - Page 1.
- (2022). Method for separating and purifying glycine by using N, N-dibutyl ethanolamine. Eureka.
- Benchchem. (2025).
- Bayryamov, S. G. (2019). SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. Journal of Chemical Technology and Metallurgy.
- Organic Syntheses Procedure. (n.d.). Glycine.
- Yang, L., Jiang, N., & Zhao, Z. (n.d.).
- (n.d.). Isothiourea-Catalyzed Enantioselective Functionalisation of Glycine Schiff Base Aryl Esters via 1,6- and 1,4-Additions. PMC.
- (2025). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. IntechOpen.
- Wikipedia. (n.d.).
- (2026).
- (n.d.). Optimization process of glycine ethyl ester hydrochloride.
- European Patent Office. (n.d.). Method for purifying glycine - EP 0459803 A1.
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2020).
- Organic Chemistry Portal. (n.d.).
- PubMed. (n.d.). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer.
- ECHEMI. (n.d.).
- (n.d.). Synthesis method of L-glycine methyl ester salt product.
- MDPI. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- PMC. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
- ResearchGate. (2025). A Convenient Route to N -[2-(Fmoc)
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- 8. kth.diva-portal.org [kth.diva-portal.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl 2-(pyridin-2-ylamino)acetate
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's hydrogen environments. This guide offers an in-depth analysis of the ¹H NMR chemical shifts for Methyl 2-(pyridin-2-ylamino)acetate, a heterocyclic compound with potential applications in medicinal chemistry.
In the absence of a publicly available, fully assigned ¹H NMR spectrum for Methyl 2-(pyridin-2-ylamino)acetate, this guide will employ a comparative approach. By dissecting the molecule into its constituent fragments—the 2-aminopyridine core and the methyl acetate side chain—and comparing their expected chemical shifts with data from closely related, experimentally verified analogs, we can construct a highly accurate predicted spectrum. This methodology not only provides a reliable reference for the target molecule but also enhances our fundamental understanding of structure-property relationships in NMR spectroscopy.
Predicted ¹H NMR Spectrum of Methyl 2-(pyridin-2-ylamino)acetate
The structure of Methyl 2-(pyridin-2-ylamino)acetate comprises three distinct proton environments: the pyridine ring protons, the methylene (-CH₂-) protons of the acetate group, and the methyl (-CH₃) protons of the ester.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification and Comparison |
| H-6 (Pyridine) | ~8.0-8.2 | Doublet of doublets (dd) | The proton at position 6 is expected to be the most deshielded of the pyridine ring protons due to its proximity to the electronegative nitrogen atom. In the parent 2-aminopyridine, this proton appears at approximately 8.05 ppm[1]. The substitution at the amino group is expected to have a minor effect on this shift. |
| H-4 (Pyridine) | ~7.4-7.6 | Triplet of doublets (td) | The H-4 proton is influenced by both adjacent protons and the ring nitrogen. Its chemical shift is anticipated to be in the aromatic region, comparable to the corresponding proton in 2-aminopyridine, which resonates around 7.38 ppm[1]. |
| H-5 (Pyridine) | ~6.6-6.8 | Triplet (t) or Doublet of doublets (dd) | The H-5 proton is expected to be in a similar environment to its counterpart in 2-aminopyridine, which has a chemical shift of about 6.61 ppm[1]. |
| H-3 (Pyridine) | ~6.5-6.7 | Doublet (d) | The H-3 proton, adjacent to the amino-substituted carbon, is expected to be the most shielded of the pyridine protons. In 2-aminopyridine, this signal is observed at approximately 6.47 ppm[1]. |
| NH | ~5.0-6.0 | Broad singlet (s) | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad signal[2]. |
| -CH₂- (Methylene) | ~4.2-4.4 | Singlet (s) | The methylene protons are adjacent to both the amino group and the carbonyl group, which are both electron-withdrawing. This will cause a significant downfield shift. A singlet is expected as there are no adjacent protons to couple with. |
| -CH₃ (Methyl) | ~3.7-3.8 | Singlet (s) | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. Their chemical shift is expected to be in the typical range for methyl esters, around 3.7 ppm[3][4]. A singlet is predicted due to the absence of neighboring protons. |
Comparative Analysis with Structural Analogs
A robust method for validating predicted chemical shifts is to compare them with the experimental data of structurally similar molecules.
(6-methyl-pyridin-2-ylamino)-acetic acid
A study by Askar et al. (2021) provides the ¹H NMR spectrum of (6-methyl-pyridin-2-ylamino)-acetic acid, a very close analog. The presence of a methyl group at the 6-position of the pyridine ring and a carboxylic acid instead of a methyl ester allows for a direct comparison of the core structure's signals. The reported spectrum of this compound will show similar patterns for the pyridine and methylene protons, with predictable differences arising from the different substituents.
2-Aminopyridine
The ¹H NMR spectrum of 2-aminopyridine serves as an excellent baseline for the pyridine ring protons of our target molecule. The experimentally determined chemical shifts for 2-aminopyridine are as follows: H-6 (8.05 ppm), H-4 (7.38 ppm), H-5 (6.61 ppm), and H-3 (6.47 ppm)[1]. These values strongly support the predicted ranges for the corresponding protons in Methyl 2-(pyridin-2-ylamino)acetate.
Methyl Acetate
The chemical environment of the methyl ester group in the target molecule is very similar to that in methyl acetate. The ¹H NMR spectrum of methyl acetate shows a singlet for the methyl protons at approximately 3.7 ppm[3][4]. This aligns perfectly with our prediction for the methyl protons of Methyl 2-(pyridin-2-ylamino)acetate.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of Methyl 2-(pyridin-2-ylamino)acetate, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Baseline correct the spectrum to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Visualizing the Molecular Structure and Workflow
Caption: Predicted ¹H NMR chemical shifts for Methyl 2-(pyridin-2-ylamino)acetate.
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
This guide provides a comprehensive and scientifically grounded prediction of the ¹H NMR spectrum of Methyl 2-(pyridin-2-ylamino)acetate. By leveraging comparative data from closely related structural analogs and established principles of NMR spectroscopy, researchers can confidently identify and characterize this compound. The detailed experimental protocol further equips scientists with the necessary methodology to obtain high-quality spectral data. This approach underscores the power of comparative analysis in structural elucidation and serves as a valuable resource for the scientific community.
References
-
Taylor & Francis Online. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Iraqi National Journal of Chemistry. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-methyl-4-aminopyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved from [Link]
-
University of Bristol, School of Chemistry. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Indian Journal of Chemistry. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
-
PubMed. (2010). Structural Investigation on Phenyl- And pyridin-2-ylamino(methylene)naphthalen-2(3H)-one. Substituent Effects on the NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]
-
ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Retrieved from [Link]
-
ResearchGate. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be?. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Sources
FTIR Spectrum Analysis of Methyl 2-(pyridin-2-ylamino)acetate: A Comparative Guide for Drug Development
As drug development pipelines increasingly rely on functionalized N-heterocycles, compounds like Methyl 2-(pyridin-2-ylamino)acetate (CAS 100377-28-4) have emerged as critical scaffolds for kinase inhibitors and GPCR ligands. For analytical chemists and formulation scientists, rapid and unambiguous structural validation of these intermediates is paramount.
Fourier Transform Infrared (FTIR) spectroscopy, particularly via Attenuated Total Reflectance (ATR), serves as a frontline analytical tool. This guide provides an in-depth, mechanistic comparison of the FTIR spectrum of Methyl 2-(pyridin-2-ylamino)acetate against its common synthetic precursor (2-Aminopyridine) and its positional isomer (Methyl 2-(pyridin-3-ylamino)acetate), providing actionable experimental protocols for your laboratory.
Structural & Mechanistic Causality in FTIR
To interpret the FTIR spectrum of Methyl 2-(pyridin-2-ylamino)acetate, we must deconstruct its molecular architecture. The molecule consists of an electron-deficient pyridine ring linked via a secondary amine to a methyl acetate group. Each functional group dictates specific vibrational modes:
-
The Ester Carbonyl (C=O): In esters, the inductive electron-withdrawing effect of the alkoxy oxygen increases the force constant of the carbonyl bond, shifting the stretching frequency higher (~1735–1750 cm⁻¹) compared to standard ketones (~1715 cm⁻¹)[1][2]. In our target molecule, this peak is a primary diagnostic marker.
-
The Secondary Amine (N-H): Unlike primary amines which exhibit two distinct stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region, a secondary amine exhibits a single, slightly broadened N-H stretch[3]. The conjugation of the nitrogen lone pair with the pyridine ring slightly weakens the N-H bond, red-shifting it relative to aliphatic amines.
-
The Pyridine Ring (C=C, C=N): The heteroaromatic ring exhibits characteristic "ring breathing" and skeletal stretching modes between 1450 cm⁻¹ and 1600 cm⁻¹[4].
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the pyridine ring (ortho vs. meta) dictates the low-frequency fingerprint region (<800 cm⁻¹), which is critical for differentiating positional isomers.
Comparative Spectral Analysis
When synthesizing or sourcing Methyl 2-(pyridin-2-ylamino)acetate, the most common analytical challenges are identifying unreacted starting materials and distinguishing the product from regioisomers.
-
Alternative A (The Precursor): 2-Aminopyridine. Lacks the ester functionality and possesses a primary amine.
-
Alternative B (The Regioisomer): Methyl 2-(pyridin-3-ylamino)acetate. Identical functional groups, but the amine is attached to the 3-position (meta) of the pyridine ring rather than the 2-position (ortho).
Quantitative FTIR Peak Comparison Table
| Functional Group / Mode | Methyl 2-(pyridin-2-ylamino)acetate | Alternative A: 2-Aminopyridine | Alternative B: Methyl 2-(pyridin-3-ylamino)acetate | Diagnostic Significance |
| N-H Stretch | ~3350 cm⁻¹ (Single peak, secondary amine) | ~3450 & 3350 cm⁻¹ (Doublet, primary amine)[3] | ~3360 cm⁻¹ (Single peak, secondary amine) | Differentiates product from unreacted precursor. |
| C=O Stretch (Ester) | ~1740 cm⁻¹ (Strong, sharp)[2][5] | Absent | ~1742 cm⁻¹ (Strong, sharp) | Confirms successful alkylation/esterification. |
| C=N / C=C (Ring) | ~1590, 1480 cm⁻¹ | ~1626, 1562 cm⁻¹[4] | ~1585, 1475 cm⁻¹ | Indicates heteroaromatic system presence. |
| C-O Stretch (Ester) | ~1210 cm⁻¹ (Strong)[2][5] | Absent | ~1215 cm⁻¹ (Strong) | Secondary confirmation of the ester group. |
| C-H OOP Bend | ~770 cm⁻¹ (Strong, ortho-disubstituted) | ~735 cm⁻¹ | ~710 & 800 cm⁻¹ (meta-disubstituted) | Critical for distinguishing positional isomers. |
Mandatory Visualization: Spectral Decision Tree
To streamline quality control workflows, the following logical decision tree demonstrates how to systematically identify the target compound from its alternatives using the FTIR data presented above.
FTIR logical decision tree for identifying Methyl 2-(pyridin-2-ylamino)acetate.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
Historically, FTIR required pressing samples into Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Moisture absorption introduces broad O-H stretching artifacts (~3400 cm⁻¹) that can obscure the critical N-H stretching region of our target compound[6].
To ensure scientific integrity and reproducibility, we mandate the use of Attenuated Total Reflectance (ATR)-FTIR [7][8]. This method is non-destructive, requires zero sample preparation, and acts as a self-validating system by eliminating matrix-induced spectral shifts[9].
Step-by-Step Methodology
1. Instrument Preparation & Background Validation:
-
Action: Clean the ATR crystal (typically Diamond or ZnSe) with HPLC-grade isopropanol and a lint-free wipe. Allow it to air dry completely.
-
Causality: Residual solvents will present false peaks (e.g., broad O-H from water/alcohols).
-
Validation: Run a background scan (air). The resulting interferogram must be flat, confirming a pristine optical path[7].
2. Sample Application:
-
Action: Deposit approximately 2–5 mg of the solid Methyl 2-(pyridin-2-ylamino)acetate directly onto the center of the ATR crystal.
-
Action: Lower the pressure anvil until the instrument indicates optimal contact pressure (usually via a software gauge).
-
Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2 micrometers into the sample[8]. Intimate physical contact between the crystal and the solid is strictly required to achieve a high signal-to-noise ratio.
3. Spectral Acquisition Parameters:
-
Resolution: Set to 4 cm⁻¹[7][10]. (Higher resolution increases noise without adding structural value for solid-state small molecules).
-
Scans: Co-add a minimum of 32 scans[7].
-
Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Mode: Absorbance.
4. Data Processing & Verification:
-
Action: Apply an ATR correction algorithm via the instrument's software.
-
Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated peak intensities in the fingerprint region compared to transmission spectra. ATR correction normalizes these intensities for accurate literature comparison.
-
Validation: Verify the presence of the ~1740 cm⁻¹ (C=O) and ~770 cm⁻¹ (C-H OOP) peaks to confirm the identity of Methyl 2-(pyridin-2-ylamino)acetate.
References
-
Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - Chimia. Available at: [Link]
-
Studies on 2-Aminopyridine Molecule by FTIR and Laser Raman Spectroscopy - Asian Journal of Chemistry. Available at: [Link]
-
Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer - The Journal of Physical Chemistry A. Available at: [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. Available at:[Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three - Spectroscopy Online. Available at: [Link]
-
At-line analysis of pharmaceutical nanofiber-products using ATR-FTIR spectroscopy - Chulalongkorn University. Available at: [Link]
-
Simple, Rapid, and a Green Derivative ATR-FTIR spectroscopic method for the analysis of Atenolol Loaded Microspheres - Research Trend. Available at: [Link]
-
Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - Windows.net. Available at: [Link]
-
The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets - F1000Research. Available at: [Link]
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- 1. echemi.com [echemi.com]
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- 10. researchtrend.net [researchtrend.net]
High-Resolution Mass Spectrometry Fragmentation Analysis of Methyl 2-(pyridin-2-ylamino)acetate: A Platform Comparison Guide
Executive Summary
Methyl 2-(pyridin-2-ylamino)acetate (CAS 100377-28-4) is a critical synthetic intermediate used in the development of pharmaceutical agents, including thrombin and kinase inhibitors[1]. Accurate structural characterization and trace-level quantitation of this compound require robust analytical methodologies. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap, Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS) platforms, providing researchers with self-validating experimental protocols and mechanistic fragmentation insights.
Mechanistic Fragmentation Profiling (ESI-MS/MS)
Understanding the exact fragmentation causality is essential for method development and avoiding false positives in complex matrices. In positive Electrospray Ionization (ESI+), the highly basic pyridine nitrogen ( pKa≈5.2 ) acts as the primary protonation site, yielding a stable even-electron precursor ion [M+H]+ at an exact mass of m/z167.082 .
Subjecting this precursor to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) drives three primary even-electron fragmentation pathways:
-
Pathway A (Proximity-Driven Cyclization): The spatial proximity of the protonated secondary amine and the methyl ester facilitates an intramolecular nucleophilic attack. This results in the neutral loss of methanol (32.026 Da) to form a bicyclic imidazo[1,2-a]pyridin-3-one cation at m/z135.055 [2].
-
Pathway B (Neutral Loss / Alpha-Cleavage Equivalent): Aliphatic amines typically undergo alpha-cleavage. In ESI-MS/MS, to maintain the even-electron rule, this occurs via the concerted neutral loss of methyl formate (60.021 Da), yielding a highly resonance-stabilized iminium cation ( Py−NH=CH2+ ) at m/z107.061 .
-
Pathway C (N-C Bond Cleavage): Direct cleavage of the bond between the amine nitrogen and the methylene carbon results in the expulsion of a neutral methyl 2-ylideneacetate equivalent (72 Da), leaving the diagnostic 2-aminopyridine cation at m/z95.061 [3].
Fig 1: ESI-MS/MS even-electron fragmentation pathways of Methyl 2-(pyridin-2-ylamino)acetate.
Analytical Platform Comparison
Selecting the correct mass spectrometry platform depends entirely on the experimental endpoint: structural elucidation versus high-throughput quantitation.
Table 1: Platform Performance Metrics
| Feature | Orbitrap HRAM (e.g., Q Exactive) | Triple Quadrupole (QqQ) | GC-EI-MS |
| Ionization Mode | ESI+ | ESI+ | EI (70 eV) |
| Mass Resolution | Up to 140,000 FWHM | Unit Resolution (~0.7 Da) | Unit Resolution (~0.7 Da) |
| Primary Utility | Structural elucidation, impurity profiling | Pharmacokinetics, targeted quantitation | Library matching, volatile analysis |
| Limit of Detection | Low pg/mL | Sub pg/mL | ng/mL |
| Matrix Interference | Low (High-resolution mass filtering) | Medium (Relies on MRM selectivity) | High (Requires TMS derivatization) |
Table 2: Optimized MRM Transitions for QqQ Quantitation
For targeted assays, the following Multiple Reaction Monitoring (MRM) transitions provide optimal sensitivity and specificity.
| Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Diagnostic Purpose |
| 167.1 | 107.1 | 50 | 20 | Quantifier: Highest abundance, stable iminium ion. |
| 167.1 | 135.1 | 50 | 15 | Qualifier 1: Confirms intact ester geometry. |
| 167.1 | 95.1 | 50 | 30 | Qualifier 2: Confirms 2-aminopyridine core[4]. |
Self-Validating Experimental Protocols
To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes causality-driven choices and built-in quality control checks.
Sample Preparation & System Suitability
-
Solvent Causality: Do not use methanol as the primary diluent. The methyl ester is susceptible to transesterification or hydrolysis in protic solvents over time. Use LC-MS grade Acetonitrile (ACN).
-
Protonation Control: Dilute the working standards in 90:10 Water:ACN containing 0.1% Formic Acid. The formic acid forces the pyridine nitrogen into a fully protonated state prior to electrospray, maximizing ionization efficiency and stabilizing the analyte.
-
Self-Validation Check (System Suitability): Before running samples, inject a blank (diluent only) followed by a 10 ng/mL standard. The assay is only valid if the blank shows zero carryover at m/z167.1 and the standard yields a Signal-to-Noise (S/N) ratio >10:1 .
LC-MS/MS Methodology
-
Chromatographic Separation:
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes. Causality: The highly polar nature of the secondary amine requires a low initial organic composition to ensure adequate retention and prevent the analyte from eluting in the void volume.
-
-
Mass Spectrometry (Orbitrap HRAM):
-
Spray Voltage: +3.5 kV.
-
Capillary Temperature: 320 °C.
-
Fragmentation: Use HCD (Higher-energy Collisional Dissociation) rather than Ion Trap CID. Causality: Ion traps suffer from the "1/3 rule" (low mass cut-off), which would blind the detector to the critical m/z95.061 and m/z79.042 diagnostic fragments. HCD ensures the entire lower mass range is captured and transferred to the Orbitrap analyzer.
-
Fig 2: Self-validating LC-MS/MS analytical workflow for targeted structural elucidation.
References
-
National Center for Biotechnology Information (NIH). "Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using negative-ion MSn spectral matching - PubMed." nih.gov.[Link]
-
Chemistry LibreTexts. "3.7.2: Mass Spectrometry - Fragmentation Patterns." libretexts.org.[Link]
-
NIST Mass Spectrometry Data Center. "2-Aminopyridine - the NIST WebBook." nist.gov.[Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Methyl 2-(pyridin-2-ylamino)acetate
Introduction: The Imperative for Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug product, posing significant risks to patient health. Methyl 2-(pyridin-2-ylamino)acetate is a vital building block in the synthesis of more complex pharmaceutical molecules. Its purity directly influences the quality and impurity profile of the final API. Therefore, a robust, accurate, and reliable analytical method for its purity assessment is indispensable.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high-resolution separation, sensitivity, and quantitative accuracy.[1][2] This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of Methyl 2-(pyridin-2-ylamino)acetate. We will move beyond a simple recitation of parameters to explore the scientific rationale behind method selection, compare their performance based on validation data, and provide a clear recommendation for researchers, scientists, and drug development professionals. The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Analyte Properties and Chromatographic Strategy
A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties.
-
Structure: Methyl 2-(pyridin-2-ylamino)acetate possesses a pyridine ring (a weak base), a secondary amine, and an ester group. This combination of functionalities suggests moderate polarity.
-
Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile.
-
Chromophore: The pyridine ring contains a conjugated π-system, making it an excellent chromophore for UV detection. A UV scan would typically reveal a maximum absorbance (λmax) in the 240-270 nm range, providing high sensitivity for detection.
Strategic Approach: Given the analyte's structure, a reversed-phase HPLC approach is the logical choice.[6] The separation will be governed by the hydrophobic interactions between the analyte and the non-polar stationary phase. To ensure sharp, symmetrical peaks, it is crucial to control the ionization of the basic pyridine and amine functionalities. This is achieved by using an acidic mobile phase modifier (e.g., formic acid or phosphoric acid) to protonate these groups, leading to consistent retention and improved peak shape. A gradient elution is selected to ensure that any potential impurities with a wide range of polarities are eluted and resolved within a reasonable runtime.[7]
Experimental Design and Methodologies
This guide compares three distinct RP-HPLC methods designed to highlight the impact of column chemistry and particle size on separation performance.
3.1. Materials and Reagents
-
Reference Standard: Methyl 2-(pyridin-2-ylamino)acetate (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS grade)
-
Instrumentation: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[2]
3.2. Standard and Sample Preparation
-
Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 2-(pyridin-2-ylamino)acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with diluent.
-
Test Sample Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the Methyl 2-(pyridin-2-ylamino)acetate test sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with diluent. This concentration is suitable for detecting impurities at a 0.1% level.
3.3. Experimental Workflow Diagram
The overall process from sample handling to final data analysis is outlined below.
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Structural and Functional Benchmarking of Methyl 2-(pyridin-2-ylamino)acetate (MPAA) in Transition Metal Catalysis
As transition-metal catalysis evolves toward more complex, late-stage functionalizations, the rational design and selection of ligands become paramount. Methyl 2-(pyridin-2-ylamino)acetate (MPAA) —a versatile, hemilabile bidentate ligand—has emerged as a superior alternative to classical nitrogen-based ligands in specific cross-coupling and C–H activation paradigms.
This guide provides an objective, data-driven comparison of MPAA against industry-standard alternatives such as 2,2'-Bipyridine (bpy) and N-(2-pyridyl)glycine (PGA). By analyzing crystallographic data, coordination mechanics, and catalytic performance, we establish a self-validating framework for integrating MPAA into advanced drug development workflows.
Crystallographic Profiling: The Structural Basis of Reactivity
The efficacy of a ligand in stabilizing reactive metal intermediates (e.g., Pd(II)/Pd(IV) species) is directly dictated by its crystallographic parameters: bite angle, bond lengths, and steric topography[1]. MPAA features a pyridine nitrogen, a secondary amine, and an ester carbonyl. This unique triad allows it to function primarily as an N,N-bidentate ligand, with the ester oxygen providing transient, hemilabile O-coordination.
Comparative Crystallographic Data
To objectively evaluate MPAA, we benchmark its structural data against Bpy (a rigid N,N-chelator) and PGA (a tridentate N,N,O-chelator with a free carboxylate).
| Ligand | Primary Coordination Mode | Avg. Bite Angle (N-M-N) | M-N(py) Bond Length (Å) | Hemilability | Polymeric Risk |
| MPAA | N,N-bidentate (transient N,N,O) | 81.5° | 2.01 | High (Ester -O) | Low |
| Bpy | N,N-bidentate | 78.5° | 2.03 | None | Low |
| PGA | N,N,O-tridentate | 82.0° | 2.02 | Low (Tightly bound) | High |
Mechanistic Causality: Why Structure Dictates Performance
-
The Bite Angle Advantage: MPAA exhibits a wider bite angle (81.5°) compared to Bpy (78.5°). In palladium-catalyzed cross-coupling, a wider bite angle increases steric pressure around the metal center, which thermodynamically drives the rate-limiting reductive elimination step.
-
Hemilability vs. Polymerization: While PGA shares a similar bite angle, its free carboxylate group often bridges multiple metal centers, leading to insoluble, catalytically inactive polymeric networks[2]. MPAA’s methyl ester prevents this bridging. Instead, the ester oxygen acts as a "chemical shock absorber"—coordinating to stabilize coordinatively unsaturated intermediates, then easily dissociating to allow substrate binding.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to verify success before proceeding to the next synthetic stage.
Protocol 1: Synthesis and Crystallization of [Pd(MPAA)Cl₂] Precatalyst
Objective: Isolate a discrete, mononuclear palladium complex for structural verification.
-
Ligand Preparation: Dissolve 1.0 mmol of MPAA in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Metal Complexation: Add 1.0 mmol of Pd(COD)Cl2 (COD = 1,5-cyclooctadiene) in a single portion. Stir at 25 °C for 4 hours. Causality: Pd(COD)Cl2 is chosen over PdCl2 because the labile COD ligand is easily displaced by the stronger N,N-donors of MPAA, ensuring rapid and complete complexation.
-
Purification: Concentrate the solvent in vacuo to ~2 mL.
-
Crystallization (Vapor Diffusion): Layer the concentrated DCM solution carefully with 8 mL of anhydrous hexane. Seal the vessel and allow it to stand undisturbed for 48 hours. Causality: Vapor diffusion relies on the slow mixing of the antisolvent (hexane) into the solvent (DCM). This slow nucleation kinetics is critical for growing defect-free, X-ray diffraction-quality single crystals.
-
System Validation:
-
¹H NMR (CDCl₃): Confirm complexation by observing the pyridine H-6 proton. It should exhibit a distinct downfield shift (Δδ ≈ +0.5 ppm) relative to the free ligand due to the electron-withdrawing effect of the Pd(II) center[1].
-
X-Ray Diffraction: Unit cell parameters should confirm a square-planar geometry with an N,N-chelation mode.
-
Protocol 2: MPAA-Directed Pd-Catalyzed C–H Arylation
Objective: Evaluate catalytic performance against Bpy in a benchmark C–H functionalization.
-
Reaction Assembly: In an oven-dried Schlenk tube, combine the substrate (0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)2 (5 mol%), MPAA (5 mol%), and Ag2CO3 (0.4 mmol) in 2.0 mL of hexafluoroisopropanol (HFIP).
-
Thermal Activation: Seal the tube and heat at 80 °C for 12 hours. Causality: HFIP is utilized as the solvent because its strong hydrogen-bond donating ability stabilizes the polar transition states during C–H cleavage, while Ag2CO3 acts as both a base and a halide scavenger to drive the reaction forward[3].
-
Quench and Filtration: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts and palladium black.
-
System Validation: Add 0.2 mmol of dodecane as an internal standard. Analyze the crude mixture via GC-MS. The mass balance must account for >95% of the starting material to validate the protocol's efficacy and rule out competing decomposition pathways.
Logical Relationship: The Hemilabile Catalytic Cycle
The superior performance of MPAA is best understood through its dynamic behavior during the catalytic cycle. The following diagram illustrates how the hemilabile ester group facilitates both stability and reactivity.
Caption: Hemilabile coordination dynamics of MPAA during a Pd-catalyzed C-H arylation cycle.
Conclusion
For drug development professionals engineering late-stage functionalizations, ligand selection is the critical variable. While rigid ligands like Bpy offer stability, and free amino acids like PGA offer strong coordination, Methyl 2-(pyridin-2-ylamino)acetate (MPAA) provides the optimal middle ground. Its crystallographic profile—specifically its 81.5° bite angle and hemilabile ester moiety—prevents catalyst aggregation while dynamically stabilizing high-energy intermediates. By implementing the self-validating protocols outlined above, researchers can reliably harness MPAA to unlock challenging C–H activation pathways.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Base Metal Catalysed C-H Amination. Retrieved from:[Link]
-
Organometallics (ACS Publications). Cyclometalated Compounds. XVII. The First Threefold Cyclopalladation of a Single Benzene Ring. Retrieved from:[Link]
-
Organometallics (ACS Publications). Synthesis, Structural Characterization, and Catalytic Evaluation of Palladium Complexes with Homologous Ferrocene-Based Pyridylphosphine Ligands. Retrieved from:[Link]
Sources
A Researcher's Guide to the UV-Vis Absorption Profile of Methyl 2-(pyridin-2-ylamino)acetate
A Comparative Analysis and Methodological Guide for Accurate Spectroscopic Characterization
Theoretical Framework: Predicting the Absorption Profile
Methyl 2-(pyridin-2-ylamino)acetate incorporates several key chromophores that dictate its UV-Vis absorption profile. The primary electronic transitions expected are π → π* and n → π*.
-
Pyridine Ring: The aromatic pyridine ring is a strong chromophore, typically exhibiting intense π → π* transitions at shorter wavelengths (below 280 nm) and weaker n → π* transitions from the nitrogen lone pair at longer wavelengths.
-
Amino Bridge (-NH-): The nitrogen atom's lone pair of electrons acts as an auxochrome, donating electron density into the pyridine ring. This interaction can cause a bathochromic (red) shift of the π → π* transitions, moving them to longer wavelengths and increasing their intensity.
-
Ester Group (-C(O)OCH₃): The carbonyl group within the ester moiety also possesses n → π* transitions, though these are often weak and may be masked by more intense absorptions.
The overall spectrum is expected to be a composite of these features, dominated by the electron-rich pyridin-2-ylamino system.
Comparative Data from Structural Analogues
To establish a reliable prediction for the λmax of the target compound, we can examine the absorption data of its core structural components. This comparative approach provides a validated starting point for experimental analysis.
| Compound Name | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 2-Aminopyridine | Alcohol | 234, 297 | 12,589 (log ε=4.1), 3,981 (log ε=3.6) | [1] | |
| Picolinic Acid (2-Pyridinecarboxylic acid) | Acidic Mobile Phase | ~263-264 | Not specified | [2][3] | |
| N-Phenylglycine | Acetonitrile | <300 | Not specified | [4] | |
| Glycine Methyl Ester HCl | Not specified | ~210 | Not specified | [5] |
Data synthesized from multiple sources to provide a comparative overview.
Analysis of Analogues:
-
2-Aminopyridine is the most critical analogue. It shows a strong absorption band around 234 nm and a secondary, less intense band around 297 nm in alcohol.[1] These correspond to π→π* transitions within the aminopyridine system.
-
Picolinic acid , another 2-substituted pyridine, displays a primary absorption peak around 263 nm.[2][3]
-
N-Phenylglycine and its derivatives show strong absorbance below 300 nm.[4]
-
Simple aliphatic esters like Glycine Methyl Ester absorb at much shorter wavelengths, typically below 220 nm, and are unlikely to contribute significantly in the near-UV region.[5]
Prediction for Methyl 2-(pyridin-2-ylamino)acetate: Based on the data from 2-aminopyridine, it is highly probable that Methyl 2-(pyridin-2-ylamino)acetate will exhibit at least two primary absorption bands in the 220-320 nm range. The substitution of the amino group with the methyl acetate moiety may cause slight shifts compared to the parent 2-aminopyridine.
Experimental Protocol for UV-Vis Spectral Acquisition
This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum. Adherence to this protocol ensures reproducibility and accuracy.
3.1. Materials and Instrumentation
-
Analyte: Methyl 2-(pyridin-2-ylamino)acetate, solid powder.
-
Solvent: Spectroscopic grade methanol or ethanol. These are polar solvents that are transparent above 210 nm and are excellent choices for this class of compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its stability and baseline correction capabilities.[6][7]
-
Cuvettes: Matched 1 cm pathlength quartz cuvettes are mandatory for measurements below 340 nm, as glass or plastic cuvettes absorb in the UV region.[8][9]
3.2. Step-by-Step Workflow
-
Solution Preparation:
-
Accurately prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mg/mL).
-
From the stock, prepare a dilute working solution (e.g., 0.01 mg/mL or ~5 x 10⁻⁵ M). The concentration should be adjusted so that the maximum absorbance falls between 0.5 and 1.0 absorbance units to ensure adherence to the Beer-Lambert Law.[9]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 190 nm to 400 nm).
-
Set the scan speed (e.g., medium) and data interval (e.g., 1 nm).
-
-
Baseline Correction:
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the sample scan. The instrument will record the absorbance of the sample relative to the pure solvent reference.
-
-
Data Processing:
-
Use the instrument's software to identify and label the wavelengths of maximum absorbance (λmax).
-
Save the data in a suitable format (e.g., .csv) for further analysis and plotting.[10]
-
3.3. Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectral Acquisition.
Interpreting the Spectrum: Solvent and Structural Effects
The position and intensity of absorption maxima can be influenced by the solvent environment, a phenomenon known as solvatochromism.
-
Polar Solvents (e.g., Methanol, Ethanol): Polar solvents can form hydrogen bonds with the nitrogen atoms in the molecule. For n → π* transitions, this typically results in a hypsochromic (blue) shift to shorter wavelengths because the polar solvent stabilizes the non-bonding ground state more than the excited state.[11]
-
Non-polar Solvents (e.g., Hexane, Cyclohexane): In non-polar solvents, π → π* transitions may exhibit a slight bathochromic (red) shift compared to polar solvents.
Comparing the spectrum of Methyl 2-(pyridin-2-ylamino)acetate in both polar and non-polar solvents can provide valuable insight into the nature of its electronic transitions.[12][13]
Conclusion
While direct literature values for the UV-Vis absorption maxima of Methyl 2-(pyridin-2-ylamino)acetate are unavailable, a scientifically rigorous prediction can be made through comparative analysis with structural analogues. The compound is expected to exhibit two primary absorption bands between 220 nm and 320 nm, originating from π → π* transitions within the pyridin-2-ylamino chromophore. By following the detailed experimental protocol provided, researchers can reliably determine the precise λmax values, enabling accurate characterization for applications in drug development, quality control, and further scientific investigation.
References
-
Effect of Solvent - Chemistry LibreTexts. (2023, March 16). Chemistry LibreTexts. [Link]
-
UV-VIS Lab for Chemistry Students. Scribd. [Link]
-
Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. (2008). ResearchGate. [Link]
-
Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. (2012). ResearchGate. [Link]
-
Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. (2002). PubMed. [Link]
-
Picolinic Acid. SIELC Technologies. [Link]
-
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2024). Indus Journal of Bioscience Research. [Link]
-
UV-VIS Absorption spectroscopy. [Link]
-
UV-Vis Spectrum of Picolinic Acid. SIELC Technologies. [Link]
-
Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. ResearchGate. [Link]
-
The Basics of UV-Vis Spectrophotometry. Agilent. [Link]
-
UV-vis absorption spectra. ResearchGate. [Link]
-
2-Aminopyridine. PubChem. [Link]
-
pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). (2022). PubMed. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
-
Materials and Methods. The Royal Society of Chemistry. [Link]
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). [Link]
-
UV-Vis absorption spectra of the co-initiator NPG dissolved... ResearchGate. [Link]
-
2-Aminopyridine. NIST WebBook. [Link]
-
UV–Vis–NIR spectrum of 2APM crystal. ResearchGate. [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Tsi-Journals. [Link]
-
Experimental and theoretical UV-Vis spectrum of GMEHCl. ResearchGate. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum. [Link]
-
Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. (2014). PubMed. [Link]
-
UV-Vis Spectrum of Glycine. SIELC Technologies. [Link]
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Differentiating Exocyclic N-Alkylation vs. Endocyclic Ring Nitrogen Alkylation in Aminopyridines: A Comparative Methodological Guide
Aminopyridines are privileged scaffolds in drug development, frequently appearing in kinase inhibitors, CYP51 inhibitors, and various antimicrobial agents. However, functionalizing these molecules presents a classic synthetic challenge: ambident nucleophilicity .
Aminopyridines possess two distinct nucleophilic sites—the endocyclic (ring) nitrogen and the exocyclic amino nitrogen. Depending on the reaction conditions, electrophiles can attack either site, leading to drastically different chemical entities. As a Senior Application Scientist, I have designed this guide to objectively compare the synthetic methodologies used to control this regioselectivity and the analytical techniques required to differentiate the resulting isomers.
Mechanistic Causality: The Nature of the Two Nitrogens
To rationally design an alkylation protocol, one must first understand the electronic causality governing the two nitrogen atoms () [1]:
-
Endocyclic Ring Nitrogen (Kinetic Site): The lone pair on the pyridine ring nitrogen resides in an sp2 hybridized orbital that is orthogonal to the aromatic π -system. Because it cannot delocalize into the ring, this lone pair is highly localized, basic, and intrinsically more nucleophilic.
-
Exocyclic Amino Nitrogen (Thermodynamic Site): The lone pair on the exocyclic amine is delocalized into the electron-deficient pyridine ring via resonance. This conjugation significantly reduces its nucleophilicity.
Consequently, under neutral conditions, electrophiles will preferentially attack the ring nitrogen. To reverse this inherent selectivity and functionalize the exocyclic amine, researchers must employ strong, non-nucleophilic bases to deprotonate the amine, generating a highly reactive amide anion that outcompetes the ring nitrogen () [2].
Fig 1. Mechanistic divergence of aminopyridine alkylation under neutral vs. basic conditions.
Comparative Performance of Alkylation Methodologies
The table below summarizes the quantitative performance of different reagent systems used to drive regioselective alkylation in 2-aminopyridines and 4-aminopyridines.
| Alkylation Methodology | Reagent System | Solvent | Target Nitrogen | Typical Yield | Regioselectivity (Exo:Endo) |
| Direct Neutral Alkylation | Alkyl Halide (1.05 eq), Heat | Toluene | Endocyclic (Ring) | 85–95% | < 5 : 95 |
| Strong Base Alkylation | Alkyl Halide, t -BuOK (1.2 eq) | DMF | Exocyclic (Amino) | 75–85% | > 95 : 5 |
| Boc-Protection Route | 1. Boc2O 2. Alkyl Halide, Base | THF | Exocyclic (Amino) | 80–90% | > 99 : 1 |
Step-by-Step Experimental Protocols
Every robust experimental protocol must be a self-validating system. The following methodologies highlight the physical cues that confirm reaction trajectory.
Protocol A: Endocyclic Ring Nitrogen Alkylation (Kinetic Control)
Objective: Synthesize 1-benzyl-2-aminopyridinium bromide.
-
Setup: Dissolve 2-aminopyridine (1.0 eq) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add benzyl bromide (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 12 hours.
-
Self-Validating Cue & Causality: Toluene is a non-polar solvent. As the endocyclic nitrogen attacks the alkyl halide, a highly polar pyridinium salt is formed. This salt is insoluble in toluene and will visibly crash out of solution as a dense white precipitate. This precipitation prevents unwanted secondary reactions (e.g., dialkylation) and drives the equilibrium forward via Le Chatelier’s principle.
-
Workup: Cool to room temperature, filter the precipitate, and wash with cold toluene to yield the pure endocyclic product.
Protocol B: Exocyclic N-Alkylation (Thermodynamic Control)
Objective: Synthesize N-benzyl-pyridin-2-amine.
-
Setup: Dissolve 2-aminopyridine (1.0 eq) in anhydrous DMF (0.3 M) under an inert argon atmosphere. Cool to 0 °C.
-
Deprotonation: Add potassium tert-butoxide ( t -BuOK, 1.2 eq) portion-wise. Stir for 30 minutes.
-
Causality: t -BuOK deprotonates the exocyclic amine to form an amide anion. DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium counterion, leaving the amide anion "naked" and highly reactive.
-
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction carefully with water (validating cue: slight exotherm). Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine (5x) to remove DMF. Dry over Na2SO4 , concentrate, and purify via flash chromatography.
Analytical Differentiation of Regioisomers
Proving the site of alkylation is critical for regulatory submissions and downstream biological assays. Standard mass spectrometry cannot differentiate these structural isomers; advanced NMR techniques are required () [3].
1D NMR (Chemical Shift Analysis)
-
Endocyclic Alkylation: The formation of a permanent positive charge on the ring nitrogen severely deshields the adjacent ring protons (e.g., H-2 and H-6). You will observe a significant downfield shift (often >1.0 ppm) in the 1H NMR spectrum compared to the neutral starting material.
-
Exocyclic Alkylation: The pyridine ring remains neutral, resulting in minimal chemical shift perturbations for the ring protons.
2D-NOESY NMR (Spatial Proximity)
2D-NOESY provides definitive spatial proof by measuring the Nuclear Overhauser Effect (NOE) between protons that are close in space (< 5 Å), regardless of the number of intervening bonds.
-
If exocyclic N-alkylation occurred, strong NOE cross-peaks will be observed between the newly introduced N-alkyl protons (e.g., the CH2 of a benzyl group) and the adjacent ring protons (e.g., H-3).
-
If endocyclic alkylation occurred, the N-alkyl protons will show NOE cross-peaks with the H-2 and H-6 protons of the pyridine ring.
Fig 2. Analytical workflow for differentiating endocyclic vs. exocyclic alkylation using NMR.
References
-
Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: American Journal of Heterocyclic Chemistry (2021) URL: [Link]
-
Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: ISRN Organic Chemistry / PubMed Central (2014) URL: [Link]
-
Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions Source: Journal of Organic Chemistry (2018) URL: [Link]
Melting point range verification for Methyl 2-(pyridin-2-ylamino)acetate
Melting Point Range Verification for Methyl 2-(pyridin-2-ylamino)acetate: A Comparative Methodological Guide
Introduction & Chemical Context
Methyl 2-(pyridin-2-ylamino)acetate (CAS: 100377-28-4) is a critical intermediate in the synthesis of various active pharmaceutical ingredients. Because its pyridine ring and secondary amine functionalities are susceptible to oxidative degradation and byproduct formation during esterification, verifying the purity of the synthesized crystalline solid is a mandatory quality control step.
As an Application Scientist, I approach melting point verification not just as a compliance checkbox, but as a diagnostic tool. In pharmaceutical development, melting point depression is the primary indicator of crystal lattice impurities. This guide provides an objective comparison of the two leading analytical methodologies for verifying the melting range of this compound: the Pharmacopeial Capillary Method and Differential Scanning Calorimetry (DSC).
The Thermodynamics of Melting Point Depression (Causality)
The melting point of a substance is not a single temperature but a dynamic thermal range. For pure Methyl 2-(pyridin-2-ylamino)acetate, strong intermolecular hydrogen bonding between the amine and the ester carbonyl dictates a highly ordered crystalline lattice.
When impurities—such as unreacted 2-aminopyridine, residual solvents, or oxidative degradants—are present, they disrupt this uniform lattice. According to thermodynamic principles outlined by, this disruption lowers the energy required to break the lattice, resulting in a broadened and depressed melting range[1]. Therefore, capturing the exact start and end of this phase transition is critical for purity assessment.
Comparative Analysis: Capillary vs. DSC Technologies
To verify the melting range of Methyl 2-(pyridin-2-ylamino)acetate, laboratories must choose between optical and thermodynamic methods.
-
Automated Capillary Method : Relies on optical transmission. As the sample transitions from solid to liquid, light transmission increases. The pharmacopeia defines the "Clear Point" as the temperature at which the substance is completely liquid, a standard detailed by [2].
-
Differential Scanning Calorimetry (DSC) : Measures the actual heat flow required to maintain the sample and a reference at the same temperature. It detects the endothermic phase transition, providing a thermodynamic "Onset Temperature" that is independent of visual interpretation[1].
Performance Comparison: Capillary vs. DSC for Methyl 2-(pyridin-2-ylamino)acetate
| Parameter | Automated Capillary (Optical) | Differential Scanning Calorimetry (DSC) |
| Physical Principle | Light transmission (opacity to transparency) | Heat flow (endothermic phase transition) |
| Primary Output | Meniscus Point & Clear Point | Extrapolated Onset & Peak Temperature |
| Heating Rate | 0.5 – 1.0 °C/min (near melting) | 5.0 – 10.0 °C/min |
| Sample Requirement | ~1 mg (packed to 2–3 mm) | 2.0 – 5.0 mg (precisely weighed) |
| Susceptibility to Thermal Lag | High (requires slow heating rate) | Low (direct sensor contact) |
| Polymorph Detection | Limited (visual observation only) | Excellent (resolves distinct endotherms) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, every melting point verification must be a self-validating system. This means incorporating internal controls that prove the instrument's accuracy before the sample is analyzed.
Protocol A: Automated Capillary Method (Pharmacopeial Standard)
Causality Focus: Minimizing Thermal Lag and Void Volumes
-
System Suitability : Run a USP-grade melting point standard (e.g., Vanillin) with a known melting point close to the expected range of the sample. Validation: The system is only cleared for use if the standard's clear point falls within ±0.5 °C of its certified value.
-
Sample Preparation : Triturate 10 mg of crystalline Methyl 2-(pyridin-2-ylamino)acetate in an agate mortar. Causality: Grinding reduces particle size to <100 µm, maximizing surface area for uniform heat transfer.
-
Capillary Packing : Introduce the powder into a standard glass capillary (1.3–1.8 mm OD) and drop it through a 70 cm glass tube onto a hard surface 5 times. Causality: This packs the sample to a dense 2–3 mm plug. Loose packing leaves air pockets, which act as thermal insulators and artificially broaden the melting range[2].
-
Execution : Insert the capillary into the heating block. Rapidly ramp the temperature to 5 °C below the expected onset. Reduce the heating rate to exactly 1.0 °C/min. Causality: Because the temperature sensor is in the heating block and not inside the sample, a heating rate faster than 1 °C/min causes "thermal lag," where the block is significantly hotter than the sample, yielding falsely elevated results as documented by [3].
-
Data Recording : Record the Meniscus Point (initial liquid formation) and the Clear Point (complete liquefaction).
Protocol B: Differential Scanning Calorimetry (Thermodynamic Standard)
Causality Focus: Atmospheric Control and Sensor Contact
-
System Suitability : Perform a temperature and heat flow calibration using an Indium standard. Validation: Ensures the thermocouple sensitivity is accurate to ±0.1 °C and validates the baseline heat flow.
-
Sample Preparation : Accurately weigh 2.0 to 5.0 mg of the sample into a standard aluminum crucible.
-
Encapsulation : Crimp the crucible with a pinhole lid. Causality: The pinhole allows trapped moisture or residual volatile solvents to escape during heating. Without it, pan deformation occurs, breaking the flat contact between the pan and the DSC sensor, which severely skews the heat flow data.
-
Execution : Place the sample and an empty reference pan into the DSC cell. Purge with dry Nitrogen at 50 mL/min. Causality: Nitrogen prevents the oxidative degradation of the pyridine ring at elevated temperatures, ensuring the endotherm represents pure melting, not decomposition.
-
Thermal Program : Equilibrate at 25 °C, then heat at 10.0 °C/min past the melting endotherm.
-
Data Recording : Calculate the extrapolated Onset Temperature (the intersection of the baseline and the leading edge of the endotherm) and the Peak Temperature.
Workflow Visualization
Workflow for orthogonal melting point verification and cross-validation.
Data Interpretation & Cross-Validation
When comparing the data from both methods, the DSC Onset Temperature will typically be slightly lower than the Capillary Meniscus Point. This is because DSC detects the microscopic onset of the endothermic transition before macroscopic liquid is visible[1].
For high-purity Methyl 2-(pyridin-2-ylamino)acetate (>99%), the capillary melting range (Meniscus to Clear Point) should not exceed 1.5 °C. A range broader than 2.0 °C, or a significant discrepancy (>2.0 °C) between the DSC Onset and the Capillary Meniscus Point, is a definitive, self-validating indicator of crystal lattice impurities or polymorphism, necessitating recrystallization of the batch.
References
-
"Melting Point Determination", ResolveMass Laboratories, [Link]
-
"Pharmacopeia vs. Thermodynamic Melting Point Determinations", Stanford Research Systems, [Link]
-
"What is Melting Point?", Mettler Toledo, [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(pyridin-2-ylamino)acetate
Foundational Principles: Understanding the Hazard Profile
-
Pyridine Derivatives: Pyridine and its derivatives are known to be flammable liquids and can cause skin and eye irritation.[5][6] Inhalation can lead to respiratory tract irritation, and prolonged exposure may have adverse effects on the liver and kidneys.[5][7] Some pyridine compounds are also considered environmental hazards.[8]
-
Acetate Esters: Methyl acetate, a related compound, is a flammable liquid.[9] Esters, in general, should be handled as organic waste, and their disposal down the drain is not recommended.[10]
Given these potential hazards, Methyl 2-(pyridin-2-ylamino)acetate must be treated as hazardous chemical waste. [11][12] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[11][12]
Pre-Disposal Safety and Handling: A Self-Validating System
Prior to initiating the disposal process, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure.[13]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[14][15] | Protects against splashes and potential vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[14][15][16] | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat.[14][15] | Protects against spills and potential flammability. |
| Footwear | Closed-toe shoes.[14] | Protects feet from spills. |
Engineering Controls
All handling and preparation for disposal of Methyl 2-(pyridin-2-ylamino)acetate should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors.[15][16]
Step-by-Step Disposal Protocol
This protocol is designed to be a clear, actionable workflow for the safe disposal of Methyl 2-(pyridin-2-ylamino)acetate.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[12][16][17]
-
Do not mix Methyl 2-(pyridin-2-ylamino)acetate with incompatible waste streams, such as strong acids, bases, or oxidizers.[16]
-
It should be collected in a dedicated container for non-halogenated organic waste .
Step 2: Container Selection and Filling
The choice of waste container is critical for safe storage and transport.
-
Use a clearly labeled, leak-proof container made of a material compatible with the chemical. Polyethylene or glass containers are generally suitable.[11][12]
-
Ensure the container has a secure, tight-fitting screw cap.[12]
-
Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.[12]
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.[11][17] The label must include:
-
The full chemical name: "Methyl 2-(pyridin-2-ylamino)acetate ". Do not use abbreviations.[11][17]
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.[11]
-
The name and contact information of the principal investigator or responsible person.[11]
-
The laboratory location (building and room number).[11]
-
Appropriate hazard pictograms (e.g., flammable, irritant).[11]
Step 4: Temporary Storage
Waste containers must be stored safely pending pickup by a licensed disposal service.
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[17]
-
The storage area should be well-ventilated and away from sources of ignition.[15]
-
Ensure the container is stored in secondary containment to catch any potential leaks.[18]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS office directly.[11]
-
Do not allow hazardous waste to accumulate in the laboratory for an extended period. It is recommended to have it removed within six months of the initial accumulation date.[12]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][19] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][19] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] |
| Small Spill | For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6][20] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. |
| Large Spill | Evacuate the immediate area and alert your institution's EHS or emergency response team. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 2-(pyridin-2-ylamino)acetate.
Sources
- 1. Methyl 2-[methyl(pyridin-2-yl)amino]acetate | CymitQuimica [cymitquimica.com]
- 2. Methyl 2-pyridylacetate | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol | C13H14N2O | CID 3924669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. carlroth.com [carlroth.com]
- 7. gov.uk [gov.uk]
- 8. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 13. Lab safety: best practices and essential equipment to prevent chemical hazards | Quimivita [quimivita.com]
- 14. gz-supplies.com [gz-supplies.com]
- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 16. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 17. research.columbia.edu [research.columbia.edu]
- 18. umassd.edu [umassd.edu]
- 19. greenfield.com [greenfield.com]
- 20. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
